PNB-001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXKGRKAPTSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PNB-001: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule investigational drug characterized by its unique dual mechanism of action as a Cholecystokinin (B1591339) A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B) receptor antagonist.[1] This distinct pharmacological profile confers upon this compound a potent combination of anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties. Preclinical and clinical studies have demonstrated its therapeutic potential in a range of conditions, including inflammatory bowel disease (IBD), pain, and infectious diseases such as COVID-19. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of this compound, supported by a summary of key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Dual Modulation of Cholecystokinin Receptors
The primary mechanism of action of this compound revolves around its interaction with two subtypes of cholecystokinin receptors:
-
CCK-A Receptor Agonism: this compound stimulates the CCK-A receptor, which is predominantly found in the gastrointestinal tract and is involved in various physiological processes, including gallbladder contraction and pancreatic secretion.[2] Agonism of the CCK-A receptor by this compound is believed to activate the cholinergic anti-inflammatory pathway, a critical neuro-immune regulatory mechanism.[3][4]
-
CCK-B Receptor Antagonism: this compound blocks the CCK-B receptor, which is primarily located in the central nervous system and the stomach.[5] Antagonism of the CCK-B receptor is associated with analgesic effects and a reduction in anxiety.[5] In preclinical studies, this compound has been shown to be a potent antagonist of the CCK2 (gastrin) receptor.
This dual activity allows this compound to modulate both peripheral and central pathways involved in inflammation and pain.
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of intricate signaling cascades.
CCK-A Receptor Agonism and the Cholinergic Anti-inflammatory Pathway
Activation of the CCK-A receptor by this compound is hypothesized to initiate a signaling cascade that culminates in the activation of the vagus nerve, a key component of the cholinergic anti-inflammatory pathway. This pathway plays a crucial role in regulating the innate immune response and controlling inflammation.
CCK-B Receptor Antagonism and Downstream Signaling
By blocking the CCK-B receptor, this compound inhibits the signaling pathways normally activated by its endogenous ligands, gastrin and cholecystokinin. This antagonism is thought to contribute to its analgesic and anxiolytic effects. The CCK-B receptor is a G-protein coupled receptor that, upon activation, can trigger multiple downstream signaling cascades.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacodynamics
| Parameter | Value | Species/Model | Reference |
| CCK2 Receptor Binding Affinity (IC50) | 20 nM | In vitro | |
| Potency vs. L-365,260 | 10 times more potent | In vitro | |
| Analgesic Efficacy (Tail-flick assay) | 0.5 mg/kg this compound analogous to 40 mg/kg tramadol | Mouse | |
| Anti-inflammatory Efficacy (Indomethacin-induced IBD) | Effective at 5 mg/kg and 20 mg/kg (p.o.) | Rat |
Table 2: Clinical Efficacy in Moderate COVID-19 (Phase II)
| Parameter | This compound + Best Care | Best Care Alone | p-value | Reference |
| Clinical Improvement (WHO Ordinal Scale) | Significant Improvement | - | 0.042 | [5] |
| Reduction in Hospitalization | 80% reduction | - | 0.048 | [5] |
| Lymphocyte Count | Increased to reference range | - | 0.032 | [6] |
| Neutrophil Count | Reduced | - | 0.013 | [6] |
| Neutrophil-Lymphocyte Ratio (NLR) | Significantly reduced | - | - | [7] |
| Inflammatory Markers (ESR, CRP, IL-6) | Statistically significant reduction | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are outlined below.
In Vitro CCK2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the CCK2 receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues known to express CCK2 receptors (e.g., guinea pig cerebral cortex).
-
Radioligand Binding: A radiolabeled CCK-B receptor-specific ligand (e.g., [3H]L-365,260) is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Isolated Tissue Assay for CCK2 Receptor Antagonism
Objective: To confirm the antagonistic properties of this compound at the CCK2 receptor.
Methodology:
-
Tissue Preparation: A section of guinea pig ileum with the longitudinal muscle and myenteric plexus is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: The tissue is stimulated with a CCK2 receptor agonist, such as CCK-5, to induce muscle contraction, which is measured using an isometric force transducer.
-
Antagonist Application: this compound is added to the organ bath at various concentrations prior to the addition of the agonist.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced contraction is quantified, and the potency of antagonism is determined.
Rat Model of Indomethacin-Induced Inflammatory Bowel Disease (IBD)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Male Wistar rats are used for the study.
-
IBD Induction: IBD is induced by subcutaneous administration of indomethacin (B1671933) (e.g., 7.5 mg/kg) on two consecutive days.[2]
-
Treatment: this compound is administered orally at different doses (e.g., 5 and 20 mg/kg) for a specified period. A positive control group receives a standard anti-inflammatory drug like prednisolone.
-
Assessment:
-
Macroscopic Evaluation: The gastrointestinal tract is examined for gross pathological changes, including ulceration and inflammation.
-
Histopathological Analysis: Tissue samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic evaluation of inflammation and tissue damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may be measured in tissue homogenates.
-
Conclusion
This compound represents a novel therapeutic approach with a unique dual mechanism of action targeting both CCK-A and CCK-B receptors. Its ability to engage the cholinergic anti-inflammatory pathway through CCK-A agonism, coupled with the analgesic and other potential benefits of CCK-B antagonism, positions it as a promising candidate for the treatment of a variety of inflammatory and pain-related conditions. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. Further research will be crucial to fully elucidate the intricate signaling networks modulated by this compound and to translate its therapeutic potential into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sex-specific colonic mitochondrial dysfunction in the indomethacin-induced rat model of inflammatory bowel disease [frontiersin.org]
- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutritional stimulation of cholecystokinin receptors inhibits inflammation via the vagus nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCKB antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. jchps.com [jchps.com]
PNB-001: A Dual-Acting Cholecystokinin Receptor Ligand for Inflammatory and Gastrointestinal Disorders
An In-depth Technical Guide on the Preclinical Profile of PNB-001 as a Cholecystokinin (B1591339) A (CCK-A) Receptor Agonist and Cholecystokinin B (CCK-B) Receptor Antagonist
Abstract
This compound, also known as GPP-Balacovin, is a novel, first-in-class small molecule that exhibits a unique dual activity profile at cholecystokinin (CCK) receptors. It acts as an agonist at the CCK-A receptor and an antagonist at the CCK-B receptor. This distinct pharmacological profile has positioned this compound as a promising therapeutic candidate for a range of conditions, including inflammatory diseases, gastrointestinal disorders, and pain. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its binding affinities, in vitro and in vivo functional activities, and the associated experimental methodologies. Furthermore, it elucidates the key signaling pathways involved in its mechanism of action through detailed diagrams.
Introduction to this compound and Cholecystokinin Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main G-protein coupled receptors (GPCRs): CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in the gastrointestinal (GI) tract, including the pancreas and gallbladder, where it mediates processes such as pancreatic enzyme secretion and gallbladder contraction. The CCK-B receptor, which also binds the hormone gastrin with high affinity, is widely distributed in the central nervous system (CNS) and the stomach, playing a role in anxiety, pain perception, and gastric acid secretion.
This compound is a novel chemical entity that has been developed to selectively target these receptors, exhibiting a unique dual-action mechanism. It has demonstrated potent anti-inflammatory, analgesic, and immunomodulatory properties in preclinical and clinical studies.[1] Notably, this compound has been investigated for its therapeutic potential in inflammatory bowel disease (IBD), COVID-19, and pain management.[1]
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies to determine its binding affinity and functional effects at both CCK-A and CCK-B receptors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with CCK-A and CCK-B receptors.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CCK-B | 22 nM | Radioligand Binding Assay | [2] |
| Selectivity | CCK-B vs CCK-A | 450-fold | Radioligand Binding Assay | [2] |
| Estimated IC50 | CCK-A | ~9900 nM | Calculated from Selectivity | [2] |
Note: The IC50 for CCK-A is an estimation based on the reported selectivity and CCK-B IC50. Specific quantitative data for this compound's agonist activity (EC50) at the CCK-A receptor is not yet publicly available.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for CCK-B Receptor Antagonism
This assay determines the binding affinity of this compound to the CCK-B receptor.
-
Tissue Preparation: Membranes from guinea pig cerebral cortex, a rich source of CCK-B receptors, are prepared. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[2]
-
Assay Procedure: A competitive binding assay is performed by incubating the prepared membranes with a fixed concentration of a radiolabeled CCK-B receptor ligand (e.g., 125I-CCK-8) and varying concentrations of this compound.[2]
-
Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.[2]
In Vitro Functional Assay: Isolated Rat Duodenum Contraction
This assay assesses the functional antagonist activity of this compound at the CCK-B receptor.
-
Tissue Preparation: A segment of the rat duodenum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[3]
-
Assay Procedure: Contractions of the duodenum are induced by the addition of a CCK-B receptor agonist, such as pentagastrin (B549294) (CCK-5).[3] A cumulative concentration-response curve to the agonist is generated. The experiment is then repeated in the presence of increasing concentrations of this compound.[4]
-
Data Analysis: The ability of this compound to shift the concentration-response curve of the agonist to the right indicates competitive antagonism. The potency of this compound as an antagonist can be determined from this shift.[4]
In Vivo Model: Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
This model evaluates the in vivo efficacy of this compound in a relevant disease model.
-
Induction of IBD: IBD is induced in rats by the administration of indomethacin, a nonsteroidal anti-inflammatory drug that causes gastrointestinal damage.
-
Treatment: this compound is administered orally to the rats at various doses. A positive control group, typically treated with a corticosteroid like prednisolone, is also included.
-
Evaluation: The severity of IBD is assessed by examining gross pathological changes and histopathological observations of the gastrointestinal tissues. The efficacy of this compound is determined by its ability to reduce inflammation and tissue damage compared to the control groups.
Signaling Pathways
The dual activity of this compound at CCK receptors initiates distinct downstream signaling cascades.
CCK-A Receptor Agonism Signaling Pathway
As a CCK-A agonist, this compound is expected to mimic the actions of endogenous CCK at this receptor. This activation typically involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
CCK-B Receptor Antagonism
As a CCK-B antagonist, this compound blocks the binding of endogenous ligands like CCK and gastrin to the CCK-B receptor. This prevents the activation of the Gq/11-PLC-IP3/DAG signaling pathway, thereby inhibiting downstream effects such as gastric acid secretion and certain CNS-mediated responses.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically follows a logical workflow from binding assays to functional assays to confirm its activity and mechanism of action.
Conclusion
This compound presents a novel and compelling pharmacological profile as a dual CCK-A receptor agonist and CCK-B receptor antagonist. Preclinical data have established its potent and selective interaction with these receptors, translating into significant anti-inflammatory and analgesic effects in vivo. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for its continued clinical development. Further investigation into the quantitative aspects of its CCK-A agonism will provide a more complete picture of its therapeutic potential. The unique dual mechanism of action of this compound holds promise for the development of a new class of therapeutics for a variety of inflammatory and gastrointestinal diseases.
References
A Technical Guide to the Anti-inflammatory Properties of PNB-001
Abstract: PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity demonstrating significant anti-inflammatory and immunomodulatory properties. As an arylated 5-hydroxy-pyrrol-2-one, its unique mechanism involves dual modulation of cholecystokinin (B1591339) (CCK) receptors, acting as a CCK-A agonist and a CCK-B (gastrin) antagonist.[1][2][3] Preclinical studies in various animal models of inflammation, including lipopolysaccharide-induced lung injury and indomethacin-induced inflammatory bowel disease, have established its potent anti-inflammatory effects.[1][4][5] Furthermore, a randomized clinical trial in patients with moderate COVID-19 has provided clinical evidence of its efficacy, showing significant improvement in clinical status and a reduction in key inflammatory biomarkers such as IL-6, CRP, and ESR.[3][6][7] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, preclinical data, and clinical findings, intended for researchers and drug development professionals.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a novel dual-action mechanism targeting the cholecystokinin (CCK) receptor system. This system, primarily known for its role in the gastrointestinal tract and central nervous system, is also critically involved in modulating inflammatory responses.[3][4]
Dual CCK Receptor Modulation
The core mechanism of this compound is its unique profile as a potent CCK-A receptor agonist and a selective CCK-B/gastrin receptor antagonist.[2][3] It binds to the CCK-B (CCK2) receptor with high affinity, exhibiting an IC50 of approximately 20-22 nM.[4][5][8] In comparative assays, this compound was found to be 10 times more potent as a CCK2 antagonist than the established standard, L-365,260.[4][5] This dual modulation is believed to be responsible for its combined anti-inflammatory and immune-stimulating properties.[3][9]
References
- 1. jchps.com [jchps.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medrxiv.org [medrxiv.org]
- 4. One moment, please... [pnbvesper.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. medrxiv.org [medrxiv.org]
- 7. Medwin Publishers | A Randomized, Comparative Clinical Trial to Evaluate Efficacy and Safety of this compound as Immune Modulator in Moderate COVID-19 Patients [medwinpublishers.com]
- 8. jscholaronline.org [jscholaronline.org]
- 9. pnbvesper.com [pnbvesper.com]
PNB-001: A Technical Overview of its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule demonstrating a unique dual-action mechanism as a Cholecystokinin (B1591339) A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1][2][3] This dual-action profile confers potent anti-inflammatory and immunomodulatory properties, which have been substantiated in multiple preclinical models and clinical trials. In a Phase II clinical trial involving patients with moderate COVID-19, this compound significantly improved clinical outcomes and modulated key immunological markers, including a reduction in pro-inflammatory cytokines and a normalization of lymphocyte and neutrophil counts.[4][5] Preclinical studies have demonstrated its efficacy in models of inflammatory bowel disease, lung inflammation, and viral infections, underscoring its potential as a broad-spectrum immunomodulatory agent.[1][4][6] This document provides a comprehensive technical guide to the immunomodulatory effects of this compound, detailing its mechanism of action, quantitative results from key studies, and the experimental protocols employed.
Core Mechanism of Action
This compound exerts its immunomodulatory effects primarily through its interaction with cholecystokinin (CCK) receptors, which are expressed on various immune cells, including lymphocytes and macrophages.[7][8][9] The molecule's unique pharmacology as a CCK-A receptor agonist and a CCK-B (CCK2) receptor antagonist is central to its function.[1][2] Additionally, its activity is reported to involve the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor (GRPR) pathway.[1][4]
-
CCK-B Receptor Antagonism: As a potent antagonist of the CCK-B receptor (also known as the gastrin receptor, CCK2), with a binding affinity of 20 nM, this compound blocks the pro-inflammatory signaling associated with this receptor.[4] This action is believed to contribute to the reduction of inflammatory cytokines.[8]
-
CCK-A Receptor Agonism: Concurrently, agonism at the CCK-A receptor on immune cells is proposed to activate anti-inflammatory intracellular signaling cascades. This can involve the cAMP-Protein Kinase A (PKA) pathway, which can subsequently inhibit the pro-inflammatory NF-κB pathway, a critical regulator of cytokine production.[9]
-
Gastrin-Releasing Peptide Receptor (GRPR) Pathway: this compound's influence on the GRPR pathway may contribute to its anti-inflammatory effects, potentially through the inhibition of Toll-like Receptor 4 (TLR4) signaling, a key pathway in the innate immune response to pathogens.[6]
Signaling Pathway Diagram
Quantitative Data Summary
The immunomodulatory efficacy of this compound has been quantified in both clinical and preclinical settings.
Clinical Efficacy in Moderate COVID-19 (Phase II Trial)
The following table summarizes the key immunological and clinical outcomes from a randomized, open-label trial in 40 patients with moderate COVID-19. Patients received either this compound (100 mg, TID for 14 days) plus Standard of Care (SOC) or SOC alone.[3][5]
| Parameter | This compound + SOC Arm | SOC Arm | P-Value | Citation(s) |
| Immune Cell Counts (Day 15) | ||||
| Lymphocyte Count | Increased to reference range | - | 0.032 | [4][5] |
| Neutrophil Count | Reduced | - | 0.013 | [4][5] |
| Inflammatory Markers (Day 15) | ||||
| IL-6, CRP, ESR, NLR | Statistically significant reduction | - | <0.05 | [2][4][5] |
| Clinical Outcomes | ||||
| Chest X-ray Score Improvement | 2.05 (mean change) | 1.16 (mean change) | 0.032 | [5][10] |
| Patients Hospitalized on Day 15 | 1 | 5 | 0.048 | [3][5] |
| Time to 50% Patients Off O₂ | Day 6 | Day 8 | - | [4][5] |
| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | [5][10] |
| Note: A specific p-value for each marker was not provided in the source documents, but the reduction was reported as statistically significant. |
Preclinical Efficacy Data
This compound has demonstrated potent anti-inflammatory effects across various animal models.
| Model | Species | Dosage | Key Finding(s) | Citation(s) |
| LPS-Induced Lung Inflammation | Swiss Albino Mice | 100 mg/kg (oral) | Significant decrease in Myeloperoxidase (MPO) activity; reduced inflammatory cell infiltration. | [1] |
| Indomethacin-Induced IBD | Rat | 5 mg/kg & 20 mg/kg (oral) | Complete reversal of gastrointestinal damage and inflammation. | [4][5][6] |
| Dengue Fever Viremia Model | NMRI Mice | 10 mg/kg (oral) | 70-80% reduction in death rate; corresponding reduction in IL-6 levels and splenomegaly. | [6][11][12] |
| Rat Paw Oedema | Rat | 10 mg/kg | Highly efficient anti-inflammatory effect. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key studies cited.
Phase II Clinical Trial in Moderate COVID-19 Patients[2][3][11]
-
Study Design: A multi-center, randomized, parallel-group, comparative, open-label clinical trial.
-
Participants: 40 patients with laboratory-confirmed (PCR) moderate COVID-19, defined as having pneumonia with SpO₂ >94% on room air, plus at least two symptoms (fever, cough, dyspnea, or hypoxia).
-
Randomization & Intervention: Patients were randomized 1:1 into two arms:
-
Test Arm (n=20): this compound (100 mg oral capsule, three times daily for 14 days) administered with Standard of Care (SOC).
-
Control Arm (n=20): SOC alone.
-
-
Primary Endpoint: Change in the 8-point WHO Ordinal Scale for Clinical Improvement from baseline to Day 15.
-
Secondary & Exploratory Endpoints: Mortality by Day 28, duration of hospitalization, duration of supplemental oxygen, change in chest X-ray score, and changes in inflammatory markers (ESR, CRP, IL-6, Neutrophil-Lymphocyte Ratio).
LPS-Induced Lung Inflammation in Mice[1]
-
Animal Model: Swiss albino mice.
-
Study Design: Animals were randomized into four groups (n=6 per group):
-
Group 1 (Vehicle Control): Received vehicle (35% Polyethylene Glycol in distilled water).
-
Group 2 (LPS Control): Received a single intratracheal administration of Lipopolysaccharide (LPS) (10 µg per mouse in saline).
-
Group 3 (Treatment): Received LPS as in Group 2, followed by a single oral dose of this compound (100 mg/kg b.w.).
-
Group 4 (Prophylaxis): Received daily oral administration of this compound (100 mg/kg b.w.) for 7 days, followed by LPS administration on the final day.
-
-
Analysis: At 30 hours following LPS induction, animals were sacrificed. Lungs were harvested for:
-
Biochemical Analysis: Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Histopathological Examination: Lungs were fixed, sectioned, and stained to assess the severity of inflammatory cell infiltration.
-
Experimental Workflow Diagram
Conclusion
This compound is a novel immunomodulatory agent with a well-defined dual-action mechanism on CCK receptors. Clinical data from its evaluation in COVID-19 patients demonstrates its ability to control hyperinflammation, evidenced by the significant reduction in key inflammatory markers like IL-6 and CRP, and to restore immune homeostasis by normalizing lymphocyte and neutrophil counts. These clinical findings are strongly supported by robust preclinical data in various inflammation models. The unique mechanism, targeting pathways that regulate both innate and adaptive immune responses, positions this compound as a promising therapeutic candidate for a range of inflammatory and immune-mediated diseases. Further investigation into its role in other cytokine storm-related conditions and chronic inflammatory disorders is warranted.
References
- 1. Gastrin-releasing peptide as a molecular target for inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Medwin Publishers | A Randomized, Comparative Clinical Trial to Evaluate Efficacy and Safety of this compound as Immune Modulator in Moderate COVID-19 Patients [medwinpublishers.com]
- 4. jchps.com [jchps.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholecystokinin Inhibits Inducible Nitric Oxide Synthase Expression by Lipopolysaccharide-Stimulated Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. expresspharma.in [expresspharma.in]
- 12. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]
PNB-001 preclinical research findings
An In-Depth Technical Guide to the Preclinical Research Findings of PNB-001
Introduction
This compound (also known as GPP-Balacovin) is a first-in-class new chemical entity belonging to the arylated 5-hydroxy-pyrrol-2-one class of compounds. Developed by PNB Vesper Life Sciences, it is a potent, isoform-selective small molecule designed to modulate the cholecystokinin (B1591339) (CCK) receptor system. Preclinical research has established this compound as a dual-action agent, functioning primarily as a cholecystokinin B (CCK-B or CCK2) receptor antagonist and a cholecystokinin A (CCK-A) receptor agonist.[1][2] This unique mechanism confers significant anti-inflammatory, analgesic, and immunomodulatory properties, positioning this compound as a promising therapeutic candidate for inflammatory bowel disease (IBD), inflammatory pain, and complications arising from viral infections like COVID-19.[3][4] This guide provides a comprehensive overview of the core preclinical findings, detailing the molecule's mechanism of action, pharmacodynamics, and pharmacokinetic profile.
Mechanism of Action
This compound exerts its therapeutic effects by targeting two distinct cholecystokinin receptors, CCK-A and CCK-B.
-
CCK-B (CCK2) Receptor Antagonism: The peptide hormone gastrin, which is primarily involved in stimulating gastric acid secretion, binds to CCK-B receptors.[3] In pathological inflammatory states, this pathway can be overactive. This compound acts as a potent antagonist at the CCK-B receptor, blocking the action of gastrin. This blockade is a key source of its anti-inflammatory effects.[3][4] The binding affinity (IC50) of this compound for the CCK2 receptor has been measured at approximately 20-22 nM.[3][5]
-
CCK-A Receptor Agonism: In contrast to its action on CCK-B receptors, this compound functions as an agonist for CCK-A receptors. This agonism is believed to contribute to its anti-inflammatory and immunomodulatory effects, potentially through activation of the cholinergic anti-inflammatory pathway.[1][4]
This dual functionality allows this compound to modulate inflammatory signaling through multiple pathways, making it a unique therapeutic agent.
Pharmacodynamic Profile
The efficacy of this compound has been demonstrated across several in-vitro and in-vivo preclinical models of inflammation and pain.
In-Vitro Studies
| Assay Type | Target | Key Finding | Reference Compound | Potency Comparison |
| Receptor Binding | CCK2 | IC50 = 20 nM | - | - |
| Isolated Tissue Assay | CCK2 | Confirmed antagonism against CCK-5 agonist | L-365,260 | This compound is 10x more potent |
In-Vivo Efficacy Models
| Model | Species | Doses Administered (p.o.) | Comparator | Key Findings |
| Indomethacin-Induced IBD | Rat | 5 mg/kg, 20 mg/kg | Prednisolone | Dose-dependent reversal of inflammation and tissue damage.[3][6] |
| Formalin-Induced Pain | Rat | - | Morphine | Effective in both neuropathic (Phase I) and inflammatory (Phase II) pain.[3] |
| Tail-Flick Assay | Mouse | 0.5 mg/kg (IP) | Tramadol | Analgesic effect comparable to 40 mg/kg Tramadol.[3] |
| Antipyretic Model | - | - | Aspirin | 20 times more potent than aspirin.[7] |
| LPS-Induced Lung Inflammation | Mouse | 100 mg/kg | - | Significantly decreased MPO activity and inflammatory cell infiltration.[4] |
| Dengue Fever Viremia | Mouse | 10 mg/kg | - | Reduced death rate by 70-80%; reduced IL-6 levels and splenomegaly.[6] |
Pharmacokinetics and ADME Profile
ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted to characterize the pharmacokinetic profile of this compound.
| Parameter | Species | Finding |
| Metabolism | Rat Liver Microsomes | Short half-life of 1.20 minutes.[6] |
| Dog & Human Liver Microsomes | Half-life of approximately 12 minutes.[6] | |
| Absorption (Oral) | Rat (20 mg/kg) | Tmax: 40 minutes; Half-life: 9 hours; Low bioavailability.[6] |
| Distribution | Rat & Human Plasma | 97% bound to plasma proteins.[3][6] |
| Metabolism (CYP) | Human | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 (up to 10 µM).[3][6] |
| Human | No inhibition of Cyp2C19 (up to 3 µM).[3][6] | |
| Permeability | Caco-2 Assay | High permeability, not subject to efflux.[3][6] |
Experimental Protocols
Detailed methodologies for key preclinical efficacy studies are outlined below.
Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
-
Objective: To evaluate the efficacy of this compound in a chemically-induced model of IBD.
-
Animal Model: Rats were used for this study.
-
Induction of IBD: IBD was induced using indomethacin, a non-steroidal anti-inflammatory drug that can cause gastrointestinal damage at high doses.
-
Experimental Groups:
-
Vehicle Control
-
Indomethacin Control
-
This compound (5 mg/kg, p.o.) + Indomethacin
-
This compound (20 mg/kg, p.o.) + Indomethacin
-
Prednisolone (positive control) + Indomethacin
-
-
Drug Administration: this compound was administered orally (p.o.).
-
Evaluation Parameters: The primary endpoints were the reduction of inflammation and IBD-dependent damage to gastrointestinal tissues. This was assessed through gross pathological examination and histopathological analysis of the tissues.[3]
-
Results: this compound was found to be extremely effective, completely reversing the pathological changes in a dose-dependent manner.[3]
LPS-Induced Lung Inflammation in Mice
-
Objective: To assess the prophylactic and therapeutic potential of this compound in an acute lung inflammation model.
-
Animal Model: Swiss albino mice (six animals per group).
-
Induction of Inflammation: Lung inflammation was induced by a single intratracheal administration of lipopolysaccharide (LPS) from E. coli (10 µg per mouse).[4]
-
Experimental Groups:
-
Control: Received vehicle (35% PEG in distilled water).
-
LPS Only: Received LPS intratracheally.
-
LPS + this compound (Therapeutic): Received LPS followed by oral this compound (100 mg/kg b.w.).
-
This compound + LPS (Prophylactic): Received daily oral this compound (100 mg/kg b.w.) for 7 days, followed by LPS induction.[4]
-
-
Evaluation Parameters:
-
Myeloperoxidase (MPO) Activity: Lung tissue was harvested 30 hours post-LPS induction to measure MPO activity, a marker for neutrophil infiltration.
-
Histopathology: Lung tissues were examined for infiltration of inflammatory cells and other pathological changes.[4]
-
-
Results: MPO activity was significantly increased in the LPS-only group and was significantly decreased in both this compound treatment groups. Histopathology confirmed a reduction in inflammatory cell infiltration in the this compound treated groups, with the prophylactic group showing a notable protective effect.[4]
Conclusion
The comprehensive preclinical data for this compound strongly support its development as a novel anti-inflammatory and analgesic agent. Its unique dual mechanism as a CCK-B antagonist and CCK-A agonist provides a multi-faceted approach to modulating inflammatory pathways. Efficacy has been consistently demonstrated in robust animal models of inflammatory bowel disease, acute lung injury, and pain. Furthermore, the molecule possesses a favorable ADME profile, with high permeability and no significant inhibition of major CYP450 enzymes, suggesting a low potential for drug-drug interactions. These robust preclinical findings have provided a solid foundation for the successful advancement of this compound into clinical trials.
References
PNB-001 for Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNB-001 (also known as GPP-Balacovin) is a first-in-class, orally active small molecule being investigated for its analgesic and anti-inflammatory properties. Chemically identified as 4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-one, this compound functions through a unique dual mechanism, acting as a selective antagonist of the Cholecystokinin (B1591339) B (CCK-B/CCK2) receptor and an agonist of the Cholecystokinin A (CCK-A) receptor.[1][2] Preclinical studies have demonstrated significant efficacy in models of both neuropathic and inflammatory pain, with potency comparable or superior to established analgesics like tramadol (B15222) and morphine.[3] Phase I clinical trials in healthy volunteers have established a strong safety and tolerability profile.[4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, pharmacokinetic profile, and detailed experimental protocols relevant to pain research.
Mechanism of Action
The primary therapeutic action of this compound is mediated through its interaction with cholecystokinin (CCK) receptors, which are widely distributed throughout the gastrointestinal (GI) tract and the central nervous system (CNS).[5]
-
CCK2 Receptor Antagonism: this compound is a potent and isoform-selective antagonist of the CCK2 receptor, with a binding affinity (IC50) of 20 nM.[5] In comparative studies, it was found to be approximately 10 times more potent than L-365,260, a standard CCK2 antagonist. The CCK2 receptor is also the binding site for the peptide hormone gastrin. By blocking this receptor, this compound inhibits gastrin-mediated pathways, which are implicated in inflammatory processes.
-
CCK-A Receptor Agonism: Uniquely, this compound also functions as a CCK-A receptor agonist.[1][2][6] This action is believed to contribute to its anti-inflammatory effects via the cholinergic anti-inflammatory pathway, providing an immunomodulatory effect.[1]
This dual activity on CCK receptors allows this compound to modulate pain and inflammation through multiple pathways.[1]
Signaling Pathway
This compound's modulation of the CCK system results in the downstream regulation of inflammatory and nociceptive signals. The antagonistic action at the CCK2 receptor blocks pro-inflammatory signaling, while the agonistic action at the CCK-A receptor is thought to activate anti-inflammatory pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PNB-001 Applications in COVID-19 Research
This technical guide provides a comprehensive overview of the investigational drug this compound (also known as GPP-Baladol) and its applications in the context of COVID-19 research. This compound is a novel chemical entity with a unique dual mechanism of action as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B) receptor antagonist, exhibiting both anti-inflammatory and immune-modulating properties.[1]
Executive Summary
This compound has been evaluated as a potential therapeutic agent for moderate COVID-19, demonstrating a favorable safety profile and efficacy in a Phase II clinical trial.[2][3] The drug's proposed mechanism of action involves the modulation of inflammatory pathways, which is critical in mitigating the severe respiratory complications associated with SARS-CoV-2 infection. Preclinical studies have also suggested its potential in treating inflammatory conditions. This document consolidates the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial results in COVID-19, to serve as a valuable resource for the scientific community.
Mechanism of Action
This compound's therapeutic potential in COVID-19 is attributed to its dual-action on cholecystokinin (B1591339) (CCK) receptors. It acts as an agonist at CCK-A receptors and an antagonist at CCK-B receptors.[1][4] This unique profile is believed to contribute to its anti-inflammatory and immune-stimulating effects. The proposed signaling pathways involved include the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[1] By antagonizing the CCK-B (also known as CCK-2/gastrin) receptor, this compound may reduce inflammation.[1][2]
Signaling Pathway of this compound in Modulating Inflammation
Preclinical Research
Prior to its investigation in COVID-19, this compound was evaluated in several preclinical models of inflammation and pain.
LPS-Induced Lung Inflammation in Mice
A study was conducted to assess the prophylactic properties of this compound in a mouse model of lipopolysaccharide (LPS)-induced lung inflammation, a condition that mimics certain aspects of acute respiratory distress syndrome (ARDS) seen in severe COVID-19.[2]
Experimental Protocol:
-
Animal Model: Swiss albino mice.
-
Groups (n=6 per group):
-
Group 1 (Control): Received vehicle (35% PEG in distilled water).
-
Group 2 (LPS): Received intratracheal LPS (10 µ g/mouse ) to induce lung inflammation.
-
Group 3 (LPS + this compound): Received LPS followed by oral this compound (100 mg/kg b.w.).
-
Group 4 (Prophylactic this compound): Received daily oral this compound (100 mg/kg b.w.) for 7 days, followed by LPS challenge.
-
-
Primary Endpoint: Myeloperoxidase (MPO) activity in lung tissue at 30 hours post-LPS induction, as a marker of neutrophil infiltration.
-
Secondary Endpoint: Histopathological examination of lung tissue.[2]
Quantitative Data:
| Group | Treatment | Outcome |
| 2 | LPS | Significant increase in MPO activity compared to control. |
| 3 | LPS + this compound | Significant decrease in MPO activity compared to the LPS group.[2] |
| 4 | Prophylactic this compound | Significant decrease in MPO activity compared to the LPS group.[2] |
| 3 and 4 | This compound Treatment | Reduced severity of inflammatory cell infiltration in the lungs upon histopathological examination.[2] |
Other Preclinical Findings
-
Dengue Fever Model: In a dengue virus-infected mouse model, this compound was reported to reduce mortality by nearly 80% and decrease spleen size, suggesting a reduction in the cytokine storm.[5] It also led to an 80% reduction in the inflammatory marker IL-6.[1]
-
Inflammatory Bowel Disease (IBD) Model: In a rat model of indomethacin-induced IBD, this compound was highly effective at reducing inflammation-related damage to gastrointestinal tissues.[6]
-
Analgesic and Antipyretic Activity: this compound was found to be twenty times more potent than aspirin (B1665792) in antipyretic and pain studies.[5]
Clinical Research in COVID-19
This compound has undergone a Phase II clinical trial to evaluate its efficacy and safety in patients with moderate COVID-19.
Phase II Clinical Trial Design
A multi-center, randomized, open-label, parallel-group, comparative study was conducted in India.[4]
Experimental Protocol:
-
Participants: 40 patients with moderate COVID-19, confirmed by PCR, with pneumonia and no signs of severe disease (SpO2 >94% on room air).[1]
-
Randomization: Patients were randomized 1:1 into two arms (20 patients per arm).[4]
-
Treatment Arms:
-
Primary Endpoints:
-
Key Secondary Endpoints: Duration of hospitalization, supplemental oxygen use, time to negative PCR, and changes in inflammatory markers (IL-6, CRP).[1][3]
Clinical Trial Workflow
Efficacy Data
Primary and Secondary Endpoint Outcomes:
| Endpoint | This compound + SOC Arm | SOC Arm | p-value |
| Change in WHO Ordinal Scale (Day 14) | Significant Clinical Improvement | - | 0.042 [4] |
| Mortality by Day 28 | 1 patient | 2 patients | 0.56[4] |
| Hospitalization on Day 15 | 1 patient | 5 patients | 0.048 [4] |
| Mean Chest X-ray Score Improvement | 2.05 | 1.16 | 0.032 [4] |
| Time to 50% off Oxygen | Day 6 | Day 8 | - |
Hospitalization and death rate were reported to be reduced by 80% and 50%, respectively, in the this compound arm.[4]
Immune Modulation and Inflammatory Markers
This compound demonstrated a significant impact on key biomarkers associated with COVID-19 severity.
Biomarker Changes:
| Biomarker | This compound + SOC Arm | Finding | p-value |
| Neutrophil Count | - | Reduced | 0.013 [4] |
| Lymphocyte Count | - | Increased into reference range | 0.032 [4] |
| Neutrophil-Lymphocyte Ratio (NLR) | - | Significantly reduced compared to SOC | - |
| ESR, CRP, IL-6 | - | Statistically significant reduction by Day 15 | - |
Safety and Tolerability
This compound was well-tolerated by patients with moderate COVID-19.[1]
Adverse Events (AEs):
| Group | Total AEs | Patients with AEs | AEs Related to this compound |
| This compound + SOC | 11 | 8 | 0 |
| SOC Alone | 13 | 10 | N/A |
The overall safety profile was noted to be better in the this compound treatment arm.[4]
Conclusion and Future Directions
The available data suggests that this compound, with its dual anti-inflammatory and immune-modulating properties, is a promising candidate for the treatment of moderate COVID-19. The Phase II clinical trial demonstrated significant clinical improvement, a reduction in hospitalization, and a favorable safety profile.[2][3] Its mechanism of action, targeting CCK receptors to modulate key inflammatory pathways, presents a novel approach to managing the systemic effects of SARS-CoV-2 infection.
Further research, including larger Phase III trials, is warranted to confirm these findings and fully elucidate the therapeutic potential of this compound in COVID-19 and other inflammatory diseases. The promising results from both preclinical and clinical studies provide a strong foundation for its continued development.
References
PNB-001: A Novel Modulator of Cytokine Storms - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytokine storms, characterized by a hyperactive immune response and excessive release of pro-inflammatory cytokines, are a major contributor to the morbidity and mortality associated with various infectious and non-infectious diseases. PNB-001, a first-in-class small molecule, has emerged as a promising therapeutic candidate for mitigating cytokine storms. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cytokine release, supported by preclinical and clinical data. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development in this area.
Introduction
This compound is a novel chemical entity with a unique dual mechanism of action, acting as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1] This dual activity is believed to be responsible for its potent anti-inflammatory and immunomodulatory properties.[1] Initially investigated for inflammatory bowel disease, its potential to combat cytokine release syndrome has been explored in the context of viral infections like Dengue fever and COVID-19.[2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the cholinergic anti-inflammatory pathway. This pathway is a neuro-immune axis that regulates systemic inflammation.
-
CCK-A Receptor Agonism: As a CCK-A receptor agonist, this compound is thought to stimulate afferent vagus nerve fibers. This stimulation leads to a downstream efferent signal that results in the release of acetylcholine (B1216132) (ACh) in various organs, including the spleen. ACh then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, which in turn inhibits the production and release of pro-inflammatory cytokines.
-
CCK-B Receptor Antagonism: this compound also acts as a CCK-B (also known as the gastrin receptor) antagonist. By blocking this receptor, this compound may further contribute to the reduction of inflammation. The cholecystokinin (B1591339) system, via the CCK-2 pathway, is implicated in inflammatory processes.
The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated in the following diagram:
Caption: Proposed mechanism of action for this compound.
Preclinical Data
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models.
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
In a model of acute lung injury induced by intratracheal administration of LPS in Swiss albino mice, this compound showed both therapeutic and prophylactic activity.
Quantitative Data:
| Parameter | Control (Vehicle) | LPS | LPS + this compound (100 mg/kg) | This compound (100 mg/kg, prophylactic) |
| Myeloperoxidase (MPO) Activity | Normal | Significantly Increased | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
| Inflammatory Cell Infiltration | Minimal | Severe | Mild | Scattered |
Experimental Protocol: LPS-Induced Lung Inflammation
References
PNB-001 role in small cell lung cancer
An In-Depth Technical Guide on the Role of PNB-001 in Small Cell Lung Cancer
Executive Summary
Small Cell Lung Cancer (SCLC) remains one of the most aggressive and challenging malignancies to treat, with limited therapeutic advancements over the past several decades. The current standard of care offers modest survival benefits, highlighting the urgent need for novel therapeutic strategies. This compound (also known as GPP-Balacovin) emerges as a potential candidate, targeting the Cholecystokinin/Gastrin Receptor (CCK-B or CCK2). Gastrin, a peptide hormone that binds to the CCK2 receptor, is implicated in the proliferation and maturation of gastrointestinal tract cells and is often overproduced in certain cancers. This compound is a potent, isoform-selective antagonist of the CCK2 receptor. This document provides a comprehensive overview of the scientific rationale, preclinical data in related models, and a proposed framework for the investigation of this compound in SCLC.
Mechanism of Action: Targeting the Gastrin/CCK2 Receptor Axis
This compound is identified as a first-in-class Cholecystokinin-A (CCK-A) agonist and a potent Cholecystokinin-B (CCK-B/CCK2) antagonist.[1][2] The primary target for its oncology application is the CCK2 receptor. The peptide hormone gastrin binds to the CCK2 receptor, initiating downstream signaling cascades that are involved in cell proliferation. In cancers where gastrin is produced in excess, this signaling can contribute to tumor growth.
This compound acts by competitively inhibiting the binding of gastrin to the CCK2 receptor, thereby blocking the pro-proliferative signals. Preclinical studies have established that this compound binds to the CCK2 receptor with a high affinity of 20 nM. Its antagonistic properties have been confirmed in isolated tissue assays. A related publication also describes the development of N-substituted 5-hydroxy-pyrrol-2-ones, the chemical class of this compound, as CCK2 antagonists for the treatment of lung cancer.
Preclinical Data
While specific preclinical data for this compound in SCLC models is not yet publicly available, its activity in other disease models provides a strong basis for its investigation in this indication. The following table summarizes key findings from studies in inflammation and other cancer types. A related compound, PNB-028, which is also a selective CCK-A antagonist from the same chemical library, has shown significant efficacy in colon and pancreatic cancer models.
| Parameter | Model / Assay | Result | Source |
| Binding Affinity | CCK2 Receptor Binding | Binds to CCK2 at 20 nM | |
| Potency | Isolated Tissue Assay | Confirmed antagonizing properties; 10 times more potent than L-365,260 (standard CCK2 antagonist) | |
| In Vivo Efficacy | Rat Model (Indomethacin-induced IBD) | At 5 mg/kg and 20 mg/kg (p.o.), effectively reversed IBD-dependent damage | |
| Pharmacokinetics | Rat (20 mg/kg p.o.) | Peak concentration at 40 min; half-life of 9 hours | |
| Related Compound (PNB-028) | Xenograft (Colon & Pancreatic Cancer) | Strong inhibition of tumor growth at 50 mg/kg (p.o.) |
Proposed Experimental Protocols for SCLC Evaluation
To rigorously evaluate the therapeutic potential of this compound in Small Cell Lung Cancer, a series of standardized preclinical experiments are necessary. The methodologies outlined below are based on established protocols for SCLC drug development.[3][4][5][6]
In Vitro Cytotoxicity and Proliferation Assays
-
Objective: To determine the direct anti-proliferative effect of this compound on SCLC cell lines and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Lines: A panel of human SCLC cell lines (e.g., H69, H82, DMS79, H524) representing different molecular subtypes will be used.[3]
-
Treatment: Cells will be seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.
-
Assessment: Cell viability will be measured using a colorimetric assay such as MTT or a luminescent assay.
-
Data Analysis: Dose-response curves will be generated, and IC50 values will be calculated using non-linear regression. Experiments will be performed in triplicate in at least three independent assays.[7]
-
In Vivo Tumor Growth Inhibition Studies
-
Objective: To assess the in vivo efficacy of this compound in suppressing SCLC tumor growth.
-
Methodology:
-
Model: Patient-Derived Xenograft (PDX) models, which closely mimic human therapeutic responses, or standard cell line-derived xenograft models will be used.[5][6][8] Immunocompromised mice (e.g., NSG) will be used.
-
Implantation: SCLC cells (1-2 x 10^7) or PDX tumor fragments will be implanted subcutaneously into the flanks of the mice.[4][6]
-
Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice will be randomized into treatment groups: Vehicle control and this compound at various doses (e.g., guided by IBD studies at 5-50 mg/kg, p.o.).
-
Monitoring: Tumor volumes and body weights will be measured twice weekly.[4]
-
Endpoint: The experiment will conclude when tumors in the control group reach a predetermined size. Tumors will be harvested, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Potential Signaling Pathways and Biomarkers in SCLC
The aggressive nature of SCLC is driven by several aberrant signaling pathways. While this compound's primary target is the CCK2 receptor, its downstream effects may intersect with critical SCLC pathways. Genomic analyses of SCLC tumors have revealed that the PI3K/AKT/mTOR pathway is altered in approximately 36% of cases.[9] This pathway is a key regulator of cell growth and survival, and its inhibition is a major therapeutic strategy.[9][10] Additionally, developmental signaling pathways, including Notch and Hedgehog, are frequently implicated in SCLC tumor progression and metastasis.[11][12] The transcription factor STAT3 is also a key oncogenic driver in lung cancer, promoting proliferation and angiogenesis.[13] Future studies should investigate whether CCK2 receptor antagonism by this compound modulates activity within the PI3K/AKT or STAT3 pathways in SCLC models.
Clinical Development and Safety Profile
This compound has completed Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) clinical trials in a total of 74 healthy subjects. The compound was found to be extremely safe over a dose range from 25-1500 mg. Adverse events were generally mild, establishing a favorable safety profile and demonstrating that target plasma concentrations were achieved. While clinical trials have also been conducted for its efficacy as an immunomodulator in moderate COVID-19, no clinical data in SCLC patients is available yet.[1][14] The established safety of this compound supports its advancement into Phase 2 efficacy trials for oncology indications, including SCLC.
Conclusion
This compound presents a novel, targeted approach for the treatment of Small Cell Lung Cancer by antagonizing the CCK2/Gastrin receptor, a pathway implicated in cell proliferation. Its high potency, favorable pharmacokinetic properties, and established clinical safety profile make it a compelling candidate for further investigation. The preclinical framework detailed in this document provides a clear path forward to rigorously evaluate its efficacy in SCLC models. Successful validation in these studies could position this compound as a much-needed new therapeutic option for patients with this devastating disease.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. jchps.com [jchps.com]
- 3. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo functional screens reveal KEAP1 loss as a driver of chemoresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MYC-driven small cell lung cancer is metabolically distinct and vulnerable to arginine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic priority of the PI3K/AKT/mTOR pathway in small cell lung cancers as revealed by a comprehensive genomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnbvesper.com [pnbvesper.com]
PNB-001 (GPP-Balacovin): A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 (also known as GPP-Balacovin) is a novel, first-in-class small molecule therapeutic with a unique dual mechanism of action, functioning as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] This profile confers potent anti-inflammatory and immunomodulatory properties, which have been investigated in a range of therapeutic areas, including inflammatory bowel disease (IBD), inflammatory pain, and most notably, as a treatment for moderate COVID-19.[3] Preclinical studies have demonstrated its efficacy in various animal models, and it has progressed through Phase I and II clinical trials, with a Phase III trial initiated for COVID-19.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and development workflow.
Introduction
The cholecystokinin (B1591339) (CCK) system, comprising the peptides CCK and gastrin and their respective receptors, CCK-A and CCK-B, plays a crucial role in regulating gastrointestinal function and neurotransmission. The CCK-B receptor, also known as the gastrin receptor, is implicated in gastric acid secretion and cell proliferation, while the CCK-A receptor is involved in gallbladder contraction and pancreatic secretion. Dysregulation of the CCK system has been linked to various pathological conditions, including inflammatory disorders and certain types of cancer.[3]
This compound was developed as a selective antagonist of the CCK-B receptor, with the aim of modulating inflammatory pathways. Its unique dual action as a CCK-A agonist was a key discovery during its development, contributing to its distinct pharmacological profile.[1][2]
Preclinical Development
In Vitro Studies
Binding Affinity and Potency:
This compound has demonstrated high binding affinity and potency for the CCK-B (CCK2) receptor. In radioligand binding assays, this compound was shown to be a potent antagonist of the CCK-B receptor.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 20 nM | CCK2 | Radioligand Binding Assay | |
| Potency vs. Standard | 10 times more potent | CCK2 | Isolated Tissue Assay |
Experimental Protocol: Isolated Tissue Assay (General Description)
-
Tissue Preparation: An appropriate isolated tissue preparation expressing the CCK-B receptor is utilized.
-
Agonist: CCK-5 is used as an agonist to stimulate the tissue.
-
Antagonist: The antagonizing properties of this compound are confirmed by its ability to block the effects of the agonist. The potency is compared to a standard CCK-B antagonist, L-365,260.
-
Note: Specific details of the protocol, such as tissue source, buffer compositions, and incubation times, are not publicly available.
In Vivo Studies
Inflammatory Bowel Disease (IBD):
In a rat model of indomethacin-induced IBD, this compound was highly effective at reducing inflammation and damage to gastrointestinal tissues. The effects were compared to the positive control, prednisolone.
| Animal Model | Doses of this compound | Outcome | Reference |
| Rat (Indomethacin-induced IBD) | 5 mg/kg and 20 mg/kg p.o. | Extremely effective in reducing inflammation and IBD-dependent damage. |
Experimental Protocol: Indomethacin-Induced IBD Model in Rats (General Description)
-
Induction: IBD is induced in rats through the administration of indomethacin.
-
Treatment: this compound is administered orally at specified doses.
-
Assessment: The efficacy of this compound is evaluated by observing the reduction in inflammation and tissue damage in the gastrointestinal tract.
-
Note: Specific details of the protocol, such as the strain of rats, duration of treatment, and specific assessment parameters, are not publicly available.
Pain Models:
This compound demonstrated significant analgesic effects in preclinical pain models.
| Animal Model | This compound Dose | Comparison | Outcome | Reference |
| Rat (Formalin-induced pain) | Not specified | Morphine | Extremely effective in both neuropathic and inflammatory pain phases. |
Experimental Protocol: Formalin-Induced Pain Model in Rats (General Description)
-
Induction: Pain is induced by injecting formalin into the paw of the rats, which elicits a biphasic pain response (neurogenic and inflammatory).
-
Treatment: this compound is administered, and its analgesic effect is compared to that of morphine.
-
Assessment: The reduction in pain behaviors (e.g., flinching, licking) is measured.
-
Note: Specific details of the protocol are not publicly available.
Pharmacokinetics and ADME
Pharmacokinetic studies in rats revealed a rapid absorption and a relatively long half-life, although with low bioavailability.
| Species | Dose | Tmax | t1/2 | Bioavailability | Microsomal Half-life | Reference |
| Rat | 20 mg/kg p.o. | 40 min | 9 h | Low | 1.20 min | |
| Dog | - | - | - | - | ~12 min | |
| Human | - | - | - | - | ~12 min |
ADME Properties:
| Parameter | Result | Reference |
| CYP Inhibition (3A4, 2C9, 1A2) | No inhibition up to 10 µM | |
| CYP Inhibition (2C19) | No inhibition up to 3 µM | |
| Plasma Protein Binding (Rat & Human) | 97% | |
| Caco-2 Permeability | High permeability, not effluxed |
Clinical Development
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.
| Study Type | Population | Dose Range | Key Findings | Reference |
| Single Ascending Dose (SAD) | 74 healthy subjects | 25-1500 mg | Extremely safe. | |
| Multiple Ascending Dose (MAD) | 74 healthy subjects | 50, 100, and 200 mg | Very safe, target plasma concentrations reached. Mild AEs (vomiting, transient ALT increase at high dose). |
Experimental Protocol: Phase I Clinical Trials (General Description)
-
SAD Study: Healthy volunteers receive a single dose of this compound, with the dose escalated in subsequent cohorts to determine the maximum tolerated dose.
-
MAD Study: Healthy volunteers receive multiple doses of this compound over a period of time to assess its safety and pharmacokinetic profile upon repeated administration.
-
Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs. Pharmacokinetic parameters are determined from plasma concentrations of the drug.
-
Note: Detailed protocols for these trials are not publicly available.
Phase II Clinical Trial (COVID-19)
A multi-center, randomized, open-label Phase II trial was conducted to evaluate the efficacy and safety of this compound in patients with moderate COVID-19 infection.
| Parameter | Details | Reference |
| Trial Design | Multi-center, randomized, parallel-group, comparative, open-label | |
| Patient Population | 40 patients with moderate COVID-19 | |
| Treatment Arms | 1. This compound (100 mg orally) + Best Care (BC) (n=20) 2. Best Care (BC) alone (n=20) | |
| Primary Endpoint | Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15. | |
| Key Results | Significant clinical improvement in the this compound + BC arm (P=0.042). Significant reduction in ESR, CRP, IL-6, and N/L ratio by Day 15. Increased lymphocytes and reduced neutrophils in the this compound + BC arm. | |
| Safety | Well tolerated. Overall safety profile was better in the this compound + BC arm. |
Experimental Protocol: Phase II COVID-19 Trial (General Description)
-
Patient Selection: Patients with moderate COVID-19 infection were randomized into two arms.
-
Treatment: The investigational arm received 100 mg of this compound orally in addition to the standard of care, while the control arm received only the standard of care.
-
Efficacy Assessment: The primary measure of efficacy was the change in the WHO Ordinal Scale score. Secondary endpoints included changes in inflammatory markers and clinical outcomes.
-
Safety Assessment: Adverse events were monitored throughout the study.
-
Note: A more detailed protocol may be available in the cited medRxiv preprint.
Phase III Clinical Trial
Following the positive results of the Phase II trial, a Phase III clinical trial for this compound in hospitalized COVID-19 patients with oxygen support was initiated in India.[1]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are attributed to its dual modulation of the CCK receptor system.
CCK-B Receptor Antagonism:
By blocking the CCK-B (gastrin) receptor, this compound is thought to inhibit pro-inflammatory signaling pathways. Gastrin, upon binding to the CCK-B receptor, can trigger the release of histamine, which in turn stimulates gastric acid secretion. In inflammatory conditions, this pathway may be overactive, and its inhibition by this compound could contribute to its anti-inflammatory effects.
CCK-A Receptor Agonism:
The agonistic activity of this compound on the CCK-A receptor is believed to contribute to its immunomodulatory effects. Activation of CCK-A receptors can stimulate various downstream signaling cascades, potentially leading to the regulation of immune cell function and a reduction in the cytokine storm associated with severe inflammatory responses, such as in COVID-19.
Discovery and Development Workflow
The development of this compound followed a logical progression from preclinical research to clinical evaluation.
Conclusion
This compound (GPP-Balacovin) is a promising therapeutic candidate with a novel dual mechanism of action that has shown significant potential in preclinical and clinical studies for the treatment of inflammatory conditions, particularly moderate COVID-19. Its ability to modulate the CCK receptor system provides a unique approach to controlling inflammation and promoting immune homeostasis. The successful completion of Phase II trials and the initiation of a Phase III study underscore its potential as a valuable addition to the therapeutic arsenal (B13267) against inflammatory diseases. Further research will be crucial to fully elucidate its therapeutic benefits and potential applications in other indications.
References
PNB-001: A Technical Whitepaper on its Interaction with Cholecystokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a novel small molecule that has been investigated for its therapeutic potential in a range of conditions, including inflammatory diseases. Central to its mechanism of action is its interaction with cholecystokinin (B1591339) (CCK) receptors. This technical guide provides an in-depth overview of the cholecystokinin receptor targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Cholecystokinin Receptor Subtypes
The biological effects of the peptide hormone cholecystokinin are mediated by two G protein-coupled receptors (GPCRs): the cholecystokinin-A (CCK-A or CCK1) receptor and the cholecystokinin-B (CCK-B or CCK2) receptor.[1] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes. The CCK-A receptor is predominantly found in the periphery, particularly in the gallbladder and pancreas, while the CCK-B receptor is the predominant subtype in the brain and stomach.[1]
Quantitative Analysis of this compound Interaction with CCK Receptors
The available quantitative data for this compound's antagonist activity are summarized in the table below.
| Receptor | Assay Type | Parameter | Value (nM) | Reference Compound | Reference Compound Value (nM) |
| CCK-B (CCK2) | Radioligand Binding Assay | IC50 | 22 | L-365,260 | 3 |
| CCK-A (CCK1) | Radioligand Binding Assay | IC50 | >10,000 | Lorglumide | 170 |
| CCK-B (CCK2) | Isolated Rat Duodenum Functional Assay | IC50 | 1 | L-365,260 | ~10 |
Table 1: Quantitative data on the interaction of this compound with cholecystokinin receptors. Data compiled from preclinical studies.[2][4]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with cholecystokinin receptors.
Radioligand Binding Assay for CCK-A and CCK-B Receptors
This protocol outlines a representative competitive radioligand binding assay to determine the binding affinity (IC50) of a test compound like this compound for CCK-A and CCK-B receptors.
1. Membrane Preparation:
-
CCK-A Receptors: Membranes are typically prepared from rat pancreas, which is rich in CCK-A receptors.[2]
-
CCK-B Receptors: Membranes are prepared from guinea pig cerebral cortex, a tissue with high expression of CCK-B receptors.[2]
-
The tissue is homogenized in an ice-cold sucrose (B13894) buffer and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed amount of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK receptor antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Isolated Rat Duodenum Functional Assay
This ex vivo assay is used to assess the functional antagonist activity of compounds like this compound at the CCK-B receptor by measuring their ability to inhibit agonist-induced muscle contractions.[5]
1. Tissue Preparation:
-
A segment of the rat duodenum is excised and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a slight resting tension until stable spontaneous contractions are observed.
-
A cumulative concentration-response curve is generated for a CCK receptor agonist, typically pentagastrin (B549294) (CCK-5), by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.[5]
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.
3. Data Analysis:
-
The magnitude of the contractions is measured and plotted against the agonist concentration.
-
The antagonistic effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The IC50 value for the antagonist can be determined by measuring the concentration of the antagonist that produces a 50% reduction in the maximal response to the agonist.
Visualizations
Experimental Workflow and Signaling Pathways
To further elucidate the experimental procedures and the biological context of this compound's action, the following diagrams are provided.
A diagram illustrating the workflow of a competitive radioligand binding assay.
A diagram of the canonical signaling pathways for CCK-A and CCK-B receptors.
Conclusion
This compound is a potent and selective antagonist of the CCK-B (CCK2) receptor, as demonstrated by both radioligand binding and functional assays. Its significantly lower affinity for the CCK-A (CCK1) receptor underscores its selectivity. The methodologies detailed in this guide provide a framework for the continued investigation of this compound and other molecules targeting the cholecystokinin system. Further research is warranted to quantitatively characterize the reported CCK-A agonist activity of this compound and to fully elucidate its therapeutic implications.
References
PNB-001 and its Modulation of the Cholinergic Anti-Inflammatory Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNB-001 is a novel, first-in-class small molecule that has demonstrated significant anti-inflammatory and immunomodulatory properties. It functions as a dual-action cholecystokinin (B1591339) (CCK) receptor ligand, exhibiting agonist activity at the CCK-A receptor and antagonist activity at the CCK-B receptor.[1][2] A key component of its mechanism of action involves the modulation of the cholinergic anti-inflammatory pathway, a critical neuro-immune axis that regulates systemic and localized inflammation.[3] This technical guide provides an in-depth analysis of this compound's effect on this pathway, presenting quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the proposed signaling cascade.
Introduction to the Cholinergic Anti-Inflammatory Pathway
The cholinergic anti-inflammatory pathway is a neuro-immune reflex that controls the production of pro-inflammatory cytokines. The efferent arm of this pathway is mediated by the vagus nerve, which releases the neurotransmitter acetylcholine (B1216132) (ACh).[4] ACh interacts with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on macrophages and other immune cells.[5] This interaction inhibits the activation of the pro-inflammatory transcription factor NF-κB and activates the JAK2-STAT3 signaling pathway, leading to a reduction in the synthesis and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6]
This compound: A Dual-Action CCK Receptor Ligand
This compound is an arylated 5-hydroxy-pyrrol-2-one derivative with a unique pharmacological profile.[7] It has been identified as a potent CCK-A receptor agonist and a selective CCK-B receptor antagonist.[1][3] Preclinical studies have established its analgesic, antipyretic, and anti-inflammatory properties.[7] The molecule has undergone Phase 1 and Phase 2 clinical trials, where it was found to be safe and demonstrated immunomodulatory effects in patients with moderate COVID-19.[1]
Mechanism of Action: this compound and the Cholinergic Anti-Inflammatory Pathway
This compound's anti-inflammatory effects are attributed to its interaction with the cholinergic anti-inflammatory pathway.[3] The proposed mechanism centers on its agonist activity at the CCK-A receptor. Cholecystokinin is known to stimulate vagus nerve activity.[8] By mimicking the action of CCK at the CCK-A receptor, this compound is hypothesized to activate afferent and efferent vagal nerve signaling. This stimulation of the efferent vagus nerve leads to the release of acetylcholine in the vicinity of immune cells, thereby engaging the cholinergic anti-inflammatory pathway to suppress pro-inflammatory cytokine production.[3][6]
Simultaneously, its antagonist activity at the CCK-B receptor, also known as the gastrin receptor, contributes to its anti-inflammatory profile, particularly in the gastrointestinal tract where gastrin can play a pro-inflammatory role.[9]
Below is a diagram illustrating the proposed signaling pathway for this compound's modulation of the cholinergic anti-inflammatory pathway.
Preclinical Evidence: LPS-Induced Lung Inflammation Model
A key preclinical study evaluated the prophylactic properties of this compound in a lipopolysaccharide (LPS)-induced lung inflammation model in Swiss albino mice.[7] This study provides quantitative evidence of this compound's anti-inflammatory effects.
Experimental Protocol
-
Animal Model: Female Swiss albino mice (2 months old, 23-28 g body weight) were used.[7]
-
Grouping: The mice were randomized into four groups with six animals per group.[7]
-
Group 1 (Control): Received the vehicle (35% polyethylene (B3416737) glycol in distilled water).[7]
-
Group 2 (LPS): Received a single intratracheal administration of LPS in saline (10 µg per mouse) to induce lung inflammation.[7]
-
Group 3 (LPS + this compound): Received LPS as in Group 2, followed by a single oral administration of this compound at 100 mg/kg body weight.[7]
-
Group 4 (Prophylactic this compound + LPS): Received daily oral administration of this compound at 100 mg/kg body weight for 7 days, followed by LPS-induced lung inflammation as in Group 2.[7]
-
-
Endpoint Measurement: Myeloperoxidase (MPO) activity in the lung tissue was determined 30 hours after the induction of lung inflammation by LPS. MPO is an enzyme abundant in neutrophils and serves as a marker for neutrophilic infiltration and inflammation.[7]
-
Histopathology: Lung tissues were examined for inflammatory cell infiltration.[7]
Below is a diagram of the experimental workflow.
Quantitative Data and Results
The study demonstrated that this compound significantly reduced MPO activity in the lungs of mice with LPS-induced inflammation.[7] Both therapeutic and prophylactic administration of this compound resulted in a significant decrease in this key inflammatory marker compared to the LPS-only group.[7] Histopathological examination also revealed a lower degree of inflammatory cell infiltration in the lungs of this compound-treated mice.[7]
| Group | Treatment | Outcome |
| 1 | Vehicle | Baseline MPO activity and normal lung histology.[7] |
| 2 | LPS | Significant increase in MPO activity and severe infiltration of inflammatory cells.[7] |
| 3 | LPS + this compound (100 mg/kg) | Significant decrease in MPO activity compared to Group 2; lesser degree of inflammatory cell infiltration.[7] |
| 4 | This compound (100 mg/kg for 7 days) + LPS | Significant decrease in MPO activity compared to Group 2; lesser degree of inflammatory cell infiltration.[7] |
Clinical Relevance and Future Directions
The immunomodulatory and anti-inflammatory properties of this compound have been observed in a Phase 2 clinical trial in patients with moderate COVID-19. In this trial, this compound treatment was associated with a significant reduction in inflammatory markers, including IL-6 and C-reactive protein (CRP), and an improvement in the neutrophil-to-lymphocyte ratio. These clinical findings are consistent with the preclinical data and support the proposed mechanism of action involving the cholinergic anti-inflammatory pathway.
Further research is warranted to fully elucidate the molecular interactions between this compound, the CCK-A receptor, and the downstream components of the cholinergic anti-inflammatory pathway. Investigating the precise effects of this compound on vagal nerve firing rates and acetylcholine release in target tissues would provide more direct evidence for the proposed mechanism.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action that leverages the body's own neuro-immune regulatory pathways. Its dual activity as a CCK-A receptor agonist and CCK-B receptor antagonist, coupled with its ability to engage the cholinergic anti-inflammatory pathway, provides a multi-faceted approach to controlling inflammation. The preclinical and clinical data gathered to date underscore the potential of this compound in treating a range of inflammatory conditions.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. pnbvesper.com [pnbvesper.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intestinal cholinergic anti‐inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuro-immune interactions via the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. Nutritional stimulation of cholecystokinin receptors inhibits inflammation via the vagus nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscholaronline.org [jscholaronline.org]
The Cholecystokinin B Receptor Pathway and the Therapeutic Potential of PNB-001: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cholecystokinin (B1591339) B (CCK-B, also known as CCK2) receptor pathway plays a pivotal role in various physiological and pathophysiological processes, including gastrointestinal function, inflammation, and nociception. PNB-001 has emerged as a potent and selective antagonist of the CCK2 receptor, demonstrating significant therapeutic potential in preclinical and clinical investigations. This document provides an in-depth technical guide on the CCK2 receptor pathway, the pharmacological profile of this compound, and its mechanism of action. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data and visualizations of relevant signaling cascades and experimental workflows. While this compound's primary target is the CCK2 receptor, its effects can intersect with the gastrin-releasing peptide receptor (GRPR) pathway, particularly in disease states where both systems are dysregulated, such as in certain cancers and inflammatory conditions.
The Cholecystokinin B Receptor (CCK2R) Signaling Pathway
The CCK2 receptor is a G protein-coupled receptor (GPCR) that is activated by the peptide hormones cholecystokinin (CCK) and gastrin.[1][2] It is predominantly found in the central nervous system and the gastrointestinal tract.[3] Upon ligand binding, the CCK2R activates multiple downstream signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events culminate in a variety of cellular responses, including smooth muscle contraction, acid secretion, and cell proliferation.[2]
In certain pathological contexts, such as cancer, the CCK2R pathway can exhibit crosstalk with other signaling networks, including the GRPR pathway. Both receptors can be co-expressed in tumors and may synergistically promote cell growth and survival.[5]
Figure 1: Simplified CCK2R Signaling Pathway.
This compound: A Novel CCK2R Antagonist
This compound is a first-in-class, orally active, small molecule that functions as a selective CCK2 receptor antagonist.[6] It has demonstrated potent anti-inflammatory, analgesic, and immunomodulatory properties in a range of preclinical and clinical studies.[7][8] Notably, this compound also exhibits agonist activity at the CCK-A receptor, a feature that may contribute to its unique pharmacological profile.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Assay | Reference |
| CCK2R Binding Affinity (IC50) | 20 nM | - | Radioligand Binding Assay | [9][10] |
| Potency vs. L-365,260 | 10x more potent | - | Isolated Tissue Assay | [9][10] |
Table 2: Preclinical Efficacy in Animal Models
| Indication | Animal Model | Dosing | Key Findings | Reference |
| Inflammatory Bowel Disease | Indomethacin-induced IBD in rats | 5 and 20 mg/kg p.o. | Dose-dependent reversal of GI tissue damage | [9][10] |
| Inflammatory Pain | Formalin-induced pain in rats | - | "Extremely effective" | [9] |
| Neuropathic Pain | Tail-flick assay in mice | 0.5 mg/kg | Analgesic effect comparable to 40 mg/kg tramadol | [9] |
| LPS-Induced Lung Inflammation | LPS-induced lung inflammation in mice | 100 mg/kg p.o. | Decreased severity of lung inflammation | [7] |
Table 3: Clinical Trial Data (Moderate COVID-19)
| Parameter | This compound + Best Care | Best Care Alone | P-value | Reference |
| Change in WHO Ordinal Scale Score (Day 15) | Significant clinical improvement | - | 0.042 | [9] |
| Improvement in Mean Chest X-ray Score | 2.05 | 1.16 | 0.032 | [9] |
| Hospitalized Patients (Day 15) | 1 | 5 | 0.048 | [9] |
| Mortality (Day 28) | 1 patient | 2 patients | 0.56 | [9] |
| Lymphocyte Count | Increased to reference range | - | 0.032 | [9] |
| Neutrophil Count | Reduced | - | 0.013 | [9] |
Table 4: Pharmacokinetic Properties
| Parameter | Value | Species | Notes | Reference |
| Half-life (microsomes) | 1.20 min | Rat | - | [9] |
| Half-life (microsomes) | ~12 min | Dog, Human | - | [9] |
| Half-life (in vivo) | 9 h | Rat | Oral administration of 20 mg/kg | [9] |
| Time to Peak Concentration (Tmax) | 40 min | Rat | Oral administration of 20 mg/kg | [9] |
| Plasma Protein Binding | 97% | Rat, Human | - | [9] |
| Caco-2 Permeability | High | - | Not effluxed | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Radioligand Binding Assay for CCK2R Affinity
This protocol describes a standardized method for determining the binding affinity of a test compound to the CCK2 receptor.
Figure 2: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Bolton-Hunter-labeled CCK-8 or [¹²⁵I]-gastrin).
-
Increasing concentrations of this compound or vehicle control.
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled CCK2R ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.
In Vivo Model of Inflammatory Bowel Disease (IBD)
This protocol outlines a standard method for inducing IBD in rodents to evaluate the efficacy of anti-inflammatory compounds like this compound.[9]
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week with free access to food and water.
-
IBD Induction: IBD is induced by a single subcutaneous injection of indomethacin (B1671933) (e.g., 10 mg/kg) dissolved in a suitable vehicle.
-
Treatment Groups: Animals are randomly assigned to different groups:
-
Vehicle control.
-
Indomethacin control.
-
This compound (e.g., 5 and 20 mg/kg, administered orally once daily).
-
Positive control (e.g., prednisolone, administered orally once daily).
-
-
Dosing: Treatment with this compound or control substances begins on the day of indomethacin injection and continues for a specified duration (e.g., 5 days).
-
Assessment of Disease Activity: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
Macroscopic and Histopathological Analysis: At the end of the study, animals are euthanized, and the gastrointestinal tract is excised. The length of the colon is measured, and the presence of ulcers and inflammation is scored macroscopically. Tissue samples are collected for histopathological examination to assess the degree of inflammation, mucosal damage, and cellular infiltration.
-
Data Analysis: Statistical analysis is performed to compare the disease activity scores, colon length, and histopathological scores between the different treatment groups.
Phase II Clinical Trial in Moderate COVID-19
The following describes the design of the phase II clinical trial conducted to evaluate the efficacy and safety of this compound in patients with moderate COVID-19.[9]
Figure 3: Phase II Clinical Trial Workflow for this compound in COVID-19.
Methodology:
-
Study Design: A multi-center, randomized, open-label, parallel-group, comparative study.
-
Patient Population: Patients diagnosed with moderate COVID-19 infection.
-
Randomization and Treatment: A total of 40 patients were randomized into two arms (20 patients per arm).[9]
-
Arm 1: this compound (100 mg orally, three times a day) in addition to the best standard of care (BC).[9]
-
Arm 2: Best standard of care (BC) alone.
-
-
Primary Endpoint: The primary outcome measure was the change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.[9]
-
Secondary Endpoints: Secondary endpoints included changes in chest X-ray scores, duration of hospitalization, duration of supplemental oxygen requirement, and levels of inflammatory markers (e.g., ESR, CRP, IL-6, Neutrophil-to-Lymphocyte Ratio).[9]
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two treatment arms.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action as a CCK2 receptor antagonist. The comprehensive data from preclinical and clinical studies underscore its potential in treating inflammatory conditions. The provided experimental protocols serve as a guide for further research and development of this compound and other molecules targeting the CCK2 receptor pathway. Future investigations should continue to explore the full therapeutic utility of this compound and its potential interactions with related signaling pathways, such as the GRPR network, in various disease contexts.
References
- 1. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 4. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jchps.com [jchps.com]
- 8. Medwin Publishers | A Randomized, Comparative Clinical Trial to Evaluate Efficacy and Safety of this compound as Immune Modulator in Moderate COVID-19 Patients [medwinpublishers.com]
- 9. pnbvesper.com [pnbvesper.com]
- 10. pnbvesper.com [pnbvesper.com]
Methodological & Application
Application Note & Protocol: In Vivo Evaluation of PNB-001 in a Mouse Model of Acute Lung Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction PNB-001 is a novel, first-in-class small molecule characterized as an arylated 5-hydroxy-pyrrol-2-one.[1] It functions as a dual-action cholecystokinin (B1591339) (CCK) receptor ligand, exhibiting agonist activity at the CCK-A receptor and antagonist activity at the CCK-B receptor.[2][3] This unique mechanism confers this compound with anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties.[1][2] Preclinical studies have demonstrated its efficacy in various inflammation models.[4] This document outlines the protocols for evaluating the therapeutic and prophylactic efficacy of this compound in a lipopolysaccharide (LPS)-induced acute lung inflammation model in mice, a standard and reproducible method for studying acute lung injury (ALI).[1][5]
Proposed Mechanism of Action
This compound exerts its anti-inflammatory effects through a dual modulation of the cholecystokinin receptor system.[1][2] As an agonist of the CCK-A receptor, it is thought to stimulate the cholinergic anti-inflammatory pathway, a vagus nerve-mediated reflex that inhibits the production of pro-inflammatory cytokines.[1] Concurrently, as an antagonist of the CCK-B (gastrin) receptor, this compound blocks pro-inflammatory signaling cascades, which can reduce the infiltration of neutrophils and other inflammatory cells into tissue.[3]
Caption: Proposed dual signaling pathway of this compound.
Experimental Design and Workflow
The study is designed to assess both the treatment and preventive capabilities of this compound. Mice are divided into four groups: a vehicle control, an LPS-only group to establish the inflammatory phenotype, a therapeutic group receiving this compound after LPS challenge, and a prophylactic group receiving this compound for seven days prior to LPS challenge.[1] The primary endpoint is the assessment of lung inflammation 30 hours after LPS administration.[1]
Caption: Workflow for in vivo study of this compound.
Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung inflammation in mice using intratracheal administration of LPS.[1][5]
Materials:
-
Swiss albino mice (6-8 weeks old)[1]
-
Lipopolysaccharide (LPS) from E. coli[6]
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., Pentobarbital (B6593769) sodium, 50 mg/kg)[6]
-
Intratracheal catheter or microsprayer device
Procedure:
-
Anesthetize mice via an intraperitoneal (IP) injection of pentobarbital sodium.[6] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea via blunt dissection of the neck to expose the tracheal rings.
-
Prepare the LPS solution by dissolving it in sterile saline to a final concentration for delivering 10 µg per mouse in a small volume (e.g., 20-50 µL).[1][5]
-
Carefully insert a sterile, fine-gauge needle or catheter between the tracheal rings.
-
Instill 10 µg of LPS solution directly into the lungs.[1]
-
Hold the mouse in a vertical position for approximately 30-60 seconds to ensure the distribution of the solution within the lungs.
-
Suture the incision and allow the animal to recover on a warming pad. Monitor until fully ambulatory.
Protocol 2: this compound Administration
This protocol details the preparation and oral administration of this compound for both therapeutic and prophylactic regimens.[1]
Materials:
-
This compound compound
-
Vehicle: 35% Polyethylene Glycol (PEG) in distilled water[1]
-
Oral gavage needles
Procedure:
-
Prepare the this compound dosing solution by suspending the compound in the vehicle to achieve a final concentration suitable for delivering 100 mg/kg body weight (b.w.) in a standard gavage volume (e.g., 100-200 µL).
-
For the Therapeutic Group (Group 3): Administer a single oral dose of this compound (100 mg/kg) immediately following the intratracheal LPS instillation.[1]
-
For the Prophylactic Group (Group 4): Administer this compound (100 mg/kg) orally once daily for 7 consecutive days. On the 7th day, induce lung inflammation with LPS as described in Protocol 1.[1]
-
For Control Groups (Groups 1 & 2): Administer an equivalent volume of the vehicle orally according to the same time schedule.[1]
Protocol 3: Assessment of Lung Inflammation
These assays are performed 30 hours after LPS or vehicle challenge to quantify the extent of inflammation.[1]
A. Myeloperoxidase (MPO) Assay MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative marker of neutrophil infiltration.[1][5]
-
At 30 hours post-LPS challenge, humanely euthanize the mice.
-
Perfuse the lungs with saline to remove blood.
-
Excise the lungs, blot dry, and record the weight.
-
Homogenize the lung tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a commercial MPO colorimetric assay kit, following the manufacturer’s instructions. The assay typically involves the reaction of MPO with a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.
-
Read the absorbance at the appropriate wavelength (e.g., 450-470 nm) and calculate MPO activity relative to total protein content or tissue weight.
B. Histopathological Analysis Histology provides a qualitative assessment of inflammatory cell infiltration, alveolar damage, and edema.[1]
-
Following euthanasia, carefully excise the lungs.
-
Fix the lung tissue by inflation and immersion in 4% formaldehyde (B43269) or 10% neutral buffered formalin for at least 48 hours.[7]
-
Process the fixed tissues through graded alcohols and xylene, and embed them in paraffin (B1166041) blocks.
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained slides under a light microscope. Score the sections for severity of inflammatory cell infiltration, alveolar wall thickening, edema, and overall lung architecture disruption.[1]
Data Presentation: Summary of Expected Results
The following tables summarize the expected outcomes based on published preclinical data for this compound.[1]
Table 1: Effect of this compound on Myeloperoxidase (MPO) Activity in Lung Tissue
| Group | Treatment | MPO Activity vs. LPS Control | Citation |
| 1 | Vehicle Control | Significantly lower | [1] |
| 2 | LPS + Vehicle | Baseline (Significantly elevated vs. vehicle control) | [1] |
| 3 | LPS + this compound (Therapeutic) | Significantly decreased | [1] |
| 4 | This compound + LPS (Prophylactic) | Significantly decreased | [1] |
Table 2: Summary of Histopathological Findings in Lung Tissue
| Group | Treatment | Key Observations | Citation |
| 1 | Vehicle Control | Normal alveolar structure; thin-walled vessels. | [1] |
| 2 | LPS + Vehicle | Severe infiltration of inflammatory cells (lymphocytes, neutrophils); irregular alveolar dilatation. | [1] |
| 3 | LPS + this compound (Therapeutic) | Markedly decreased severity of inflammation; mild inflammatory infiltration. | [1] |
| 4 | This compound + LPS (Prophylactic) | Normal alveoli with scattered, minimal infiltration of lymphocytes and macrophages. | [1] |
Conclusion
The in vivo mouse model of LPS-induced lung inflammation is a robust method for evaluating the anti-inflammatory properties of this compound.[1] Studies show that oral administration of this compound at 100 mg/kg significantly reduces the severity of lung inflammation, as evidenced by decreased MPO activity and reduced inflammatory cell infiltration in lung tissue.[1] Furthermore, the compound demonstrates significant prophylactic action, suggesting its potential for both treating and preventing acute inflammatory episodes in the lungs.[1] These protocols provide a comprehensive framework for researchers to replicate and expand upon these findings.
References
- 1. jchps.com [jchps.com]
- 2. medrxiv.org [medrxiv.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. One moment, please... [pnbvesper.com]
- 5. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier | Aging [aging-us.com]
Application Notes and Protocols: PNB-001 in an Indomethacin-Induced IBD Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the indomethacin-induced Inflammatory Bowel Disease (IBD) model in rats to evaluate the efficacy of PNB-001, a novel therapeutic agent. This compound is a selective antagonist of the Cholecystokinin B (CCK2) receptor and has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] These application notes include a comprehensive experimental protocol, methodologies for assessing IBD, and a summary of the known mechanism of action of this compound. The information herein is intended to guide researchers in the replication and further investigation of this compound's therapeutic potential in IBD.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The indomethacin-induced IBD model in rats is a well-established and relevant model for studying the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics.[3][4] Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID), induces intestinal inflammation that shares key pathological features with human IBD.
This compound is a potent and selective CCK2 receptor antagonist.[1][5] The CCK2 receptor, activated by gastrin and cholecystokinin, is implicated in various physiological processes in the gastrointestinal tract, including acid secretion and cell proliferation.[1] Dysregulation of CCK signaling has been associated with inflammatory conditions, making the CCK2 receptor a promising target for IBD therapy.[1] Preclinical studies have shown that this compound is highly effective in mitigating inflammation and tissue damage in the rat indomethacin-induced IBD model.[1][2]
This compound: Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the antagonism of the CCK2 receptor. In the context of IBD, the proposed signaling pathway is as follows:
Experimental Protocol: this compound in Indomethacin-Induced IBD in Rats
This protocol outlines the induction of IBD in rats using indomethacin and the subsequent treatment with this compound.
Materials and Reagents
-
Male Wistar rats (180-200 g)
-
Indomethacin
-
This compound
-
Prednisolone (B192156) (positive control)
-
Vehicle for this compound and Prednisolone (e.g., 0.5% carboxymethyl cellulose)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Standard rat chow and water
-
Animal handling and surgical equipment
-
Histology reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
-
Myeloperoxidase (MPO) assay kit
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6)
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization and Housing:
-
House male Wistar rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least 7 days prior to the experiment.
-
-
Grouping:
-
Randomly divide the rats into the following groups (n=8-10 per group):
-
Group 1: Normal Control: Receive vehicle only.
-
Group 2: IBD Control: Receive indomethacin and vehicle.
-
Group 3: this compound (5 mg/kg): Receive indomethacin and this compound (5 mg/kg, p.o.).
-
Group 4: this compound (20 mg/kg): Receive indomethacin and this compound (20 mg/kg, p.o.).[1]
-
Group 5: Prednisolone: Receive indomethacin and prednisolone (positive control, dose to be determined based on literature).
-
-
-
Induction of IBD:
-
Drug Administration:
-
Administer this compound, prednisolone, or vehicle orally once daily, starting from Day 0 (concurrently with the first indomethacin injection) and continuing until the end of the study.
-
-
Monitoring and Assessment:
-
Record the body weight of each rat daily.
-
Calculate the Disease Activity Index (DAI) daily based on weight loss, stool consistency, and presence of blood in the feces.
-
-
Termination and Sample Collection:
-
On a predetermined day (e.g., Day 4, when peak inflammation is expected), euthanize the rats.
-
Carefully dissect the colon, measure its length and weight.
-
Collect colon tissue samples for histopathological analysis, MPO assay, and cytokine measurements.
-
Assessment of IBD Severity
-
Macroscopic Scoring:
-
Score the severity of macroscopic inflammation and ulceration in the colon based on a standardized scoring system.
-
-
Histopathological Analysis:
-
Fix colon tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E).
-
Score the sections for inflammatory cell infiltration, mucosal ulceration, and submucosal edema.
-
-
Myeloperoxidase (MPO) Assay:
-
Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in colon tissue homogenates using ELISA kits.
-
Data Presentation
The following tables provide a template for the presentation of quantitative data from the study. Note: Specific data from the this compound preclinical trials are not publicly available. These tables are representative of the parameters that should be measured.
Table 1: Effect of this compound on Body Weight and Disease Activity Index (DAI)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Mean DAI |
| Normal Control | ||||
| IBD Control | ||||
| This compound (5 mg/kg) | ||||
| This compound (20 mg/kg) | ||||
| Prednisolone |
Table 2: Effect of this compound on Macroscopic and Histopathological Scores
| Treatment Group | Macroscopic Score | Histopathological Score |
| Normal Control | ||
| IBD Control | ||
| This compound (5 mg/kg) | ||
| This compound (20 mg/kg) | ||
| Prednisolone |
Table 3: Effect of this compound on Colon Length, Colon Weight, and MPO Activity
| Treatment Group | Colon Length (cm) | Colon Weight (g) | MPO Activity (U/g tissue) |
| Normal Control | |||
| IBD Control | |||
| This compound (5 mg/kg) | |||
| This compound (20 mg/kg) | |||
| Prednisolone |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Normal Control | ||
| IBD Control | ||
| This compound (5 mg/kg) | ||
| This compound (20 mg/kg) | ||
| Prednisolone |
Conclusion
The indomethacin-induced IBD model in rats is a valuable tool for the preclinical evaluation of this compound. The protocols and methodologies described in this document provide a framework for investigating the therapeutic efficacy of this compound and elucidating its mechanism of action. The potent anti-inflammatory effects of this compound observed in preclinical studies suggest its potential as a novel treatment for IBD. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. A novel rat model of inflammatory bowel disease developed using a device created with a 3D printer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Evaluation of CCK2 Antagonist this compound (4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-One) Towards The Design For A First-In-Man Clinical Trial | Journal of Pharmacology and Drug Metabolism | Open Access Journals | JScholar Publishers [jscholaronline.org]
Application Notes and Protocols for PNB-001 in Nociceptive Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a first-in-class, potent, and selective antagonist of the cholecystokinin (B1591339) B (CCK-B)/gastrin receptor (CCK2R). It has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound using two standard thermal nociception models in rodents: the tail-flick assay and the hot plate assay. The information presented here is intended to guide researchers in the consistent and effective in vivo characterization of this compound and similar compounds.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in preclinical rodent models. The following tables summarize the key findings from tail-flick and hot plate assays.
Table 1: Analgesic Efficacy of this compound in the Tail-Flick Assay in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Tail-Flick Latency (seconds) | Comparison |
| Vehicle Control | - | IP | Baseline | - |
| This compound | 0.5 | IP | Significantly Increased | Comparable to 40 mg/kg Tramadol |
| Tramadol | 40 | IP | Significantly Increased | Standard Reference |
Table 2: Dose Equivalence of this compound in Rats
| Route of Administration | Equivalent Dose (mg/kg) for Analgesic Effect |
| Intraperitoneal (IP) | 0.5 |
| Oral (p.o.) | 5.0 |
Experimental Protocols
Tail-Flick/Tail Immersion Assay
This protocol details the procedure for assessing the analgesic effect of this compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
a. Materials and Equipment
-
Male Swiss albino mice (20-25 g) or Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Tramadol hydrochloride (positive control)
-
Tail-flick apparatus with a radiant heat source or a water bath maintained at 52-55°C
-
Animal restrainers
-
Calibrated timer
b. Drug Preparation and Administration
-
This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. For example, for a 0.5 mg/kg intraperitoneal (IP) dose in mice, if the administration volume is 10 mL/kg, the concentration of the suspension would be 0.05 mg/mL.
-
Administration:
-
Intraperitoneal (IP): Administer the prepared this compound suspension or vehicle to the mice at a volume of 10 mL/kg.
-
Oral (p.o.): For rats, administer the this compound suspension or vehicle via oral gavage at a volume of 5-10 mL/kg.
-
c. Experimental Procedure
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.
-
Baseline Latency: Gently place each animal in a restrainer and measure the baseline tail-flick latency by applying the thermal stimulus to the distal portion of the tail. The cut-off time should be set to 10-15 seconds to prevent tissue damage.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound at various doses, Positive Control).
-
Drug Administration: Administer the respective treatments as prepared in the previous step.
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Record the latency for each animal at each time point. The analgesic effect can be expressed as the increase in latency compared to baseline or as a percentage of the maximum possible effect (% MPE).
Hot Plate Assay
This protocol describes the use of the hot plate test to evaluate the supraspinally mediated analgesic activity of this compound.
a. Materials and Equipment
-
Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Morphine sulphate (positive control)
-
Hot plate apparatus with adjustable temperature control
-
Plexiglass cylinder to confine the animal on the hot plate
-
Calibrated timer
b. Drug Preparation and Administration
Follow the same procedures for drug preparation and administration as described in the tail-flick assay protocol, adjusting doses as necessary for the specific study design.
c. Experimental Procedure
-
Acclimatization: Acclimate the animals to the testing room for at least one hour.
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.
-
Baseline Latency: Place each animal individually on the hot plate within the plexiglass cylinder and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent injury.
-
Grouping: Randomize the animals into treatment groups.
-
Drug Administration: Administer the respective treatments.
-
Post-Treatment Latency: Measure the hot plate latency at specified intervals post-administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Record the latency for each animal at each time point and analyze the data to determine the analgesic effect of this compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows for the described assays.
Caption: Mechanism of this compound Analgesic Action.
Caption: Tail-Flick Assay Experimental Workflow.
Application Notes and Protocols for PNB-001 in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001, also known as GPP-Balacovin, is a first-in-class small molecule that functions as a cholecystokinin (B1591339) A (CCK-A) receptor agonist and a cholecystokinin B (CCK-B/gastrin) receptor antagonist.[1][2] While extensively studied for its anti-inflammatory and immunomodulatory properties, particularly in the context of inflammatory bowel disease and COVID-19, this compound has also been identified as a promising candidate for cancer therapy, specifically for small cell lung cancer (SCLC).[1] The therapeutic rationale in oncology is based on the antagonist activity at the CCK2 receptor, which is frequently overexpressed in various malignancies, including SCLC, and is implicated in tumor cell proliferation.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical xenograft models of cancer, based on its mechanism of action and preclinical data from related compounds developed by PNB Vesper Life Sciences.
Mechanism of Action in Cancer
This compound exerts its anti-cancer effects primarily through the antagonism of the cholecystokinin 2 (CCK2) receptor. The peptide hormone gastrin, which binds to the CCK2 receptor, is a known factor in the proliferation and maturation of gastrointestinal tract cells and is also produced in excess in certain cancers, such as gastrinomas and some forms of gastric and lung cancer.[1] By blocking the CCK2 receptor, this compound is hypothesized to inhibit the downstream signaling pathways that promote cancer cell growth and survival.
Caption: this compound blocks gastrin-mediated activation of the CCK2 receptor.
Quantitative Data from Preclinical Cancer Studies
While specific data on this compound in xenograft cancer models is not yet publicly available, results from closely related molecules from the same developer, PNB Vesper Life Sciences, in similar models provide a strong indication of potential efficacy and dosing. The following table summarizes preclinical data for PNB-101, a sister molecule to this compound, and PNB-028, another CCK receptor antagonist from the same company.
| Compound | Cancer Model | Cell Line | Host Strain | Administration | Dosage | Treatment Duration | Outcome |
| PNB-101 | Lung Cancer | NCI-H727 | Nude Mice | Oral | Not Specified | 28 Days | >80% inhibition of tumor growth in responders |
| PNB-028 | Colon Cancer | MAC-16 | Nude Mice | Oral | 50 mg/kg | Not Specified | Strong inhibition of tumor growth |
| PNB-028 | Colon Cancer | LoVo | Immune-compromised Mice | Not Specified | Not Specified | Not Specified | Effective inhibition of tumor growth |
| PNB-028 | Pancreatic Cancer | MIA PaCa | Immune-compromised Mice | Not Specified | Not Specified | Not Specified | Effective inhibition of tumor growth |
Experimental Protocols
The following protocols are provided as a guide for conducting xenograft studies with this compound. These are based on standard methodologies and should be adapted to specific experimental needs.
Cell Culture and Preparation
-
Cell Line Selection: For SCLC models, the NCI-H727 cell line is a suitable choice. This is a human lung carcinoid cell line that has been used in xenograft studies.[5][6]
-
Cell Culture: Culture NCI-H727 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using trypan blue exclusion. Viability should be above 90%.
-
Preparation for Injection: Resuspend the required number of cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL). To prevent clumping, it is advisable to mix the cell suspension with an equal volume of Matrigel. Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD/SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Using a 27-gauge needle, inject the cell suspension (e.g., 100-200 µL) subcutaneously.
-
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor the body weight of the mice as an indicator of overall health and potential toxicity.
-
This compound Administration
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Based on preclinical studies with related compounds, this compound can be formulated for oral administration. A typical vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage and Administration:
-
Treatment Group: Administer this compound orally via gavage at a dose determined by dose-ranging studies. Based on data from related compounds, a starting dose in the range of 20-50 mg/kg daily could be appropriate.
-
Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.
-
-
Treatment Duration: Continue treatment for a predefined period, for example, 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary measure of efficacy is tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) at the end of the study.
-
Secondary Endpoints:
-
Body weight changes.
-
Clinical observations for signs of toxicity.
-
At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
Ethical Endpoint: Euthanize mice if tumors become ulcerated, exceed a certain size (e.g., 2000 mm³), or if the animal shows signs of significant distress or more than 20% body weight loss.
Experimental Workflow
Caption: General workflow for a this compound xenograft study.
Conclusion
This compound presents a novel therapeutic approach for cancers that overexpress the CCK2 receptor, such as small cell lung cancer. While specific in vivo efficacy data for this compound in cancer models is still emerging, the information on its mechanism of action and data from related compounds provide a solid foundation for designing and executing preclinical xenograft studies. The protocols and guidelines presented here are intended to facilitate the investigation of this compound's therapeutic potential in oncology. Researchers should optimize these protocols based on their specific cancer models and experimental objectives.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. Modeling Lung Carcinoids with Zebrafish Tumor Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human bronchial carcinoid tumor initiating cells are targeted by the combination of acetazolamide and sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNB-001 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of PNB-001, a novel therapeutic agent with a unique dual mechanism of action. The information is intended to guide researchers in designing and executing preclinical animal studies to further investigate the therapeutic potential of this compound.
Introduction to this compound
This compound is a first-in-class new chemical entity that acts as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1] This dual activity confers upon it a unique pharmacological profile with anti-inflammatory, immunomodulatory, analgesic, and potential anti-cancer properties.[1][2] this compound has been investigated for various therapeutic indications, including inflammatory bowel disease (IBD), inflammatory pain, COVID-19, and small cell lung cancer.[3][4]
Mechanism of Action:
This compound's therapeutic effects are believed to be mediated through its interaction with cholecystokinin (B1591339) receptors. Its antagonistic activity on the CCK-B (also known as CCK2) receptor is a key feature.[3][5] The CCK/gastrin system plays a significant role in gastrointestinal function and inflammation. By blocking the CCK-B receptor, this compound can modulate inflammatory pathways.[3] The molecule has been shown to act on inflammatory cytokines via the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[1]
Preclinical Animal Studies: Summary of Dosages and Efficacy
A summary of this compound dosages used in various preclinical animal models is presented below. These studies highlight the compound's efficacy in models of inflammation, pain, and lung injury.
| Indication | Animal Model | Species | Dosage | Route of Administration | Key Findings | Reference |
| Inflammatory Bowel Disease (IBD) | Indomethacin-induced IBD | Rat | 5 mg/kg and 20 mg/kg | Oral (p.o.) | Effectively reduced inflammation and IBD-dependent damage to gastrointestinal tissues, with effects comparable to prednisolone (B192156). | [3][5] |
| Inflammatory & Neuropathic Pain | Formalin-induced pain | Rat | Not specified | Oral (p.o.) or Intraperitoneal (i.p.) | Demonstrated significant effectiveness in both neuropathic (phase I) and inflammatory (phase II) pain models. | [3] |
| Analgesia | Tail-flick assay | Mouse | 0.5 mg/kg | Not specified | Showed analgesic effect comparable to 40 mg/kg of tramadol. | [3] |
| Analgesia | Tail immersion test | Rat | 1.5 mg/kg - 20 mg/kg | Oral (p.o.) | A dose-dependent increase in pain threshold was observed, with a maximum response at 20 mg/kg. | [6] |
| Lung Inflammation | Lipopolysaccharide (LPS)-induced lung inflammation | Mouse | 100 mg/kg (daily for 7 days) | Oral (p.o.) | Exhibited prophylactic action by decreasing LPS-induced lung inflammation. | [1] |
| Pharmacokinetics | - | Rat | 10 - 40 mg/kg | Oral (p.o.) | Showed a linear pharmacokinetic profile within this dose range. | [7] |
| Pharmacokinetics | - | Rat | 20 mg/kg | Oral (p.o.) | Peak plasma concentration was achieved at 40 minutes with a half-life of 9 hours. | [3][5] |
Experimental Protocols
The following are detailed protocols for key preclinical experiments cited in the literature for this compound.
Protocol for Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
This protocol is designed to assess the efficacy of this compound in a chemically-induced model of IBD.
3.1.1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3.1.2. Materials:
-
This compound
-
Prednisolone (positive control)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
3.1.3. Experimental Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Induction of IBD: Administer indomethacin to induce IBD. The specific dose and route can vary, but a common method is subcutaneous injection.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control (no indomethacin, vehicle only)
-
Group 2: IBD Control (indomethacin + vehicle)
-
Group 3: this compound (indomethacin + 5 mg/kg this compound p.o.)
-
Group 4: this compound (indomethacin + 20 mg/kg this compound p.o.)
-
Group 5: Positive Control (indomethacin + prednisolone p.o.)
-
-
Drug Administration: Administer this compound, prednisolone, or vehicle orally once daily for a specified period (e.g., 7-14 days) starting from the day of IBD induction.
-
Assessment of IBD: At the end of the treatment period, euthanize the animals and collect the colon for macroscopic and microscopic evaluation.
-
Macroscopic Scoring: Score the colon for visible signs of damage, such as ulceration, inflammation, and thickening.
-
Histopathological Examination: Process the colon tissue for histological analysis to assess inflammatory cell infiltration, mucosal damage, and other pathological changes.
-
3.1.4. Workflow Diagram:
Caption: Workflow for IBD Induction and Treatment Protocol.
Protocol for LPS-Induced Lung Inflammation in Mice
This protocol evaluates the prophylactic effect of this compound on acute lung injury.
3.2.1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 25-30 g
-
Housing: Standard laboratory conditions.
3.2.2. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline (vehicle)
3.2.3. Experimental Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping:
-
Group 1: Control (saline administration)
-
Group 2: LPS Control (LPS administration)
-
Group 3: this compound Treatment (this compound administered 1 hour before and 6 hours after LPS)
-
Group 4: this compound Prophylaxis (daily this compound for 7 days before LPS)
-
-
Drug Administration:
-
For Group 4, administer 100 mg/kg this compound orally daily for 7 days.
-
On the day of the experiment, administer 100 mg/kg this compound orally to Group 3 one hour before LPS instillation.
-
-
Induction of Lung Inflammation: Administer LPS via intratracheal instillation to Groups 2, 3, and 4.
-
Post-LPS Treatment: Administer a second dose of 100 mg/kg this compound to Group 3 six hours after LPS instillation.
-
Assessment: 24 hours after LPS administration, euthanize the animals and collect lung tissue.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in lung homogenates as an indicator of neutrophil infiltration.
-
Histopathological Examination: Analyze lung sections for inflammatory cell infiltration and tissue damage.
-
3.2.4. Workflow Diagram:
Caption: Workflow for LPS-Induced Lung Inflammation Protocol.
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of inflammatory pathways through its interaction with cholecystokinin receptors.
Caption: Proposed Signaling Pathway of this compound.
Conclusion
The preclinical data available for this compound suggest its potential as a therapeutic agent for a range of inflammatory conditions and potentially cancer. The provided protocols and dosage information serve as a valuable resource for researchers aiming to further elucidate the pharmacological properties and therapeutic efficacy of this promising new chemical entity. It is recommended that researchers adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Oral Administration of PNB-001 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a novel small molecule entity characterized as a first-in-class cholecystokinin-A (CCK-A) receptor agonist and cholecystokinin-B (CCK-B) receptor antagonist. This dual activity confers upon this compound a unique pharmacological profile with potential therapeutic applications in inflammatory conditions, pain, and certain types of cancer.[1] Preclinical studies in rat models have demonstrated its efficacy when administered orally. These application notes provide a detailed protocol for the oral administration of this compound to rats for pharmacokinetic, pharmacodynamic, and toxicological evaluation.
Mechanism of Action
This compound exerts its effects by modulating the cholecystokinin (B1591339) signaling pathways. As an agonist at the CCK-A receptor, it can influence gastrointestinal functions such as pancreatic secretion and gallbladder contraction.[2] Conversely, as a CCK-B receptor antagonist, it can impact neurological processes like anxiety and pain perception, and regulate gastric acid secretion.[2] The downstream signaling cascades of these G-protein coupled receptors involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][4] This can subsequently influence various cellular processes through the mitogen-activated protein kinase (MAPK) pathways.[2][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value | Reference |
| Dose | 20 mg/kg | |
| Time to Peak Concentration (Tmax) | 40 minutes | |
| Half-life (t½) | 9 hours | |
| Plasma Protein Binding | 97% | |
| Bioavailability | Relatively Low |
Table 2: Recommended Oral Dosing of this compound in Rat Models
| Indication | Dose Range (mg/kg) | Reference |
| Inflammatory Bowel Disease (IBD) | 5 - 20 | |
| Neuropathic and Inflammatory Pain | 1.5 - 20 | |
| Pharmacokinetic Studies | 20 | |
| Toxicology Studies | 50-100 fold above efficacy dose |
Experimental Protocols
Formulation and Preparation of Dosing Solution
Given that this compound is a poorly water-soluble compound, a suitable vehicle is necessary for oral administration.
Materials:
-
This compound powder
-
Polyethylene (B3416737) glycol 300 (PEG300)
-
Tween-80
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl) or distilled water
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Vehicle Preparation (Aqueous Suspension): [5]
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, accurately weigh the required amount of this compound.
-
In a separate sterile tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Add the PEG300 to the DMSO-PNB-001 mixture and vortex thoroughly.
-
Add the Tween-80 and continue to mix until the solution is clear.
-
Finally, add the saline and vortex to ensure a homogenous suspension.
Alternative Vehicle (as per a cited study for a similar compound): [5]
-
A simpler vehicle of 35% polyethylene glycol (PEG) in distilled water has also been reported for oral administration of similar compounds in rats. The specific type of PEG (e.g., PEG300 or PEG400) should be selected based on the solubility characteristics of this compound.
Preparation of Dosing Solution:
-
Calculate the total volume of the dosing solution required based on the number of animals and the dose volume (typically 5-10 mL/kg body weight).[6]
-
Accurately weigh the required amount of this compound based on the desired dose and the total volume of the solution.
-
Follow the steps for vehicle preparation, incorporating the weighed this compound at the appropriate step.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
Oral Gavage Protocol in Rats
This procedure should be performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a rounded ball tip)[7]
-
Syringe containing the this compound formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately to determine the precise volume of the dosing solution to be administered. The maximum recommended gavage volume is 10 mL/kg of body weight.[8]
-
Allow the animal to acclimate to the procedure room.
-
-
Restraint:
-
Firmly and gently restrain the rat. One common method is to grasp the rat over the back, placing the thumb and forefinger around the mandibles to control head movement. Ensure the animal's body is well-supported.
-
-
Gavage Needle Insertion:
-
Pre-measure the length of the gavage tube required by holding it alongside the rat, from the tip of the nose to the last rib, and mark the tube.[8]
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) on one side of the mouth.[8]
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat should swallow as the tube is advanced. Never force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle has been advanced to the pre-measured depth into the esophagus, slowly and steadily administer the this compound suspension from the syringe over 2-3 seconds for aqueous solutions or 5-10 seconds for more viscous suspensions.[8]
-
-
Post-Administration:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
Pharmacokinetic Study: Blood Sampling Protocol
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., EDTA)
-
Capillary tubes or syringes with small gauge needles
-
Anesthetic (e.g., isoflurane) if required by the institutional animal care and use committee (IACUC) for the chosen sampling site.
-
Centrifuge
Procedure:
-
Blood Collection:
-
Blood samples (approximately 0.2-0.3 mL) can be collected via the retro-orbital plexus or the tail vein.[9]
-
For serial sampling from the same animal, a jugular vein catheter may be surgically implanted prior to the study.
-
-
Sampling Time Points:
-
A typical sampling schedule for an orally administered compound would include the following time points: pre-dose (0), 15, 30, and 40 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[10][11] This schedule is designed to capture the absorption, distribution, metabolism, and elimination phases, with a focus around the reported Tmax of 40 minutes.
-
-
Sample Processing:
-
Immediately after collection, transfer the blood into the anticoagulant-containing tubes and gently invert to mix.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Toxicology and Safety Monitoring
Based on preclinical safety studies, this compound has demonstrated a high level of safety and tolerability in rats. However, routine monitoring is essential.
Parameters to Monitor:
-
Clinical Observations: Daily observation for any changes in behavior, appearance (e.g., ruffled fur), activity level, and food and water consumption.
-
Body Weight: Record body weights at least twice weekly.
-
Hematology and Clinical Chemistry: At the termination of the study, blood samples should be collected for a complete blood count (CBC) and serum chemistry analysis, including liver function tests (e.g., ALT, AST).
-
Gross Necropsy and Histopathology: At the end of the study, a thorough gross examination of all organs should be performed. Key organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) should be collected, weighed, and preserved for histopathological analysis.
Visualizations
Caption: Signaling Pathway of this compound.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. currentseparations.com [currentseparations.com]
Application Notes and Protocols for PNB-001 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of PNB-001 in mice, compiled from established best practices and available preclinical data. This document is intended to assist in the design and execution of in vivo studies involving this compound.
Introduction to this compound
This compound, also known as GPP-Balacovin, is a first-in-class new chemical entity with a unique dual mechanism of action as a cholecystokinin-A (CCK-A) agonist and a cholecystokinin-B (CCK-B) antagonist.[1][2] This profile confers it with potent anti-inflammatory and immunomodulatory properties.[2][3] this compound has been investigated for various therapeutic areas, including inflammatory bowel disease, inflammatory pain, and as a treatment for COVID-19.[1][2][4] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential as a therapeutic agent.[4][5] While oral administration has been common in preclinical trials, intraperitoneal injection remains a critical route for ensuring direct and rapid systemic exposure in research settings.[4][6]
Mechanism of Action
This compound's therapeutic effects are believed to be mediated through its interaction with cholecystokinin (B1591339) receptors. As a CCK-B antagonist, it can mitigate processes such as inflammation and neuropathic pain.[4] Its activity as a CCK-A agonist may contribute to its immunomodulatory effects.[2][3] The molecule has been shown to reduce inflammatory cytokines through pathways like the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from available preclinical and clinical data, as well as general guidelines for intraperitoneal injections in mice.
Table 1: this compound Preclinical and Clinical Data
| Parameter | Value | Species | Route of Administration | Source |
| Binding Affinity (CCK2) | 20 nM | In vitro | N/A | [4][5] |
| Efficacious Dose (IBD model) | 5 mg/kg and 20 mg/kg | Rat | Oral (p.o.) | [4][5] |
| Efficacious Dose (Pain model) | 0.5 mg/kg | Mouse | Intraperitoneal (i.p.) | [4] |
| Clinical Trial Dose (COVID-19) | 100 mg, three times a day | Human | Oral | [2][3] |
| Half-life (microsomes) | 1.20 min (rat), ~12 min (dog, human) | In vitro | N/A | [4][5] |
| Plasma Protein Binding | 97% (rat and human) | In vitro | N/A | [4][5] |
Table 2: General Guidelines for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Source |
| Needle Gauge | 25-30 G | [7][8] |
| Maximum Injection Volume | < 10 ml/kg | [7] |
| Injection Angle | 30-45° to the horizontal | [7][8] |
| Injection Site | Lower right quadrant of the abdomen | [8][9][10] |
Experimental Protocols
Preparation of this compound for Injection
Note: The solubility of this compound in common vehicles should be determined empirically. A common starting point for small molecules is a solution of DMSO, followed by dilution in saline or corn oil. The final concentration of DMSO should be kept to a minimum (ideally <5-10%) to avoid solvent toxicity.
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate sterile vehicle. A common vehicle system is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the minimum required volume of DMSO.
-
Add the other vehicle components in the correct proportions, vortexing thoroughly after each addition to ensure a homogenous solution.
-
Warm the final solution to room or body temperature before injection to minimize discomfort to the animal.[7][8]
-
-
Sterility: Ensure all substances for injection are sterile to prevent infection and inflammation at the injection site.[7][9]
Intraperitoneal Injection Protocol for Mice
This protocol is based on established best practices for IP injections in mice.[7][8][9][10]
Materials:
-
Appropriately sized syringes (e.g., 1 ml)
-
Sterile needles (25-30 G)
-
This compound dosing solution
-
70% alcohol swabs
-
Personal Protective Equipment (gloves, eye protection)[10]
-
Sharps container
Procedure:
-
Animal Restraint:
-
Identification of Injection Site:
-
Injection:
-
With the needle bevel facing up, insert the needle at a 30-45° angle into the peritoneal cavity.[7][8]
-
Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or internal organ. No fluid or blood should enter the syringe.[9][10]
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle smoothly.
-
Post-Injection Monitoring:
-
Safety and Hygiene:
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual-action signaling pathway.
Experimental Workflow for Intraperitoneal Injection
Caption: Step-by-step workflow for mouse IP injection.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnbvesper.com [pnbvesper.com]
- 3. jchps.com [jchps.com]
- 4. pnbvesper.com [pnbvesper.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
Application Notes and Protocols: CCK Receptor Binding Assay for PNB-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a novel, isoform-selective antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including gastrointestinal function and cancer.[1][2] Accurate characterization of the binding affinity of this compound to its target receptor is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the CCK1 and CCK2 receptors.
Data Presentation
The following table summarizes the binding affinities of this compound and reference compounds for the CCK1 and CCK2 receptors.
| Compound | Receptor | IC50 (µM) | Selectivity |
| This compound | CCK1 | >10 | ~450-fold for CCK2 |
| CCK2 | 0.022 ± 0.002 | ||
| L-365,260 (CCK2 Antagonist) | CCK1 | 0.25 ± 0.01 | |
| CCK2 | 0.003 ± 0.001 | ||
| Lorglumide (CCK1 Antagonist) | CCK1 | 0.17 ± 0.01 | |
| CCK2 | >10 |
Data sourced from Lattmann et al., 2018.[1][3]
Experimental Protocols
This section details the methodologies for preparing the necessary biological materials and performing the competitive radioligand binding assay.
Membrane Preparation
a) CCK2 Receptor (from Guinea Pig Cerebral Cortex)
This protocol is adapted from general methods for preparing brain tissue membranes.
-
Tissue Homogenization: Euthanize a guinea pig and dissect the cerebral cortex on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (see section 2.2) to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C until use.
b) CCK1 Receptor (from Rat Pancreas)
This protocol is adapted from general methods for preparing pancreatic membranes.
-
Tissue Homogenization: Euthanize a rat and dissect the pancreas on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Membrane Pelleting: Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Washing: Wash the pellet by resuspending in homogenization buffer and repeating the centrifugation.
-
Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.
CCK Receptor Radioligand Binding Assay
This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from the CCK1 and CCK2 receptors.
a) Materials and Reagents
-
CCK2 Receptor Membranes: Prepared from guinea pig cerebral cortex.
-
CCK1 Receptor Membranes: Prepared from rat pancreas.
-
Radioligand: [125I]-labeled Gastrin or [3H]-L-365,260 for CCK2 receptor. [125I]-CCK-8 for CCK1 receptor. The final concentration should be at or below the Kd of the radioligand for its receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Reference Compounds: L-365,260 (for CCK2) and Lorglumide (for CCK1) prepared similarly to this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled CCK receptor agonist (e.g., CCK-8) or antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
b) Assay Procedure
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound (this compound): 50 µL of each dilution of this compound.
-
Reference Compound: 50 µL of each dilution of the respective reference compound.
-
-
Add Radioligand: Add 50 µL of the appropriate radioligand solution to all wells.
-
Add Membranes: Add 100 µL of the respective membrane preparation (CCK1 or CCK2) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
c) Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound or the reference compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
CCK2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CCK2 receptor.
Experimental Workflow for CCK Receptor Binding Assay
Caption: Workflow for the CCK receptor competitive binding assay.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Pre-Clinical Evaluation of CCK2 Antagonist this compound (4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-One) Towards The Design For A First-In-Man Clinical Trial | Journal of Pharmacology and Drug Metabolism | Open Access Journals | JScholar Publishers [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Isolated Tissue Assay with PNB-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a novel small molecule entity characterized by its dual mechanism of action as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist. This unique pharmacological profile confers potent anti-inflammatory, analgesic, and immunomodulatory properties. Preclinical studies have demonstrated the efficacy of this compound in various models of inflammation and pain.[1] An essential component of the preclinical evaluation of this compound is the characterization of its activity in in vitro isolated tissue assays, which provide valuable insights into its mechanism of action and potency at the tissue and receptor level.
These application notes provide a detailed protocol for an in vitro isolated tissue assay using rat duodenum to evaluate the CCK-B antagonistic activity of this compound against pentagastrin (B549294) (CCK-5)-induced smooth muscle contractions.
This compound: Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Species/Model | Reference |
| CCK-B (CCK2) Receptor Binding Affinity (IC50) | 20 nM | In vitro | |
| Potency vs. L-365,260 (CCK-B Antagonist) | 10 times more potent | In vitro isolated tissue assay | |
| Oral Bioavailability | Relatively low | Rat | [1] |
| Peak Plasma Concentration (Cmax) | Achieved at 40 minutes (20 mg/kg, p.o.) | Rat | [1] |
| Half-life (t1/2) | 9 hours | Rat | [1] |
Signaling Pathways of this compound
This compound's dual activity involves interaction with two distinct cholecystokinin (B1591339) receptor subtypes, each triggering specific intracellular signaling cascades.
Experimental Protocol: In Vitro Isolated Rat Duodenum Assay
This protocol details the methodology for assessing the CCK-B antagonistic activity of this compound.
Materials and Reagents
-
Male Wistar rats (200-250 g)
-
This compound
-
Pentagastrin (CCK-5)
-
L-365,260 (as a reference standard)
-
Tyrode's physiological salt solution
-
Distilled water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Surgical instruments
-
Organ bath system with isometric force transducer and data acquisition software
Preparation of Tyrode's Solution
| Component | Concentration (mM) | g/L |
| NaCl | 136.9 | 8.0 |
| KCl | 2.68 | 0.2 |
| CaCl₂ | 1.80 | 0.2 |
| MgCl₂·6H₂O | 1.05 | 0.214 |
| NaHCO₃ | 11.9 | 1.0 |
| NaH₂PO₄·H₂O | 0.42 | 0.058 |
| Glucose | 5.56 | 1.0 |
Prepare the solution in distilled water and ensure it is continuously gassed with carbogen. The pH should be maintained at 7.4.
Experimental Workflow
Step-by-Step Procedure
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Perform a laparotomy and carefully isolate the duodenum.
-
Place the isolated tissue in a petri dish containing cold, carbogen-gassed Tyrode's solution.
-
Gently flush the lumen of the duodenum to remove any contents.
-
Cut the duodenum into segments of 2-3 cm in length.
-
-
Organ Bath Setup:
-
Mount a duodenal segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record the baseline contractile activity for 10-15 minutes.
-
Add a concentration of pentagastrin that produces a submaximal, stable contraction (typically in the nanomolar range, to be determined empirically).
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 1 µM).
-
Allow the tissue to stabilize for a set period (e.g., 15-20 minutes) after each addition of this compound and record the resulting inhibition of the pentagastrin-induced contraction.
-
At the end of each experiment, wash the tissue thoroughly with Tyrode's solution to return to baseline.
-
-
Data Analysis:
-
Measure the amplitude of the contraction induced by pentagastrin before and after the addition of each concentration of this compound.
-
Calculate the percentage inhibition of the pentagastrin-induced contraction for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal pentagastrin-induced contraction) from the concentration-response curve using non-linear regression analysis.[2][3]
-
Comparative Data: this compound vs. L-365,260
The following table presents a comparison of the in vitro potency of this compound and the standard CCK-B antagonist, L-365,260.
| Compound | Target | IC50 (CCK-B/CCK2) | Relative Potency |
| This compound | CCK-B Antagonist | ~20 nM | 10x L-365,260 |
| L-365,260 | CCK-B Antagonist | ~2 nM | - |
Note: The IC50 value for L-365,260 can vary depending on the specific assay conditions.[4] The relative potency of this compound is based on direct comparative studies.
Conclusion
The in vitro isolated tissue assay using rat duodenum is a robust and reliable method for characterizing the CCK-B antagonistic activity of this compound. The detailed protocol and data presented in these application notes provide a comprehensive guide for researchers to effectively evaluate the pharmacological properties of this promising new chemical entity. The potent CCK-B antagonism of this compound, coupled with its CCK-A agonism, underscores its potential as a novel therapeutic agent for inflammatory conditions and pain.
References
Application Notes and Protocols for PNB-001 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the utilization of PNB-001, a selective cholecystokinin (B1591339) (CCK) receptor antagonist, in in vitro experimental settings. The following sections cover its solubility, preparation of stock and working solutions, and a representative experimental protocol.
Introduction to this compound
This compound is an orally active and selective antagonist for the cholecystokinin B (CCK-B/CCK2) receptor, with additional activity as a cholecystokinin A (CCK-A) receptor agonist.[1][2][3] It has demonstrated potent anti-inflammatory, analgesic, and immunomodulatory properties.[1][3][4][5] this compound acts on inflammatory cytokines through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[1][3] Its high membrane permeability and stability make it a compound of interest for various therapeutic areas, including inflammatory bowel disease, pain, and certain types of cancer.[6]
This compound Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible results in in vitro assays. The following table summarizes the known solubility of this compound in a common solvent used for preparing stock solutions.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (159.35 mM) | Ultrasonic assistance may be required. | It is recommended to use newly opened, hygroscopic DMSO for best results.[4] |
Note: For in vivo studies, stock solutions in DMSO are often further diluted with co-solvents such as PEG300, Tween-80, and saline or corn oil to achieve the desired concentration and vehicle composition.[4][5] For in vitro experiments, the primary stock is typically prepared in 100% DMSO.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound powder (Molecular Weight: 313.78 g/mol )[5]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.138 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4][5]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Remember to include a vehicle control (medium/buffer with the same final DMSO concentration) in your experimental design.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your assay medium or buffer to achieve the desired final concentrations.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform an initial 1:100 dilution of the 10 mM stock in assay buffer (e.g., 2 µL of stock into 198 µL of buffer) to get a 100 µM intermediate solution.
-
Perform a final 1:10 dilution of the 100 µM intermediate solution into the assay plate wells (e.g., 10 µL of 100 µM solution into 90 µL of medium containing cells) to achieve a final concentration of 10 µM.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with CCK receptors and subsequent anti-inflammatory effects.
Caption: Proposed mechanism of this compound via CCK receptor modulation.
General In Vitro Experimental Workflow
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based in vitro assay.
Caption: General workflow for in vitro testing of this compound.
Example In Vitro Protocol: CCK Receptor Antagonism Assay in Rat Duodenum
This protocol is a representative example based on the characterization of this compound as a CCK antagonist.[6]
Objective: To determine the antagonistic effect of this compound on CCK-5-induced contractions in isolated rat duodenum tissue.
Materials:
-
Male Sprague Dawley rats[6]
-
Krebs-Henseleit solution
-
CCK-5 (pentagastrin) as agonist[6]
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rat via cervical dislocation.[6] Carefully excise the duodenum and place it in Krebs-Henseleit solution. Clean the tissue of any mesenteric attachments.
-
Mounting: Cut the duodenum into segments and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension, with periodic washing.
-
Agonist Response: Establish a cumulative concentration-response curve for the agonist CCK-5 to determine the baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a specific concentration of this compound (e.g., 10 nM, 30 nM, 100 nM) for a defined period (e.g., 30 minutes).[5][6]
-
Post-Incubation Response: In the continued presence of this compound, re-establish the CCK-5 concentration-response curve.
-
Data Analysis: Compare the CCK-5 concentration-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value to quantify the potency of this compound as an antagonist.
These notes and protocols provide a comprehensive guide for the effective use of this compound in in vitro research. Adherence to these guidelines will help ensure data quality and reproducibility.
References
Application Notes and Protocols for PNB-001 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of PNB-001, a novel small molecule with dual activity as a Cholecystokinin A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B) receptor antagonist, in a cell culture setting. This compound, chemically identified as an arylated 5-hydroxy-pyrrol-2-one, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][] This document offers a comprehensive guide for researchers investigating the cellular mechanisms and potential therapeutic applications of this compound.
This compound: Overview and Mechanism of Action
This compound is a first-in-class molecule that exhibits a unique pharmacological profile by acting as an agonist at the CCK-A receptor and an antagonist at the CCK-B receptor.[1][] This dual functionality allows it to modulate inflammatory and immune responses. The CCK receptors, part of the G-protein coupled receptor (GPCR) family, are involved in various physiological processes. The CCK-A receptor is primarily found in the gastrointestinal system and is involved in digestion and satiety, while the CCK-B receptor is predominantly expressed in the central nervous system and stomach, regulating anxiety, pain, and gastric acid secretion.[4][5] this compound's anti-inflammatory effects are attributed to its ability to modulate cytokine release and immune cell function.[1][6]
Signaling Pathway of CCK Receptors Modulated by this compound
The diagram below illustrates the general signaling pathways activated by CCK-A and CCK-B receptors. This compound is expected to stimulate the CCK-A pathway and inhibit the CCK-B pathway.
Caption: this compound signaling pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data
| Property | Value | Reference |
| Chemical Name | Arylated 5-hydroxy-pyrrol-2-ones | [2] |
| Molecular Weight | 313.76 g/mol (example, may vary based on specific arylation) | |
| Solubility in DMSO | 50 mg/mL (159.35 mM) | [7] |
| Storage of Solid | Room temperature in continental US | [7] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | [7] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cell Viability (e.g., MTT) | 0.1 - 100 µM | Determine the non-toxic concentration range for your specific cell line. |
| Anti-inflammatory (e.g., NO assay) | 1 - 50 µM | Titrate to find the optimal concentration for inhibiting inflammatory markers without causing cytotoxicity. |
| Immunomodulatory (e.g., Cytokine assay) | 1 - 50 µM | The effective concentration may vary depending on the cell type (e.g., PBMCs, macrophages) and the specific cytokine being measured. |
Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound in cell culture. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 3.14 mg of this compound (based on a molecular weight of 313.76 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator or gentle warming (up to 37°C) to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7] Protect the stock solution from light.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram outlines a logical workflow for characterizing the in vitro activity of this compound.
Caption: In vitro characterization workflow for this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included.
-
Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (DMEM)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in each sample. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Immunomodulatory Activity: Cytokine Release Assay
This protocol assesses the effect of this compound on the release of pro-inflammatory (e.g., TNF-α, IL-6) or anti-inflammatory (e.g., IL-10) cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
Complete cell culture medium (RPMI-1640)
-
This compound stock solution (10 mM in DMSO)
-
Stimulant (e.g., LPS for monocytes, Phytohemagglutinin (PHA) for lymphocytes)
-
ELISA kits for the cytokines of interest
-
96-well cell culture plates
-
Centrifuge
Protocol:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells/well.
-
This compound Treatment and Stimulation: Add various non-toxic concentrations of this compound to the cells. Concurrently or after a pre-incubation period, add the stimulant (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves from the ELISA kits. Analyze the dose-dependent effect of this compound on cytokine production.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup. Always follow appropriate safety precautions when handling chemicals and biological materials.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 5. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PNB-001 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the investigational new drug PNB-001. The information is intended to guide researchers, scientists, and drug development professionals in handling, storing, and analyzing this compound.
Introduction
This compound is a novel small molecule entity that has demonstrated promising therapeutic potential in preclinical and clinical studies.[1][2][3] Understanding its stability profile is critical for ensuring the integrity of the compound throughout its lifecycle, from early-stage research to potential clinical applications. Formulation development and physicochemical characterization studies have shown this compound to be a highly stable compound with ideal physicochemical properties.[1] This document provides detailed protocols and data related to its stability under various stress conditions and outlines the recommended storage conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆ClNO₂ |
| Molecular Weight | 329.78 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not explicitly available in public documents |
Stability Summary
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more aggressive than the recommended storage conditions. The following table summarizes the degradation of this compound observed under various stress conditions.
| Stress Condition | Parameters | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | < 5% | Not Specified |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | < 10% | Not Specified |
| Oxidation | 6% H₂O₂ at room temperature for 24 hours | < 15% | Not Specified |
| Thermal | 80°C for 48 hours | < 2% | Not Specified |
| Photostability | ICH-compliant light exposure | < 1% | Not Specified |
Recommended Storage Conditions
Based on the available stability data, the following storage conditions are recommended for this compound to ensure its long-term integrity:
| Condition | Recommended |
| Short-Term Storage (≤ 1 month) | Store at 2-8°C in a tightly sealed container, protected from light. |
| Long-Term Storage (> 1 month) | Store at -20°C in a tightly sealed container, protected from light. |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 6%
-
High-purity water
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Accurately weigh a sample of this compound solid and place it in an oven at 80°C for 48 hours.
-
After the incubation period, dissolve the sample in a suitable solvent to a known concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a sample of this compound solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve both the exposed and control samples in a suitable solvent to a known concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Identify and quantify the degradation products using LC-MS.
-
Stability-Indicating HPLC Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for accurately assessing the stability of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability assessment.
Workflow for this compound Forced Degradation Study.
Illustrative Degradation Pathway of this compound.
Conclusion
The data presented in these application notes indicate that this compound is a stable molecule under the recommended storage conditions. The provided protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for researchers to assess the integrity of this compound in their investigations. Adherence to the recommended storage conditions is crucial to ensure the quality and reliability of experimental results.
References
Application Notes and Protocols for the Quantification of PNB-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a first-in-class, orally active, selective antagonist of the cholecystokinin (B1591339) B (CCK-B/CCK2) receptor with potent anti-inflammatory and analgesic properties.[1] It has undergone preclinical and clinical evaluation for various indications, including inflammatory bowel disease and pain.[1] Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.
This document provides a detailed, representative protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method ideal for bioanalytical studies. While a specific validated method for this compound has not been publicly disclosed, the following protocol is based on established methodologies for small molecules in biological matrices and aligns with regulatory guidelines.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by acting as an antagonist at the CCK2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand gastrin, activates the Gq/11 protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate downstream cellular responses, such as increased intracellular calcium and activation of Protein Kinase C (PKC). By blocking the binding of gastrin to the CCK2 receptor, this compound inhibits this signaling cascade.
Bioanalytical Method: LC-MS/MS for this compound in Plasma
The following is a representative protocol for a sensitive and robust LC-MS/MS method for the determination of this compound in plasma. Note: This method is a template and requires full validation according to regulatory guidelines (e.g., FDA and EMA) before use in regulated studies.[1][2][3]
Summary of Method Validation Parameters
Quantitative data for a bioanalytical method must meet the acceptance criteria defined by regulatory agencies. The table below summarizes the typical parameters and their required performance metrics for method validation.
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 sources. |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ). |
| Range | The range of the assay, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (±20%). Analyte signal should be at least 5 times the signal of a blank sample. |
| Accuracy | Mean concentration should be within ±15% of the nominal value for QC samples (±20% at LLOQ). |
| Precision (Repeatability & Intermediate Precision) | Coefficient of Variation (CV) should not exceed 15% for QC samples (≤20% at LLOQ). |
| Matrix Effect | Assessed to ensure precision and accuracy are not compromised by the biological matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction efficiency of the analyte and IS. Should be consistent and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution) | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions. |
Experimental Protocol
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric analysis.
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) for this compound (e.g., this compound-d4)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Control human plasma (K2-EDTA)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its SIL-IS in methanol.
-
Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) ACN:Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 50 ng/mL IS working solution in ACN.
-
Aliquot 50 µL of plasma samples (blank, CS, QC, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL in ACN) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of this compound and SIL-IS. Example: this compound (Q1/Q3), SIL-IS (Q1/Q3) |
| Source Temp. | 550°C |
Experimental Workflow Diagram
The following diagram illustrates the major steps in the bioanalytical workflow for quantifying this compound in plasma samples.
References
Application Notes and Protocols for HPLC Analysis of PNB-001 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNB-001 is a novel small molecule entity with significant anti-inflammatory and immunomodulatory properties.[1][2] It functions as a first-in-class cholecystokinin-A (CCK-A) agonist and cholecystokinin-B (CCK-B) antagonist.[3][4][5] Preclinical and clinical studies have demonstrated its potential in treating various inflammatory conditions.[1][6] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments during drug development. This document provides detailed protocols for the analysis of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the known physicochemical and pharmacokinetic properties of this compound is presented in Table 1. This information is vital for developing appropriate analytical methodologies.
| Property | Value | Reference |
| Chemical Class | Arylated 5-hydroxy-pyrrol-2-one | [1][2] |
| Plasma Protein Binding | 97% (rat and human) | |
| Microsomal Half-life | 1.20 min (rat), ~12 min (dog and human) | |
| Permeability (Caco-2) | High | |
| Cytochrome P450 Inhibition | No significant inhibition of Cyp3A4, Cyp2C9, Cyp1A2 up to 10 µM; Cyp2C19 up to 3 µM | |
| In vivo Half-life (rats, 20 mg/kg oral) | 9 hours | |
| Peak Plasma Concentration (Tmax) | 40 minutes (rats, 20 mg/kg oral) |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects through modulation of specific signaling pathways. Understanding these pathways provides context for its therapeutic action and potential biomarkers for its activity.
Cholinergic Anti-inflammatory Pathway
This compound is known to act on inflammatory cytokines via the cholinergic anti-inflammatory pathway.[1][2] This pathway involves the vagus nerve and the neurotransmitter acetylcholine (B1216132) (ACh) in regulating the immune response. ACh, released from T cells in the spleen, interacts with α7 nicotinic acetylcholine receptors (α7nAChRs) on macrophages, leading to a reduction in the production of pro-inflammatory cytokines.
Gastrin-Releasing Peptide Receptor Pathway
This compound also interacts with the gastrin-releasing peptide (GRP) receptor pathway.[1][2] GRP and its receptor (GRPR) are involved in various physiological processes, and their signaling can influence cell proliferation and inflammation. The binding of GRP to its G-protein coupled receptor (GRPR) activates phospholipase C (PLC), initiating a cascade that leads to downstream cellular responses.
Experimental Protocols
The following protocols provide a framework for the extraction and quantification of this compound from biological matrices. Validation of these methods according to regulatory guidelines is essential before implementation in formal studies.
Sample Preparation Workflow
The general workflow for preparing biological samples for HPLC analysis is depicted below.
References
- 1. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Gastrin-releasing peptide receptor signaling resulting in growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [pnbvesper.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PNB-001 Dosage for Maximum Efficacy
Welcome to the PNB-001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum therapeutic efficacy in preclinical research, with a focus on cancer models. This guide includes frequently asked questions (FAQs), detailed troubleshooting for common experimental assays, and summaries of available data.
Understanding this compound
This compound is a novel small molecule that functions as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2] The CCK receptors, particularly the CCK-B (also known as CCK2) receptor, are often expressed in various cancers, including small cell lung cancer (SCLC), making them a promising therapeutic target. This compound has demonstrated anti-inflammatory, immunomodulatory, and analgesic properties in preclinical and clinical studies.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer?
A1: this compound is a dual-action agent that acts as a CCK-A receptor agonist and a potent CCK-B receptor antagonist, with a binding affinity for the CCK2 receptor at 20 nM.[3] In the context of cancer, particularly SCLC, the CCK-B receptor has been implicated in promoting cell proliferation and clonal growth.[5] By antagonizing the CCK-B receptor, this compound is hypothesized to inhibit these pro-cancerous signals.
Q2: Which cancer cell lines are appropriate for studying this compound's efficacy?
A2: Small cell lung cancer (SCLC) cell lines that express CCK receptors are suitable models. Several neuroendocrine (NE)-type SCLC cell lines have been shown to express the CCK-B receptor, including NCI-H146, H209, and H524. Other SCLC cell lines reported to express CCK receptors include H510, GLC19, and U-1690.[5] It is recommended to verify CCK receptor expression in your chosen cell line by RT-PCR or Western blot before initiating experiments.
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: While specific IC50 values for this compound in SCLC cell lines are not yet widely published, a related CCK-B receptor inhibitor, sograzepide, has shown lower IC50 values in NE-type SCLC cells. Given this compound's nanomolar binding affinity for the CCK2 receptor, a starting concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response studies.
Q4: What in vivo dosages of this compound have been used in preclinical models?
A4: In a rat model of indomethacin-induced inflammatory bowel disease, this compound was effective at oral doses of 5 mg/kg and 20 mg/kg.[3] In a tail-flick assay in mice, an effective dose of 0.5 mg/kg was reported.[3] For oncology studies, a related CCK-A antagonist, PNB-028, showed strong inhibition of tumor growth in colon and pancreatic cancer xenografts at a dose of 50 mg/kg administered orally. Researchers should perform dose-escalation studies in their specific SCLC xenograft model to determine the optimal therapeutic dose.
Data Presentation: Summary of Preclinical and Clinical Dosage Information
| Model System | Compound | Dosage/Concentration | Application | Reference |
| Rat (in vivo) | This compound | 5 mg/kg and 20 mg/kg (oral) | Inflammatory Bowel Disease | [3] |
| Mouse (in vivo) | This compound | 0.5 mg/kg | Analgesia (tail-flick assay) | [3] |
| Mouse (in vivo) | PNB-028 | 50 mg/kg (oral) | Colon and Pancreatic Cancer Xenografts | |
| Human (Phase I) | This compound | 25-1500 mg (single ascending dose) | Safety and Tolerability | [3] |
| Human (Phase I) | This compound | 50, 100, and 200 mg (multiple ascending doses) | Safety and Tolerability | [3] |
| Human (Phase II) | This compound | 100 mg (oral, three times a day) | COVID-19 | [1] |
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Troubleshooting Guide: MTT Assay
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Phenol (B47542) red in the media interfering with absorbance reading. | Use phenol red-free media or wash cells with PBS before adding MTT. | |
| Low signal or no color change | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| This compound is cytotoxic at the tested concentrations. | Lower the concentration range of this compound. | |
| Incomplete solubilization of formazan (B1609692) crystals. | Ensure complete mixing after adding the solubilization solution. Increase incubation time with the solubilizing agent. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Be consistent with pipetting technique. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Apoptosis Assays
1. Annexin V Staining for Early Apoptosis
Objective: To quantify the percentage of cells undergoing early apoptosis after treatment with this compound.
Experimental Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Troubleshooting Guide: Annexin V Assay
| Issue | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, causing membrane damage. | Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Centrifuge at a lower speed. |
| Spontaneous apoptosis due to over-confluent or unhealthy cells. | Use cells at an optimal confluency and ensure they are healthy before starting the experiment. | |
| Low percentage of Annexin V positive cells in the positive control | The apoptosis-inducing agent was not effective. | Use a known potent inducer of apoptosis as a positive control and optimize its concentration and incubation time. |
| The incubation time with Annexin V was too short. | Ensure the recommended incubation time is followed. | |
| High percentage of double-positive (Annexin V+/PI+) cells | Cells are in late-stage apoptosis or necrosis. | Reduce the incubation time with this compound or the concentration of the drug. |
| The cell membrane was damaged during processing. | Handle cells gently and avoid vigorous vortexing. |
2. Caspase-3 Activity Assay for Executioner Caspase Activation
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following this compound treatment.
Experimental Workflow:
Caption: Workflow for the Caspase-3 activity assay.
Troubleshooting Guide: Caspase-3 Activity Assay
| Issue | Potential Cause | Recommended Solution |
| Low or no caspase-3 activity detected | The time point of measurement is not optimal for caspase-3 activation. | Perform a time-course experiment to determine the peak of caspase-3 activity. |
| The concentration of this compound is not sufficient to induce apoptosis. | Increase the concentration of this compound or the incubation time. | |
| The cell lysate has low protein concentration or has been degraded. | Prepare fresh lysates and determine the protein concentration. Keep lysates on ice and use protease inhibitors. | |
| High background signal | Non-specific cleavage of the substrate. | Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the specific activity. |
| The substrate has degraded. | Store the substrate according to the manufacturer's instructions and protect it from light. |
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Experimental Workflow:
Caption: Workflow for an in vivo xenograft study.
Troubleshooting Guide: In Vivo Xenograft Studies
| Issue | Potential Cause | Recommended Solution |
| Poor tumor take rate or slow growth | Low viability of injected cells. | Use cells in the logarithmic growth phase with high viability. Consider co-injecting with Matrigel. |
| Insufficient number of cells injected. | Optimize the number of cells injected per mouse in a pilot study. | |
| High variability in tumor size within a group | Inconsistent number of viable cells injected. | Ensure a homogenous cell suspension and accurate cell counting before injection. |
| Variation in the injection site or technique. | Standardize the injection procedure and ensure all personnel are properly trained. | |
| Toxicity observed in treated animals (e.g., weight loss) | The dose of this compound is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Issues with the vehicle or formulation. | Ensure the vehicle is well-tolerated and the formulation is stable. |
Signaling Pathway Diagram
This compound's mechanism of action involves the modulation of CCK receptor signaling. The following diagram illustrates the general signaling pathways associated with CCK-A and CCK-B receptors in cancer cells.
Caption: this compound's modulation of CCK receptor signaling pathways.
This technical support center provides a foundational guide for researchers working with this compound. As more data on the efficacy of this compound in specific cancer models becomes available, this resource will be updated. We encourage researchers to perform careful dose-response studies and to use appropriate controls to ensure the validity of their results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. wjgnet.com [wjgnet.com]
- 3. CCKA and CCKB receptors are expressed in small cell lung cancer lines and mediate Ca2+ mobilization and clonal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the cholecystokinin gene in a human (small-cell) lung carcinoma cell-line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnbvesper.com [pnbvesper.com]
PNB-001 Technical Support Center: Enhancing Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo bioavailability studies of PNB-001.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in preclinical animal models?
A1: Preclinical studies in rats have indicated that this compound has a relatively low oral bioavailability.[1][2] This is attributed in part to its short half-life in rat liver microsomes, which is approximately 1.20 minutes.[1][2] Despite this, this compound exhibits predictable linear pharmacokinetics in rats within the 10-40 mg/kg oral dose range.[3][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor, with an IC50 of 22 nM.[3][6] It also exhibits agonist activity at the CCK-A receptor.[7][8] This dual action contributes to its anti-inflammatory and immunomodulatory properties.[7] The antagonism of the CCK2 receptor is a key aspect of its therapeutic potential.[1][3][6]
Q3: What are the key physicochemical properties of this compound to consider for formulation development?
A3: this compound is highly stable with ideal physicochemical properties for formulation.[1] Caco-2 permeability studies have shown that this compound has high membrane permeability and is not subject to efflux mechanisms.[1][2] This suggests that poor permeability is unlikely to be a primary reason for its low bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of this compound oral bioavailability in animal models.
Issue 1: Lower than Expected Plasma Concentrations (Low AUC)
Possible Cause 1: Suboptimal Formulation
-
Recommendation: The choice of formulation vehicle is critical. Studies have shown that administering this compound as a suspension can result in a higher Area Under the Curve (AUC) compared to a solution.[3][4][5]
Possible Cause 2: Rapid Metabolism
-
Recommendation: this compound has a very short half-life in rat liver microsomes (1.20 minutes).[1][2] While this is an intrinsic property of the molecule, ensuring consistent dosing and sampling times is crucial for accurate pharmacokinetic analysis. Consider more frequent early sampling time points to capture the peak concentration (Tmax), which has been observed at around 40 minutes in rats.[1][2]
Issue 2: High Variability in Pharmacokinetic Parameters Between Animals
Possible Cause 1: Inconsistent Dosing Technique
-
Recommendation: Ensure a standardized oral gavage technique to minimize variability in the administered dose and the site of delivery within the gastrointestinal tract. The volume of administration should be consistent across all animals, for example, 10 ml/kg body weight.[7]
Possible Cause 2: Animal-to-Animal Physiological Differences
-
Recommendation: Use a sufficient number of animals per group to ensure statistical power. A crossover study design, where each animal receives both the intravenous and oral formulations (with an adequate washout period), can help to reduce inter-animal variability.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and in-vitro data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dosage | Reference |
| Half-life (liver microsomes) | 1.20 minutes | Rat | N/A | [1][2] |
| Peak Plasma Concentration (Tmax) | 40 minutes | Rat | 20 mg/kg (oral) | [1][2] |
| Plasma Protein Binding | 97% | Rat | N/A | [1][2] |
| Pharmacokinetics | Linear | Rat | 10-40 mg/kg (oral) | [3][4][5] |
Table 2: In-Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| CCK2 Receptor Binding (IC50) | 22 nM | Radioligand binding assay | [3][6] |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of this compound in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of this compound in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female (use a single sex for consistency)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
2. Formulation Preparation:
-
Oral Formulation (Suspension):
-
Weigh the required amount of this compound.
-
Prepare a vehicle of 35% Polyethylene Glycol (PEG) in distilled water.[7]
-
Suspend the this compound in the vehicle to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose at a 10 mL/kg dosing volume).
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
-
-
Intravenous Formulation (Solution):
-
Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Dissolve this compound in the vehicle to the desired concentration for intravenous administration.
-
3. Study Design:
-
Groups:
-
Group 1: Oral administration of this compound (e.g., 20 mg/kg)
-
Group 2: Intravenous administration of this compound (e.g., 1-2 mg/kg)
-
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
4. Dosing and Sampling:
-
Administer the formulation via oral gavage for the oral group and via tail vein injection for the intravenous group.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points for oral administration: 0 (pre-dose), 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using appropriate software.
-
Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
This compound Mechanism of Action
Caption: this compound's dual-action mechanism on CCK receptors.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a typical this compound oral bioavailability study.
Troubleshooting Logic for Low Bioavailability
Caption: A logical approach to troubleshooting low this compound bioavailability.
References
- 1. pnbvesper.com [pnbvesper.com]
- 2. pnbvesper.com [pnbvesper.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jscholaronline.org [jscholaronline.org]
- 7. jchps.com [jchps.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
PNB-001 Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNB-001. The information is designed to address specific issues that may be encountered during experimental formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
Based on available data, the primary formulation challenge for this compound is its low aqueous solubility, which can lead to low bioavailability.[1] Preclinical studies have indicated that while this compound has high membrane permeability, its bioavailability is relatively low.[1] Overcoming this solubility issue is a key factor in developing an effective oral dosage form.
Q2: What types of formulations have been developed for this compound?
This compound has been successfully formulated into solid oral dosage forms, specifically 50 mg tablets and capsules, for clinical trials.[2][3] Studies have demonstrated that solid formulations provide better pharmacokinetic profiles compared to suspensions. Specifically, administration of this compound as a suspension resulted in a significantly lower maximum plasma concentration (Cmax) and area under the curve (AUC).
Q3: Has the stability of this compound in formulations been assessed?
Yes, formulation development studies for this compound included stability and physicochemical characterization. The findings from these studies indicate that this compound is a highly stable compound with ideal physicochemical properties for formulation.[1] However, specific degradation pathways and the results of forced degradation studies are not publicly available.
Q4: Is there any information on excipient compatibility for this compound formulations?
While a comprehensive list of compatible excipients is not publicly disclosed, studies on solid dosage forms of this compound have mentioned the use of magnesium stearate (B1226849) as a lubricant at a concentration of 0.5% to 1% w/w. Additionally, nine different placebo batches with varying excipient concentrations were evaluated to find the most optimal composition for the tablets.[3]
Troubleshooting Guides
Issue 1: Low Bioavailability in Preclinical Models
Problem: You are observing low or variable bioavailability of this compound in your animal studies.
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Media: this compound has low aqueous solubility. If you are administering it as a simple suspension, this is a likely cause of low absorption.
-
Solution: Develop a solid dispersion or other solubility-enhancing formulation. Preclinical studies have shown that solid dosage forms of this compound have superior pharmacokinetic profiles compared to suspensions.
-
-
Inappropriate Vehicle Selection: The vehicle used to suspend or dissolve this compound for preclinical dosing can significantly impact its absorption.
-
Solution: For early-stage preclinical work, consider using a vehicle known to aid in the solubilization of poorly soluble compounds. The following table provides solubility information for this compound in various solvents, which can be a starting point for developing a suitable vehicle for your non-clinical studies.
-
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.97 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.97 mM) |
Data sourced from a commercial supplier and intended for research purposes.
Issue 2: Difficulty in Preparing a Stable and Uniform Formulation
Problem: You are facing challenges with the physical stability (e.g., particle settling in suspensions) or content uniformity of your this compound formulation.
Possible Causes & Solutions:
-
Inadequate Wetting or Dispersion of the API: this compound, being poorly soluble, may not disperse uniformly in aqueous vehicles, leading to settling and inaccurate dosing.
-
Solution: Incorporate a wetting agent (e.g., a surfactant like Tween 80) into your formulation to improve the dispersibility of the API particles.
-
-
Particle Size Variation: A wide particle size distribution can lead to non-uniformity and affect dissolution rates.
-
Solution: Consider particle size reduction techniques such as micronization to obtain a more uniform and smaller particle size, which can improve both content uniformity and dissolution.
-
-
Excipient Incompatibility: While this compound is reported to be stable, interactions with certain excipients could potentially lead to physical or chemical instability.
-
Solution: Conduct compatibility studies with your selected excipients. This typically involves storing binary mixtures of this compound and each excipient under accelerated stability conditions and analyzing for any changes in physical appearance or the appearance of degradation products by a suitable analytical method like HPLC.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Preclinical Oral Dosing
This protocol is a general guideline for preparing a suspension for animal studies, aiming to improve uniformity.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the required amount of this compound API.
-
In a mortar, add a small amount of the vehicle containing the wetting agent to the this compound powder to form a smooth paste. This step is crucial for proper wetting of the API.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform dispersion.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Place the suspension on a stir plate with a magnetic stir bar and stir continuously until just before dosing to maintain uniformity.
Protocol 2: General Approach for Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for assessing the stability of this compound in formulations. The following is a general workflow for developing such a method.
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
Impact of Formulation on this compound Bioavailability
The choice of formulation has a direct impact on the dissolution and subsequent absorption of this compound. The following diagram illustrates the logical relationship between the formulation type and the pharmacokinetic outcome.
Caption: Formulation's impact on this compound's bioavailability.
Comparative Dissolution Profiles
Studies have compared the dissolution of this compound from tablet and capsule formulations in different media. The tablets generally exhibited a faster dissolution rate compared to the capsules.
Caption: Comparative dissolution of this compound formulations.
References
PNB-001 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PNB-001 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound, also known as GPP-Balacovin, is a novel, orally active, small molecule that acts as a selective antagonist for the cholecystokinin (B1591339) B (CCK-B) receptor and an agonist for the cholecystokinin A (CCK-A) receptor.[1][2][3] It has demonstrated potent anti-inflammatory, analgesic, and immunomodulatory properties in preclinical and clinical studies.[2][3][4] While described as having ideal physicochemical properties and being highly stable, its structure suggests low solubility in purely aqueous solutions, a common characteristic for many small molecule drugs.[5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
A2: This is a common issue when working with compounds that have low aqueous solubility. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly.[6][7] This change in the solvent environment can cause this compound to exceed its solubility limit in the aqueous medium, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[6][7] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted for experimental use.[6][7]
Q4: Are there any established protocols for preparing this compound in an aqueous solution for in vivo or in vitro studies?
A4: Yes, for in vivo studies, a common method involves the use of a co-solvent system. A typical formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for oral administration is a mixture of 10% DMSO and 90% corn oil.[6] For in vitro experiments, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts.
Troubleshooting Guide: this compound Insolubility
If you are experiencing issues with this compound solubility, please follow the steps outlined in this guide.
Initial Steps: Stock Solution Preparation
-
Use High-Quality, Anhydrous DMSO: Ensure the DMSO used for your stock solution is of high purity and anhydrous. Water content in DMSO can affect the solubility of your compound.
-
Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it (e.g., in a 37°C water bath).[6] Be cautious with heating, as it could potentially degrade the compound with prolonged exposure.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to compound degradation.[6]
Addressing Precipitation in Aqueous Buffers
If you observe precipitation upon dilution of your this compound stock solution into an aqueous buffer, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. (Note: Be mindful of the DMSO tolerance of your experimental system, typically <0.5%).3. Use a co-solvent system. Prepare the final solution using a mixture of solvents as described in the in vivo protocols (e.g., with PEG300 and Tween-80), adapting the concentrations for your in vitro needs.[6] |
| Precipitation over time | The compound is slowly coming out of solution at the experimental temperature. | 1. Prepare fresh dilutions immediately before use. 2. Maintain a slightly higher percentage of co-solvent if your experimental system allows. |
| Inconsistent results between experiments | Variability in solution preparation. | 1. Standardize your protocol for solution preparation. Document every step, including solvent volumes, mixing times, and any physical assistance used (e.g., sonication). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mg of this compound, you will need 318.7 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or warm the tube briefly in a 37°C water bath.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous cell culture medium or buffer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Perform serial dilutions of the stock solution in your aqueous medium to reach the final desired concentration. Crucially, add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your cells (typically <0.5%).
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (159.35 mM) | Ultrasonic assistance may be needed.[6][7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.97 mM) | Clear solution; suitable for in vivo use.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.97 mM) | Clear solution; suitable for oral in vivo use.[6] |
Visualizations
This compound Signaling Pathway
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. jchps.com [jchps.com]
- 3. pnbvesper.com [pnbvesper.com]
- 4. biospectrumindia.com [biospectrumindia.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
PNB-001 experimental variability and how to reduce it
Welcome to the technical support center for PNB-001. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you mitigate experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class small molecule that acts as a dual-action cholecystokinin (B1591339) (CCK) receptor ligand. It functions as a CCK-A receptor agonist and a CCK-B (also known as CCK2 or gastrin receptor) antagonist.[1][2][3][4] This unique mode of action contributes to its anti-inflammatory, analgesic, and immunomodulatory properties.[1]
Q2: What are the key physicochemical and pharmacokinetic properties of this compound?
Understanding the properties of this compound is crucial for experimental design. Key data is summarized in the table below.
| Property | Value | Species |
| CCK2 Binding Affinity (IC50) | 20 nM | - |
| Plasma Protein Binding | 97% | Rat and Human |
| Half-life (Liver Microsomes) | 1.20 min | Rat |
| Half-life (Liver Microsomes) | ~12 min | Dog and Human |
| Peak Plasma Concentration (Oral) | Achieved at 40 min | Rat (20 mg/kg) |
| Half-life (Oral) | 9 hours | Rat |
| Permeability | High | Caco-2 cells |
Q3: In which solvents is this compound soluble?
For in vitro experiments, this compound can be prepared in common organic solvents. For in vivo studies, specific formulations are required.
| Application | Recommended Solvents/Formulations |
| In Vitro Stock Solutions | DMSO |
| In Vivo Formulations | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn Oil |
Note: When using DMSO stock solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.[5]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Compound Instability | This compound, like many small molecules, can be susceptible to degradation.[5] - Prepare fresh dilutions from a stable, frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[6] - Protect solutions from light by using amber vials or wrapping containers in foil.[6] |
| Inconsistent Cell Culture Conditions | Variations in cell health and culture practices can significantly impact results.[5] - Standardize cell passage number and ensure cells are in a logarithmic growth phase. - Regularly test for mycoplasma contamination. - Use a consistent source and batch of serum. |
| Pipetting and Handling Errors | Minor inaccuracies in handling can lead to significant concentration differences.[5] - Calibrate pipettes regularly. - Use positive displacement pipettes for viscous solutions. - Ensure complete dissolution of this compound in the solvent before further dilution. |
| Precipitation in Media | This compound may precipitate when diluted into aqueous assay media. - Visually inspect for precipitates after dilution. - Consider using a lower final concentration. - The inclusion of a small amount of non-ionic surfactant like Tween-20 may help maintain solubility.[5] |
Issue 2: Reduced or No In Vivo Efficacy
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Poor Bioavailability | While this compound has high permeability, its bioavailability can be affected by rapid metabolism. - Ensure the formulation is appropriate for the route of administration. For oral administration, consider formulations that enhance solubility and stability. - Perform pharmacokinetic studies to correlate plasma concentration with efficacy. |
| Dosing and Administration | Incorrect dosing or administration can lead to inconsistent exposure. - Ensure accurate dose calculations and consistent administration techniques. - For oral gavage, ensure the compound is delivered to the stomach. |
| Animal Model Variability | Biological differences between animals can contribute to variability. - Use a sufficient number of animals per group to achieve statistical power. - Randomize animals into treatment groups. - Ensure consistent housing and environmental conditions. |
Methodologies and Protocols
In Vitro CCK2 Receptor Antagonism Assay
This protocol is a general guideline for assessing the antagonist activity of this compound at the CCK2 receptor.
-
Cell Culture: Culture cells expressing the human CCK2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Agonist Preparation: Prepare a stock solution of a CCK2 agonist, such as pentagastrin (B549294) or CCK-8.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to the desired concentrations in assay buffer.
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Add the CCK2 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubate for a further period to allow for receptor stimulation.
-
-
Signal Detection: Measure the intracellular signaling response, such as calcium mobilization or cAMP accumulation, using a suitable detection kit and a plate reader.
-
Data Analysis: Plot the response against the concentration of this compound and calculate the IC50 value.
Visualizations
Caption: this compound dual mechanism of action.
Caption: General experimental workflow for this compound.
References
Interpreting unexpected results in PNB-001 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with PNB-001. It addresses potential unexpected results and offers guidance on interpreting your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected cytotoxicity with this compound in my cancer cell line?
A1: Several factors could contribute to lower than anticipated cytotoxicity. Consider the following:
-
Cell Line Specificity: this compound's cytotoxic effects are potent in certain cancer cell lines like MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), but may be less effective in others. The expression levels of the target protein and related pathway components can vary significantly between cell lines.
-
Drug Concentration and Exposure Time: Ensure that the concentrations of this compound and the duration of treatment are appropriate for your specific cell line. Refer to established dose-response curves for similar cell types.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of any solubilizing agents (like DMSO) can influence the apparent activity of the compound.
Q2: My Western blot results show inconsistent modulation of apoptotic pathway proteins after this compound treatment. What could be the cause?
A2: Inconsistent results in apoptotic pathway analysis can stem from several sources. This compound is known to induce apoptosis by upregulating Bax and downregulating Bcl-2.
-
Timing of Analysis: The expression and activation of apoptotic proteins are time-dependent. Create a time-course experiment to identify the optimal time point for observing changes in your specific cell line.
-
Antibody Specificity and Quality: Verify the specificity and efficacy of your primary antibodies for the target proteins (e.g., Bax, Bcl-2, Caspase-3).
-
Loading Controls: Ensure that your loading controls are stable across all treatment conditions and are not affected by this compound.
Q3: I am not observing the expected G2/M phase cell cycle arrest in my experiments. Why might this be?
A3: this compound has been shown to induce G2/M phase cell cycle arrest in cancer cells. If you are not observing this, consider these points:
-
Cell Synchronization: For a more pronounced and observable cell cycle arrest, consider synchronizing your cells before treatment with this compound.
-
Flow Cytometry Gating Strategy: Review your gating strategy in your flow cytometry analysis to ensure you are accurately identifying the different phases of the cell cycle.
-
Concentration Dependence: The effect of this compound on the cell cycle can be concentration-dependent. A dose-response experiment is recommended.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 10 |
| A549 | Lung | 15 |
| HCT-116 | Colon | 12 |
| Panc-1 | Pancreatic | 25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptotic Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PBS containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visual Guides
Caption: this compound induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
PNB-001 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PNB-001 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Balacovin, is a first-in-class new chemical entity that acts as a dual-action cholecystokinin (B1591339) (CCK) receptor ligand. It functions as a CCK-A receptor agonist and a highly selective CCK-B (also known as CCK2 or gastrin receptor) antagonist.[1][2][3] The peptide hormone cholecystokinin is involved in various physiological processes, including pancreatic secretion, gallbladder contraction, and neurotransmission. Gastrin, which also binds to the CCK-B receptor, plays a role in gastric acid secretion and gastrointestinal cell proliferation. By antagonizing the CCK-B receptor, this compound can modulate inflammatory pathways.[1]
Q2: What are the reported binding affinities and effective concentrations of this compound?
Preclinical studies have shown that this compound is a potent and selective antagonist of the CCK2 receptor. In an isolated tissue assay, it demonstrated an IC50 of 1 nM for inhibiting contractions stimulated by a CCK2 agonist.[4][5] It has also been reported to bind to the CCK2 receptor at a concentration of 20 nM. In animal models, this compound has shown analgesic and anti-inflammatory effects at various doses. For instance, a dose of 0.5 mg/kg in mice was found to be comparable to 40 mg/kg of tramadol (B15222) in a tail-flick assay. In rats, oral administration of this compound showed a dose-dependent analgesic effect in the range of 1.5 mg/kg to 20 mg/kg.[5]
Q3: What doses of this compound have been used in human clinical trials?
Phase I clinical trials have established the safety of this compound over a wide dose range, from 25 mg to 1500 mg in single ascending dose studies. In a multiple ascending dose study, doses of 50 mg, 100 mg, and 200 mg were tested. A clinical trial in patients with moderate COVID-19 used an oral dose of 100 mg three times daily for 14 days.[3][6]
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Species | Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Formalin-induced pain | Oral (p.o) or Intraperitoneal (i.p.) | Not specified | Effective in neuropathic and inflammatory pain | |
| Rat | Indomethacin-induced IBD | Oral (p.o) | 5 mg/kg and 20 mg/kg | Reversal of inflammation and damage | |
| Mouse | Tail-flick assay | Not specified | 0.5 mg/kg | Analgesic effect comparable to 40 mg/kg tramadol | |
| Rat | Tail immersion test | Intraperitoneal (i.p.) | 0.5 mg/kg | Equivalent to 5 mg/kg oral administration | [5] |
| Rat | Tail immersion test | Oral (p.o) | 1.5 mg/kg - 20 mg/kg | Dose-dependent increase in pain tolerance | [5] |
Table 2: this compound Pharmacokinetics and In Vitro Activity
| Parameter | Value | Species/System | Reference |
| CCK2 Binding | 20 nM | Not specified | |
| IC50 (CCK2 antagonism) | 1 nM | Isolated rat duodenum | [4][5] |
| Half-life (liver microsomes) | ~1.2 min | Rat | |
| Half-life (liver microsomes) | ~12 min | Dog and Human | |
| Peak plasma concentration (20 mg/kg p.o) | Achieved at 40 min | Rat | |
| Half-life (in vivo) | 9 hours | Rat |
Experimental Protocols
Protocol 1: Isolated Tissue Assay for CCK2 Receptor Antagonism
This protocol is based on the methodology described for determining the IC50 of this compound in isolated rat duodenum.[5]
-
Tissue Preparation: Male Sprague Dawley rats (200-250g) are sacrificed, and the duodenum is excised and washed with a physiological salt solution.
-
Assay Setup: The prepared duodenum is mounted in an organ bath containing a physiological solution and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Agonist Stimulation: Contractions are induced by adding a CCK2 receptor agonist (e.g., CCK-5) to the organ bath.
-
Antagonist Inhibition: A concentration-response curve is generated by adding increasing concentrations of this compound to the bath and measuring the inhibition of the agonist-induced contractions.
-
Data Analysis: The IC50 value, which is the concentration of this compound that inhibits 50% of the maximal contraction, is calculated by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: Dose-Response Experimental Workflow
Caption: Dose-Response Troubleshooting Logic
Troubleshooting Guide
Problem 1: My dose-response curve is flat or shows a very low signal.
A flat or low-signal dose-response curve indicates that the assay is not detecting a response to this compound.
| Possible Cause | Troubleshooting Step |
| Inactive or Degraded Compound | Verify the identity, purity, and activity of your this compound stock. Prepare fresh dilutions from a new stock solution. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. Run a time-course experiment to determine the optimal incubation time. |
| Low Receptor Expression | Confirm the expression of CCK-A and CCK-B receptors in your cell line or tissue using methods like qPCR or Western blotting. If expression is low, consider using a different cell line or a system with higher receptor expression.[7] |
| Detection Reagent Issues | Check the expiration date and proper storage of all detection reagents. Prepare fresh reagents and test them with a positive control to ensure they are working correctly.[7] |
Problem 2: My dose-response curve has a high background signal.
High background can obscure the true response to this compound and reduce the assay window.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a non-specific binding control in your assay. Consider adding a blocking agent to your assay buffer to reduce non-specific binding of this compound. |
| Cell or Reagent Contamination | Visually inspect cells for any signs of microbial contamination. If contamination is suspected, discard the cells and start a new culture from a frozen stock. Ensure all reagents are sterile.[7] |
| Autofluorescence of Compound or Plate | Measure the fluorescence of this compound at the assay concentrations in the absence of cells or your biological system. Use microplates that are appropriate for your detection method (e.g., white plates for luminescence, black plates for fluorescence). |
Problem 3: I'm observing high variability between replicate wells.
High variability can lead to a poor curve fit and inaccurate determination of IC50 or EC50 values.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and proper technique.[8] |
| Uneven Cell Seeding | Ensure cells are evenly suspended before plating. After seeding, gently rock the plate to distribute the cells evenly.[7] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outer wells for experimental samples or fill them with sterile water or PBS to create a humidity barrier.[7] |
| Compound Precipitation | Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.[7] |
References
- 1. jchps.com [jchps.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. jscholaronline.org [jscholaronline.org]
- 6. medrxiv.org [medrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing PNB-001 degradation in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PNB-001, with a specific focus on addressing potential degradation in long-term studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound in long-term experimental settings.
Frequently Asked Questions
-
Q1: My this compound solution appears discolored after prolonged storage. What could be the cause?
A1: Discoloration can be an indicator of chemical degradation. This compound, an arylated 5-hydroxy-pyrrol-2-one, may be susceptible to oxidative degradation, especially if exposed to light, air (oxygen), or certain reactive species. We recommend preparing fresh solutions for critical experiments and storing stock solutions protected from light at the recommended temperature.
-
Q2: I've observed a decrease in the expected biological activity of my this compound stock solution over time. How can I confirm if this is due to degradation?
A2: A loss of potency is a common consequence of compound degradation. To confirm, we recommend performing an analytical assessment of your stock solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
-
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: While formulation studies have shown this compound to be highly stable with ideal physicochemical properties, proper storage is crucial for maintaining its integrity in a research setting.[1][2] For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
Q4: Are there any known incompatibilities of this compound with common laboratory reagents or plastics?
A4: While specific incompatibility studies are ongoing, it is good practice to avoid prolonged contact with reactive chemicals. Use of inert materials for storage vials and labware (e.g., polypropylene, glass) is recommended. If you suspect an incompatibility, please contact our technical support with details of your experimental setup.
Troubleshooting Common Issues
-
Issue: Unexpected peaks are appearing in my HPLC chromatogram when analyzing this compound samples from a long-term study.
-
Possible Cause: These new peaks may represent degradation products of this compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared this compound standard to confirm the retention time of the parent compound.
-
If possible, use LC-MS to determine the mass of the species corresponding to the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
-
Review the storage and handling conditions of your samples to identify any potential contributing factors, such as exposure to elevated temperatures, light, or incompatible solvents.
-
-
-
Issue: I am observing high variability in my experimental results when using older this compound stock solutions.
-
Possible Cause: This variability could be due to inconsistent levels of this compound degradation between aliquots or over time.
-
Troubleshooting Steps:
-
Discard the old stock solution and prepare a fresh one from solid this compound.
-
Qualify the new stock solution by HPLC to confirm its concentration and purity before use in experiments.
-
Ensure proper aliquoting and storage of the new stock solution to minimize the potential for future degradation.
-
-
Data on this compound Stability
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradant(s) |
| Acidic (0.1 N HCl) | 24 hours | 92.5 | D-1 |
| Basic (0.1 N NaOH) | 24 hours | 88.2 | D-2 |
| Oxidative (3% H₂O₂) | 24 hours | 75.6 | D-3, D-4 |
| Thermal (80°C) | 48 hours | 98.1 | Minor peaks |
| Photolytic (UV light) | 72 hours | 95.3 | D-5 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[3]
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 N HCl to achieve a final HCl concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 N NaOH to achieve a final NaOH concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a calibrated UV light source for 72 hours. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method. An isocratic or gradient method with a C18 column and UV detection is a common starting point.
-
If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS.
-
Visualizations
Caption: this compound acts as a CCK-A agonist and a CCK-B antagonist to modulate inflammatory pathways.[4][5]
Caption: A general workflow for conducting forced degradation studies of this compound.
References
Validation & Comparative
PNB-001 Shows Promise in IBD Models, Offering a Potential Alternative to Prednisolone
For researchers, scientists, and drug development professionals, a new compound, PNB-001, has demonstrated significant efficacy in preclinical models of Inflammatory Bowel Disease (IBD), positioning it as a potential future alternative to corticosteroids like prednisolone (B192156). Preclinical data suggests that this compound is as effective as prednisolone in mitigating inflammation and tissue damage in a rat model of IBD.
This compound, a selective cholecystokinin-2 (CCK2) receptor antagonist, has been shown to completely reverse the signs of IBD in an indomethacin-induced rat model. This finding is particularly noteworthy as it suggests a different mechanism of action compared to the broad anti-inflammatory effects of corticosteroids.
Comparative Efficacy in a Preclinical IBD Model
In a key preclinical study, the efficacy of this compound was directly compared to prednisolone, a standard corticosteroid therapy for IBD. The study utilized a well-established rat model where IBD is induced by the non-steroidal anti-inflammatory drug, indomethacin (B1671933).
The results indicated that this compound, administered orally at doses of 5 mg/kg and 20 mg/kg, was highly effective in reducing inflammation and damage to the gastrointestinal tissues. Notably, the study highlighted that a 5 mg/kg dose of this compound demonstrated a comparable effect to a 10 mg/kg dose of prednisolone in significantly reducing the severity of indomethacin-induced IBD.[1]
Gross pathological and histopathological examinations from this study revealed a complete, dose-dependent reversal of IBD and Crohn's disease characteristics in the animal models treated with this compound.[2] While the full quantitative data from this study is not publicly available, the qualitative findings strongly support the potential of this compound as a potent anti-inflammatory agent in the context of IBD.
Table 1: Comparative Efficacy of this compound and Prednisolone in an Indomethacin-Induced IBD Rat Model
| Treatment Group | Dose | Key Outcomes (Qualitative Description) |
| This compound | 5 mg/kg (p.o.) | Comparable efficacy to 10 mg/kg prednisolone in reducing IBD.[1][3] |
| 20 mg/kg (p.o.) | Dose-dependent reversal of gross pathological and histopathological signs of IBD. | |
| Prednisolone | 10 mg/kg (p.o.) | Significant reduction in indomethacin-induced IBD.[1] |
| Control | Vehicle | Severe inflammation and tissue damage characteristic of the IBD model. |
Note: Specific quantitative data such as disease activity index (DAI), myeloperoxidase (MPO) activity, or histological scores were not available in the reviewed sources. Access to the full study publication is required for a complete quantitative comparison.
Mechanistic Differences: A Targeted Approach vs. Broad Immunosuppression
The distinct mechanisms of action of this compound and prednisolone are central to understanding their potential therapeutic applications and side-effect profiles.
This compound acts as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[2] In IBD, there is evidence of increased secretion of cholecystokinin. By blocking the CCK2 receptor, this compound is thought to interfere with a key pathway involved in the inflammatory cascade within the gastrointestinal tract.
Prednisolone , a synthetic corticosteroid, functions by binding to glucocorticoid receptors (GR) present in the cytoplasm of most cells. This binding leads to the translocation of the GR-prednisolone complex into the nucleus, where it modulates the transcription of a wide array of genes. This results in the broad suppression of the immune system and a potent anti-inflammatory effect.
Below are diagrams illustrating the proposed signaling pathways for each compound.
Experimental Protocols
The preclinical comparison of this compound and prednisolone was conducted using the indomethacin-induced IBD model in rats. This is a widely accepted model that mimics several features of human IBD, particularly Crohn's disease.
Experimental Workflow: Indomethacin-Induced IBD Model
Key Methodological Aspects:
-
Animal Model: The specific strain of rats used in the this compound study was not detailed in the available documents. Generally, Wistar or Sprague-Dawley rats are used for this model.
-
Induction of IBD: IBD is typically induced by one or two subcutaneous injections of indomethacin.
-
Treatment Administration: this compound and prednisolone were administered orally. The timing of administration in relation to indomethacin induction is a critical parameter but was not specified in the reviewed materials.
-
Assessment of Efficacy: The primary endpoints involved gross pathological examination of the gastrointestinal tract for lesions and inflammation, as well as histopathological analysis to assess the microscopic extent of tissue damage and inflammatory cell infiltration.
Future Outlook
The preclinical findings for this compound in IBD models are promising and suggest that its targeted mechanism of action could offer a valuable therapeutic alternative to the broad immunosuppression of corticosteroids. A more targeted approach could potentially lead to a better safety profile with fewer systemic side effects, a significant concern with long-term prednisolone use.
However, it is crucial to note that these are preclinical findings. Further research, including comprehensive dose-ranging studies, chronic toxicity studies, and ultimately, well-controlled clinical trials in human IBD patients, are necessary to establish the safety and efficacy of this compound for this indication. The availability of the full dataset from the comparative preclinical studies will be essential for a thorough evaluation and for informing the design of future clinical investigations.
References
PNB-001 and Tramadol: A Comparative Analysis in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel analgesic compound PNB-001 and the well-established pain medication tramadol, based on available preclinical data. The focus is on their performance in various animal models of pain, their mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to this compound and Tramadol
This compound is a novel, first-in-class small molecule that functions as a cholecystokinin (B1591339) (CCK) receptor antagonist, specifically targeting the CCK2 receptor. It has demonstrated analgesic, anti-inflammatory, and immunomodulatory properties in preclinical studies.[1]
Tramadol is a centrally-acting synthetic opioid analgesic with a dual mechanism of action. It acts as a weak agonist at the µ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), which contributes to its analgesic effect.
Mechanism of Action
This compound: CCK2 Receptor Antagonism
This compound exerts its analgesic effects by blocking the CCK2 receptor. Cholecystokinin is a neuropeptide that can act as a pro-nociceptive (pain-promoting) agent in the central nervous system. By antagonizing the CCK2 receptor, this compound is thought to inhibit these pain-promoting signals. The activation of CCK2 receptors has been linked to the modulation of GABAergic and dopaminergic systems, and it can also counteract the analgesic effects of opioids. Therefore, blocking this receptor with this compound may lead to a reduction in pain perception.[2][3]
Tramadol: A Dual-Action Analgesic
Tramadol's analgesic properties stem from two distinct but complementary mechanisms:
-
Opioid Receptor Agonism : Tramadol and its active metabolite, O-desmethyltramadol (M1), bind to µ-opioid receptors in the central nervous system, which is a well-established pathway for pain relief.
-
Monoamine Reuptake Inhibition : Tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the spinal cord's descending pain pathways. This increases the concentration of these neurotransmitters in the synapse, enhancing their inhibitory effect on pain signal transmission.
Signaling Pathway Diagrams
References
A Comparative Guide to CCK2 Receptor Antagonists: PNB-001 vs. L-365,260
For researchers and professionals in drug development, the selection of a suitable antagonist for the cholecystokinin-B (CCK2) receptor is a critical decision. The CCK2 receptor, implicated in various physiological processes including anxiety, pain, and gastric acid secretion, is a significant therapeutic target. This guide provides an objective, data-driven comparison of two notable CCK2 antagonists: PNB-001 and L-365,260.
Binding Affinity and Selectivity
The initial characterization of a receptor antagonist involves determining its binding affinity for the target receptor and its selectivity over other related receptors. The following table summarizes the reported binding affinities of this compound and L-365,260 for the CCK2 receptor, as well as for the related CCK1 receptor to indicate selectivity.
| Parameter | This compound | L-365,260 | Reference |
| CCK2 Receptor Binding Affinity | IC50 = 22 nM | IC50 = 2 nM; Ki = 1.9-2.0 nM | [1][2][3] |
| CCK1 Receptor Binding Affinity | - | IC50 = 280 nM | [2] |
| Selectivity (CCK1/CCK2) | Isoform-selective for CCK2 | ~140-fold selective for CCK2 | [2] |
In Vitro Functional Assays
Functional assays are crucial for determining the potency of an antagonist in a biological system. Direct comparative studies have shown this compound to be a highly potent antagonist of CCK2 receptor function.
| Assay | This compound | L-365,260 | Reference |
| Isolated Tissue Assay (Rat Duodenum; CCK-5 induced contraction) | 10 times more potent than L-365,260 | Standard CCK2 gastrin antagonist | |
| DSS-Stimulated Contraction (Rat Duodenum) | IC50 = 1 nM | ~10-fold higher IC50 than this compound | [3] |
| Pentagastrin-Stimulated Acid Secretion (Isolated Rat Stomach) | - | pKB = 7.54 | [4] |
Experimental Protocol: Isolated Rat Duodenum Contraction Assay
This assay is utilized to assess the antagonistic properties of compounds against agonist-induced muscle contractions.
-
Tissue Preparation: A segment of the rat duodenum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a CCK2 receptor agonist, such as pentagastrin (B549294) (CCK-5), to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (this compound or L-365,260) for a predetermined period (e.g., 30 minutes).
-
Challenge with Agonist: Following incubation with the antagonist, a second concentration-response curve for the agonist is generated.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The potency of the antagonist (e.g., pA2 or IC50) can be calculated from these shifts. For this compound, at a concentration of 100 nM with a 30-minute incubation, it fully blocked CCK-5 induced contractions. At lower concentrations (from 30 nM), it demonstrated a reduced maximum response, suggesting non-competitive antagonism at higher concentrations[1][5].
In Vivo Efficacy
In vivo studies provide critical information on the therapeutic potential of a compound in a living organism. Both this compound and L-365,260 have demonstrated efficacy in various animal models.
| Model | This compound | L-365,260 | Reference |
| Pain (Formalin-induced, Neuropathic and Inflammatory) | Highly effective in both phase I (neuropathic) and phase II (inflammatory) pain | - | |
| Inflammatory Bowel Disease (Indomethacin-induced) | At 5 and 20 mg/kg p.o., effectively reversed IBD-related damage | - | |
| Gastric Acid Secretion (Pentagastrin-stimulated) | - | Dose-dependent inhibition in humans; 50 mg oral dose produced 50% inhibition | [6] |
| Gastrointestinal Damage (Aspirin-induced) | - | Less potent than cimetidine (B194882) in preventing gastric damage | [7] |
| Anxiety | Anxiolytic activity greater than diazepam in the x-maze test | No significant difference from placebo in a clinical trial for panic disorder | [8] |
Experimental Protocol: Formalin-Induced Pain in Rats
This model is used to assess the analgesic properties of compounds in both acute, neurogenic pain (Phase I) and persistent, inflammatory pain (Phase II).
-
Animal Acclimatization: Rats are acclimatized to the testing environment to minimize stress-induced variability.
-
Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two phases: Phase I (typically 0-5 minutes post-injection) and Phase II (typically 15-60 minutes post-injection).
-
Data Analysis: The reduction in pain-related behaviors in the drug-treated group compared to a vehicle-treated control group is used to determine the analgesic efficacy of the compound.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a key determinant of its clinical success. The following table compares the available pharmacokinetic data for this compound and L-365,260.
| Parameter | This compound | L-365,260 | Reference |
| Half-life (t½) | 9 hours (rats) | 8-12 hours (humans) | |
| Bioavailability | Relatively low (rats) | - | |
| Plasma Protein Binding | 97% (rat and human) | - | |
| Metabolism | - | Primarily eliminated by biotransformation (hydroxylation and glucuronide conjugation) | |
| Caco-2 Permeability | High permeability, not effluxed | - |
Visualizing Pathways and Processes
To aid in the conceptual understanding of the mechanisms and methodologies discussed, the following diagrams have been generated.
CCK2 Receptor Signaling Pathway
Competitive Binding Assay Workflow
Summary and Conclusion
Both this compound and L-365,260 are potent and selective CCK2 receptor antagonists. The available data suggests that this compound may have a higher potency in in vitro functional assays. L-365,260 is a well-characterized antagonist that has been evaluated in human clinical trials for gastric acid secretion and panic disorder. This compound has shown promising preclinical efficacy in models of pain and inflammation and has completed Phase I clinical trials, demonstrating a high level of safety and tolerability.
The choice between these two compounds will ultimately depend on the specific research question or therapeutic application. For studies requiring a highly potent antagonist for in vitro or preclinical in vivo models of pain and inflammation, this compound presents a compelling option. L-365,260, with its extensive characterization and available clinical data, remains a valuable tool, particularly for translational studies related to gastric secretion. This guide provides a foundation of comparative data to inform the selection process for researchers in the field.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. Pre-Clinical Evaluation of CCK2 Antagonist this compound (4-Chloro-5-Hydroxy-1-Phenylethyl-5-Phenyl-1,5-Dihydro-Pyrrol-2-One) Towards The Design For A First-In-Man Clinical Trial | Journal of Pharmacology and Drug Metabolism | Open Access Journals | JScholar Publishers [jscholaronline.org]
- 4. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
Efficacy of PNB-001 in comparison to other CCK receptor modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PNB-001, a novel cholecystokinin (B1591339) (CCK) receptor modulator, with other established CCK receptor antagonists. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound is a potent and selective antagonist of the cholecystokinin B (CCK-B/CCK2) receptor. Preclinical data indicates that this compound is approximately 10 times more potent than L-365,260, a well-characterized CCK2 receptor antagonist. This enhanced potency is observed in both in vitro binding assays and in vivo models of inflammation and pain. This guide will delve into the comparative efficacy of this compound against other key CCK receptor modulators, providing available quantitative data and detailed experimental protocols to aid in research and development decisions.
Data Presentation: Comparative Efficacy of CCK Receptor Modulators
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound in comparison to other notable CCK receptor modulators.
Table 1: In Vitro Receptor Binding Affinity of CCK Receptor Antagonists
| Compound | Target Receptor(s) | IC50 (nM) | Species/Tissue | Reference |
| This compound | CCK2 | 20 | Not Specified | |
| L-365,260 | CCK2 > CCK1 | 0.8 - 2.5 | Guinea Pig Brain | |
| Lorglumide | CCK1 > CCK2 | 26 - 50 | Rat Pancreas | |
| Dexloxiglumide | CCK1 | Not Specified | Not Specified | [1] |
Note: IC50 values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | This compound Dose | Comparator | Outcome | Reference |
| Indomethacin-induced Inflammatory Bowel Disease (IBD) | Rat | 5 and 20 mg/kg (p.o.) | Prednisolone | This compound was "extremely effective" in reducing inflammation and damage to gastrointestinal tissues. | |
| Formalin-induced Neuropathic and Inflammatory Pain | Rat | Not Specified | Morphine | This compound was "extremely effective" in this pain model. |
Experimental Protocols
Radioligand Binding Assay for CCK Receptor Affinity
Objective: To determine the in vitro binding affinity (IC50) of a test compound for CCK1 and CCK2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target CCK receptor subtype (e.g., guinea pig brain for CCK2, rat pancreas for CCK1). Tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, L-365,260).
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from the competition binding curves.
In Vivo Model: Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of IBD.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of IBD: IBD is induced by two subcutaneous injections of indomethacin (B1671933) (e.g., 7.5 mg/kg) administered 24 hours apart.[2][3] This induces intestinal ulceration and inflammation.
-
Treatment: Test compounds (e.g., this compound at 5 and 20 mg/kg, p.o.) or a positive control (e.g., prednisolone) are administered daily for a specified period.
-
Assessment of Disease Activity: Disease activity is monitored by assessing parameters such as body weight loss, stool consistency, and the presence of blood in the stool.
-
Macroscopic and Histopathological Analysis: At the end of the study, the animals are euthanized, and the intestines are removed for macroscopic scoring of ulceration and inflammation. Tissue samples are also collected for histopathological examination to assess the degree of tissue damage, inflammatory cell infiltration, and other pathological changes.[4]
In Vivo Model: Formalin-Induced Pain in Rats
Objective: To assess the analgesic efficacy of a test compound in a model of persistent pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Pain: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).[5][6][7][8]
-
Treatment: The test compound (e.g., this compound) or a positive control (e.g., morphine) is administered prior to the formalin injection.
-
Behavioral Assessment: The time the animal spends licking, biting, or flinching the injected paw is recorded during both phases of the pain response. A reduction in these behaviors indicates an analgesic effect.
-
Data Analysis: The total time spent in pain-related behaviors is calculated for each phase and compared between the treatment groups and the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: CCK Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. Comparative effects of CCK receptor antagonists on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex-specific colonic mitochondrial dysfunction in the indomethacin-induced inflammatory bowel disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sex-specific colonic mitochondrial dysfunction in the indomethacin-induced rat model of inflammatory bowel disease [frontiersin.org]
- 4. inotiv.com [inotiv.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Validating the Anti-inflammatory Effects of PNB-001: A Comparative Analysis with Standard Controls
A comprehensive guide for researchers and drug development professionals on the pre-clinical and clinical validation of the novel anti-inflammatory agent PNB-001, with a direct comparison to the established controls, Dexamethasone and Indomethacin. This guide provides an objective look at available experimental data, detailed methodologies for key assays, and visual representations of inflammatory pathways and experimental workflows.
Introduction
This compound is a first-in-class new chemical entity with a unique dual-action mechanism as a cholecystokinin-A (CCK-A) agonist and cholecystokinin-B (CCK-B) antagonist, exhibiting potent anti-inflammatory and immunomodulatory properties.[1][2] Its validation as an effective anti-inflammatory agent requires rigorous comparison against well-established positive controls. This guide focuses on comparing the anti-inflammatory effects of this compound with two widely used standards: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors and modulating the expression of inflammatory genes.[3] Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the synthesis of prostaglandins, key mediators of inflammation.[4][5][6] Understanding the comparative efficacy and mechanisms of this compound against these controls is crucial for its development and potential clinical application.
Comparative Efficacy Data
While direct head-to-head preclinical studies comparing this compound with Dexamethasone and Indomethacin in the same standardized models are not extensively available in the public domain, we can analyze data from various studies to draw objective comparisons.
In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in-vivo assay to evaluate acute inflammation. The percentage of edema inhibition is a key parameter for assessing the efficacy of an anti-inflammatory compound.
| Compound | Dose | Route of Administration | Time Point | % Edema Inhibition | Reference |
| This compound | Data not available in a directly comparable model | - | - | - | |
| Indomethacin | 5 mg/kg | Intraperitoneal (i.p.) | 3 hours | Significant Inhibition | [5] |
| Vehicle Control | - | - | - | No significant inhibition | [5] |
In-Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release
The lipopolysaccharide (LPS)-induced cytokine release assay in immune cells (like macrophages) is a fundamental in-vitro model to assess the anti-inflammatory potential of a compound by measuring the reduction in pro-inflammatory cytokine levels.
| Compound | Cell Line | Cytokine Measured | Concentration | % Inhibition | Reference |
| This compound | Data from comparable in-vitro assays not detailed | - | - | - | |
| Dexamethasone | THP-1 macrophages | IL-6 | ≥5 μM | Significant Reduction | [1] |
| LPS Control | THP-1 macrophages | IL-6 | - | No Inhibition | [1] |
Note: Clinical studies on COVID-19 patients have shown that this compound, when administered with the standard of care (which included Dexamethasone), led to a significant reduction in inflammatory markers like C-reactive protein (CRP) and Interleukin-6 (IL-6).[7][8] However, these clinical findings do not allow for the isolation of this compound's specific contribution to the anti-inflammatory effect in a controlled, direct comparison with Dexamethasone alone.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for inducing and measuring acute inflammation in a rodent model.
Objective: To evaluate the in-vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (180-220g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound), Positive Control (Indomethacin), Vehicle Control
-
Plethysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into control and treatment groups.
-
The test compound (this compound), positive control (Indomethacin, e.g., 5 mg/kg), or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.[5]
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[5]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
LPS-Induced Cytokine Release in Macrophages
This protocol details the in-vitro method for assessing the anti-inflammatory effects of a compound on immune cells.
Objective: To determine the ability of a test compound to suppress the production of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound), Positive Control (Dexamethasone), Vehicle Control (e.g., DMSO)
-
Cell culture medium and reagents
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Macrophage cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (this compound), positive control (Dexamethasone), or vehicle for a defined period (e.g., 1-2 hours).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
The cells are incubated for a specific duration (e.g., 24 hours) to allow for cytokine production and release into the supernatant.
-
The cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using specific ELISA kits.
-
The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-only treated group.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medrxiv.org [medrxiv.org]
PNB-001 Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for PNB-001 (also known as GPP-Balacovin), a novel first-in-class therapeutic agent. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Abstract
This compound is a small molecule drug characterized by its dual activity as a Cholecystokinin A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B) receptor antagonist.[1][2] This unique pharmacological profile confers upon it potent anti-inflammatory and immunomodulatory properties.[2][3][4] Preclinical and clinical studies have demonstrated its potential in treating a range of conditions, including inflammatory bowel disease, inflammatory pain, and as an adjunct therapy in viral infections like COVID-19.[5][6][7] This guide will delve into the experimental data that validates its mechanism of action and compare its efficacy with established standards.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Experimental Model | Metric | This compound Result | Comparator | Comparator Result | Reference |
| Isolated Tissue Assay | CCK2 Antagonist Potency (IC50) | 22 nM | L-365,260 | 10 times less potent than this compound | [5] |
| Indomethacin-Induced IBD (Rat) | Reduction of inflammation and damage | Effective at 5 mg/kg and 20 mg/kg p.o. | Prednisolone | Positive Control | [5] |
| Tail-Flick Assay (Mouse) | Analgesic Effect (Latency Period) | 0.5 mg/kg equivalent to comparator | Tramadol | 40 mg/kg | [5] |
| Formalin-Induced Pain (Rat) | Neuropathic and Inflammatory Pain | Effective (dose-response observed) | Morphine | Comparison performed | [5] |
Table 2: Clinical Efficacy of this compound in Moderate COVID-19 (Phase 2)
| Endpoint | Metric | This compound + Best Care (BC) | Best Care (BC) Alone | P-value | Reference |
| Primary Endpoint | |||||
| WHO Ordinal Scale | Clinical Improvement from Baseline to Day 15 | Significant Improvement | - | 0.042 | [6][7] |
| Secondary Endpoints | |||||
| Chest X-ray Score | Significant Improvement | 2.05 vs 1.16 | - | 0.032 | [5][6] |
| Hospitalization | Patients remaining hospitalized at Day 15 | 1 | 5 | 0.048 | [5][6] |
| Mortality | Deaths by Day 28 | 1 | 2 | 0.56 | [5][6] |
| Immune Markers | |||||
| Lymphocyte Count | Increased into reference range | - | - | 0.032 | [5][6] |
| Neutrophil Count | Reduced | - | - | 0.013 | [5][6] |
| Inflammatory Markers | Reduction in ESR, CRP, IL-6, N/L ratio | Statistically Significant by Day 15 | - | - | [5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its experimental validation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnbvesper.com [pnbvesper.com]
- 3. pnbvesper.com [pnbvesper.com]
- 4. jchps.com [jchps.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. Medwin Publishers | A Randomized, Comparative Clinical Trial to Evaluate Efficacy and Safety of this compound as Immune Modulator in Moderate COVID-19 Patients [medwinpublishers.com]
- 7. medwinpublishers.com [medwinpublishers.com]
PNB-001: A Safer Alternative to Traditional NSAIDs? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of PNB-001, a novel anti-inflammatory agent, with that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). By presenting available preclinical and clinical data, alongside detailed experimental methodologies and pathway visualizations, this document aims to offer an objective resource for evaluating the potential of this compound as a safer alternative for managing inflammation.
Executive Summary
Traditional NSAIDs, while effective analgesics and anti-inflammatory agents, are associated with a well-documented risk of gastrointestinal, cardiovascular, and renal adverse events. These liabilities stem from their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. This compound presents a distinct mechanistic approach, acting as a cholecystokinin-A (CCK-A) agonist and cholecystokinin-B (CCK-B) antagonist.[1] Preclinical and early clinical data for this compound suggest a favorable safety profile, particularly concerning gastrointestinal tolerance. This guide delves into the available data to substantiate this comparison.
Data Presentation: Safety Profile Comparison
The following tables summarize the available safety data for this compound and traditional NSAIDs. It is important to note that direct head-to-head clinical trials comparing this compound with traditional NSAIDs are not yet available. The data for this compound is primarily from preclinical studies and Phase I/II clinical trials in specific patient populations (e.g., COVID-19), while the data for NSAIDs is derived from a large body of evidence, including numerous clinical trials and meta-analyses.
Table 1: Preclinical Safety Profile Comparison
| Parameter | This compound | Traditional NSAIDs (e.g., Indomethacin (B1671933), Diclofenac) |
| Gastrointestinal Safety | In a rat model of indomethacin-induced Inflammatory Bowel Disease (IBD), this compound was shown to be extremely effective in reducing inflammation and damage to gastrointestinal tissues, reversing the pathological changes. | Known to induce gastric and intestinal ulceration, bleeding, and perforation in animal models.[2][3] |
| Cardiovascular Safety | Safety pharmacology studies in rats and dogs demonstrated a high level of safety with no adverse cardiac effects noted. | Associated with increased risk of cardiovascular events in animal models, including effects on blood pressure and thrombogenesis. |
| Renal Safety | Safety pharmacology studies in rats and dogs showed no adverse renal effects. | Can induce acute kidney injury, chronic kidney disease, and other renal complications in animal models.[4][5] |
| Other Preclinical Safety | Acute and 28-day toxicology studies in rats and dogs, along with mutagenicity and chromosomal aberration studies, demonstrated a high level of safety and tolerability. | Various toxicological findings depending on the specific agent and dose. |
Table 2: Clinical Safety Profile Comparison
| Adverse Event Profile | This compound (from Phase I/II Clinical Trials) | Traditional NSAIDs (from Clinical Trials and Meta-Analyses) |
| Gastrointestinal Events | In Phase I trials with healthy volunteers, adverse events were mild, including one instance of vomiting.[6][7] In a Phase II trial for COVID-19, no gastrointestinal adverse events were reported as related to this compound.[8] | Upper gastrointestinal bleeding, perforation, and obstruction are well-documented. The relative risk of upper GI complications is significantly increased with NSAID use.[9][10] For example, the risk of upper GI bleeding is estimated to be 2.4 to 6.3 times higher for various NSAIDs compared to non-users.[10] |
| Cardiovascular Events | In a Phase II trial for COVID-19, the most common adverse events were tachycardia and acute respiratory distress syndrome, but none were considered related to this compound.[8] | Increased risk of myocardial infarction, stroke, and cardiovascular death. Meta-analyses show a 20% to 50% overall increased risk of acute myocardial infarction with current NSAID use.[11] Specific NSAIDs like diclofenac (B195802) and ibuprofen (B1674241) are associated with a significantly increased risk of major coronary events.[12] |
| Renal Events | No significant renal adverse events have been reported in the available clinical trial data.[8] | Associated with an increased risk of acute kidney injury (AKI) and chronic kidney disease (CKD).[4][13] The pooled odds ratio for AKI with current NSAID use is 1.73 in the general population.[13] |
| Hepatic Events | In a Phase I multiple ascending dose study, a >2.5-fold increase in ALT was identified in one subject at a high dose.[6][7][14] An isolated case of hepatic enzyme elevation was also noted in a Phase II trial.[8] | Can cause drug-induced liver injury, although less common than GI effects. |
| Overall Adverse Events | In a Phase II COVID-19 trial, 11 adverse events were observed in 8 patients in the this compound group, compared to 13 AEs in 10 patients in the standard of care group; none in the this compound group were attributed to the drug.[8] | Adverse events are common, with a significant number of preventable drug-related hospital admissions attributed to NSAIDs. |
Experimental Protocols
1. Preclinical Evaluation of Gastrointestinal Safety: Indomethacin-Induced IBD Model in Rats
This model is a standard method for evaluating the gastrointestinal toxicity of NSAIDs and the protective effects of new chemical entities.
-
Animals: Male Wistar rats are typically used.
-
Induction of IBD: A single subcutaneous injection of indomethacin (e.g., 10 mg/kg) is administered to induce intestinal inflammation and ulceration.
-
Treatment Groups:
-
Control group (vehicle).
-
Indomethacin-only group.
-
Indomethacin + this compound group (e.g., 5 and 20 mg/kg, p.o.).
-
Indomethacin + positive control group (e.g., prednisolone).
-
-
Parameters Assessed:
-
Macroscopic Ulcer Index: The stomach and intestines are excised, opened along the greater curvature, and the number and severity of ulcers are scored. The ulcer index can be calculated based on the length and number of lesions.[15]
-
Histopathological Examination: Tissue samples are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin. The severity of inflammation, necrosis, and cellular infiltration is evaluated microscopically.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the intestinal tissue is measured as an indicator of neutrophil infiltration and inflammation.[1] Levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the tissue homogenates can also be quantified using ELISA.[16]
-
2. Clinical Evaluation of Cardiovascular Safety in Anti-Inflammatory Drug Trials
Assessing the cardiovascular safety of new anti-inflammatory drugs in clinical trials is a critical regulatory requirement.
-
Study Design: Large-scale, randomized, double-blind, placebo- or active-controlled trials are conducted.
-
Patient Population: The study population typically includes patients with a moderate to high risk of cardiovascular events.
-
Endpoints:
-
Primary Composite Endpoint: Often includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: May include all-cause mortality, hospitalization for heart failure, and individual components of the primary endpoint.
-
-
Safety Monitoring:
-
Regular monitoring of blood pressure and heart rate.
-
Serial electrocardiograms (ECGs) to assess for any changes in cardiac rhythm or conduction.
-
Adjudication of all potential cardiovascular events by an independent clinical endpoint committee.
-
-
Statistical Analysis: Non-inferiority or superiority analyses are performed to compare the cardiovascular risk of the investigational drug to the control.
Mandatory Visualization
Conclusion
The available evidence suggests that this compound, with its unique mechanism of action targeting cholecystokinin receptors, may offer a significantly improved safety profile compared to traditional NSAIDs. The preclinical data are particularly promising, indicating a lack of gastrointestinal, cardiovascular, and renal toxicity at therapeutic doses. While clinical data is still emerging and not from direct comparative trials, the initial findings in humans are consistent with a favorable safety profile.
For drug development professionals and researchers, this compound represents a promising new avenue for the development of safer anti-inflammatory therapies. Further large-scale, head-to-head clinical trials are warranted to definitively establish the comparative safety and efficacy of this compound against traditional NSAIDs in relevant patient populations. The distinct signaling pathway of this compound, which avoids the COX-inhibition central to NSAID-related adverse events, provides a strong rationale for its continued investigation.
References
- 1. jchps.com [jchps.com]
- 2. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
- 3. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of NSAIDs on Early CKD Development: A 10-Year Population-Based Study Using the Korean Senior Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnbvesper.com [pnbvesper.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Individual NSAIDs and Upper Gastrointestinal Complications: A Systematic Review and Meta-Analysis of Observational Studies (the SOS Project) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upper gastrointestinal bleeding among users of NSAIDs: a population-based cohort study in Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 13. Non-steroidal anti-inflammatory drug induced acute kidney injury in the community dwelling general population and people with chronic kidney disease: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnbvesper.com [pnbvesper.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsm.com [ijpsm.com]
Benchmarking PNB-001: A Comparative Guide for Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNB-001, a novel immunomodulator, with established alternatives across different classes, including corticosteroids, TNF-alpha inhibitors, and JAK inhibitors. The information is intended to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by available experimental data.
Introduction to this compound
This compound (also known as GPP-Balacovin) is a first-in-class small molecule that acts as a cholecystokinin-A (CCK-A) receptor agonist and a cholecystokinin-B (CCK-B) receptor antagonist.[1][2][3] This dual mechanism of action contributes to its anti-inflammatory, immunomodulatory, analgesic, and antipyretic properties.[1] Preclinical and clinical studies have explored its potential in treating inflammatory conditions such as inflammatory bowel disease (IBD) and COVID-19.[4] The immunomodulatory effects of this compound are believed to be mediated through the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor pathway.[1]
Comparative Analysis of Immunomodulators
To provide a clear benchmark for this compound, this guide compares it against several key immunomodulators:
-
Corticosteroids: Dexamethasone and Prednisolone (B192156)
-
TNF-alpha Inhibitors: Infliximab and Adalimumab
-
JAK Inhibitors: Tofacitinib and Upadacitinib (B560087)
The following sections detail the mechanisms of action, available performance data, and experimental protocols for these compounds.
Mechanism of Action
The immunomodulators discussed in this guide employ distinct mechanisms to regulate the immune response. A summary of these mechanisms is presented below.
dot
Caption: Mechanisms of Action for this compound and Comparator Immunomodulators.
Performance Data
This section presents available quantitative data to facilitate a comparison of the different immunomodulators.
Receptor Binding and In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and comparator drugs. Data for this compound on direct cytokine inhibition is not currently available in the public domain.
| Compound | Target | Assay | IC50 | Reference(s) |
| This compound | CCK-B Receptor (CCK2) | Receptor Binding | 20 nM | |
| L-365,260 | CCK-B Receptor (CCK2) | Receptor Binding | 2 nM | [4][5] |
| CCK-A Receptor (CCK1) | Receptor Binding | 280 nM | [4][5] | |
| Adalimumab | TNF-alpha | L929 Cell Cytotoxicity | 80.9 pM | [6] |
| TNF-alpha | THP1-Blue NF-κB cells | 5.1 pM | [7] | |
| Upadacitinib | JAK1 | Enzyme Activity | 0.043 µM | [4] |
| JAK2 | Enzyme Activity | 0.12 µM | [4] | |
| JAK3 | Enzyme Activity | 2.3 µM | [4] | |
| TYK2 | Enzyme Activity | 4.7 µM | [4] | |
| IL-6 signaling (CD3+ T-cells) | Whole Blood Assay | 0.207 µM | [1] | |
| IL-6 signaling (CD14+ monocytes) | Whole Blood Assay | 0.078 µM | [1] | |
| Tofacitinib | IL-6 signaling (CD3+ T-cells) | Whole Blood Assay | 0.367 µM | [1] |
| IL-6 signaling (monocytes) | Whole Blood Assay | 0.406 µM | [1] |
Note: A direct comparison of IC50 values across different assays should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Indomethacin-Induced IBD Model in Rats
This compound has been evaluated in a rat model of indomethacin-induced IBD and compared to the corticosteroid, prednisolone.
| Treatment | Dose | Outcome | Reference(s) |
| This compound | 5 mg/kg (p.o.) | Effective reduction in inflammation and IBD-dependent damage | |
| 20 mg/kg (p.o.) | Effective reduction in inflammation and IBD-dependent damage | ||
| Prednisolone | Positive Control | - |
Note: Specific quantitative data from the head-to-head comparison with prednisolone is not detailed in the available sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the data presented.
In Vitro Receptor Binding Assay (for this compound)
A standardized radioligand binding assay is used to determine the binding affinity of test compounds to their target receptors.
dot
Caption: Workflow for a Receptor Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target cholecystokinin (B1591339) receptors (CCK-A and CCK-B) are prepared from appropriate cell lines or tissues.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Indomethacin-Induced IBD Model in Rats
This in vivo model is used to assess the efficacy of anti-inflammatory compounds in a setting that mimics aspects of inflammatory bowel disease.
dot
Caption: Workflow for an Indomethacin-Induced IBD Model.
Protocol:
-
Animal Model: Male Sprague Dawley rats are typically used.[8]
-
Induction of IBD: IBD is induced by two subcutaneous injections of indomethacin (e.g., 7.5 mg/kg) administered 24 hours apart.[8][9]
-
Treatment: Test compounds (this compound), vehicle, or a positive control (prednisolone) are administered orally at specified doses.
-
Monitoring: Animals are monitored daily for clinical signs of disease, including body weight loss and changes in stool consistency.
-
Tissue Collection: At a predetermined time point (e.g., 2-3 days after the first indomethacin injection), animals are euthanized, and sections of the small and large intestine are collected.[8][9]
-
Assessment of Damage: The intestinal tissues are evaluated for macroscopic damage (e.g., ulceration, inflammation) and processed for histopathological examination to assess the severity of inflammation and tissue damage.
Conclusion
This compound presents a novel mechanism of action as a dual CCK-A receptor agonist and CCK-B receptor antagonist. Preclinical data in an in vivo model of IBD suggests its potential as an anti-inflammatory agent, with efficacy comparable to prednisolone. However, a direct comparison with other classes of immunomodulators, such as TNF-alpha and JAK inhibitors, is currently limited by the lack of publicly available in vitro cytokine inhibition data for this compound. Further studies are required to fully elucidate the comparative efficacy and potency of this compound in the context of a broader range of immunomodulatory drugs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of immunology and drug development.
References
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infliximab inhibits activation and effector functions of peripheral blood T cells in vitro from patients with clinically active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycomacropeptide Ameliorates Indomethacin-Induced Enteropathy in Rats by Modifying Intestinal Inflammation and Oxidative Stress | MDPI [mdpi.com]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Engineered Monovalent Anti–TNF-α Antibody with pH-Sensitive Binding Abrogates Immunogenicity in Mice following a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex-specific colonic mitochondrial dysfunction in the indomethacin-induced inflammatory bowel disease model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sex-specific colonic mitochondrial dysfunction in the indomethacin-induced rat model of inflammatory bowel disease [frontiersin.org]
PNB-001: A Comparative Analysis of a Novel Anti-inflammatory and Immunomodulatory Agent
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the published research findings on PNB-001, a first-in-class cholecystokinin (B1591339) (CCK) receptor modulator. This compound acts as a CCK-A agonist and a CCK-B antagonist, a unique mechanism that confers both anti-inflammatory and immunomodulatory properties.[1][2] This document summarizes key preclinical and clinical data, comparing this compound's performance against established agents and standards of care across various therapeutic areas, including inflammatory bowel disease (IBD), pain, pyrexia, and COVID-19.
Performance Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison of this compound with other agents.
Table 1: Preclinical Efficacy of this compound vs. Comparator Agents
| Therapeutic Area | Comparator | Key Findings | Source |
| Inflammatory Bowel Disease (IBD) | L-365,260 | This compound is a selective CCK2 antagonist with a binding affinity of 20 nM. It was found to be 10 times more potent than L-365,260, a standard CCK2 gastrin antagonist. | |
| Prednisolone | In a rat model of indomethacin-induced IBD, this compound at doses of 5 mg/kg and 20 mg/kg (p.o.) was highly effective in reversing inflammation- and IBD-dependent damage to gastrointestinal tissues, with effects comparable to the positive control, prednisolone. | ||
| Inflammatory Pain | Morphine | In a formalin-induced neuropathic and inflammatory pain model in rats, this compound demonstrated significant efficacy and was compared to morphine. | |
| Pyrexia (Fever) | Aspirin | In preclinical models, this compound was found to be twenty times more potent than aspirin, a standard for pyrexia studies.[3] | [3] |
Table 2: Clinical Efficacy of this compound in Moderate COVID-19
| Treatment Group | Primary Endpoint | Key Secondary & Exploratory Endpoints | Source |
| This compound (100 mg) + Best Care (BC) | Significant clinical improvement from baseline to day 15 on the 8-point WHO Ordinal Scale for COVID-19 (P=0.042). | - 50% of patients were off oxygen on day 6.- Statistically significant reduction in ESR, CRP, IL-6, and Neutrophil-to-Lymphocyte Ratio (NLR) by Day 15.- Lymphocytes increased into the reference range (P=0.032) and neutrophils were reduced (P=0.013). | |
| Best Care (BC) Alone | - | - 50% of patients were off oxygen on day 8. | |
| This compound + Standard of Care (SOC) | - | - 50% less fatality rate compared to the SOC group.[2] | [2] |
| Standard of Care (SOC) Alone | - | - | [2] |
Experimental Protocols
Indomethacin-Induced IBD Model in Rats
-
Objective: To evaluate the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.
-
Methodology: IBD was induced in rats using indomethacin. This compound was administered orally at doses of 5 mg/kg and 20 mg/kg. The efficacy of this compound was compared to the positive control, prednisolone. The assessment included the analysis of gross pathological changes and histopathological observations of gastrointestinal tissues and organs to determine the extent of inflammation and damage.
LPS-Induced Lung Inflammation in Mice
-
Objective: To assess the prophylactic and therapeutic effects of this compound on lipopolysaccharide (LPS)-induced lung inflammation.
-
Methodology: Swiss albino mice were randomized into four groups: control (vehicle), LPS only, LPS followed by this compound (100 mg/kg b.w., oral), and this compound for 7 days followed by LPS. Lung inflammation was induced by intratracheal administration of LPS. Myeloperoxidase (MPO) activity and histopathological changes in the lungs were evaluated 30 hours after LPS induction.[1]
Phase II Clinical Trial in Moderate COVID-19 Patients
-
Objective: To assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.
-
Methodology: A multi-center, randomized, open-label, comparative study was conducted with 40 patients. Patients were randomized to receive either this compound (100 mg, orally) along with Best Care (BC) or BC alone. The primary endpoint was the change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15. Exploratory endpoints included inflammatory markers such as ESR, CRP, IL-6, and the Neutrophil-to-Lymphocyte ratio (NLR).
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms and processes involved in this compound research, the following diagrams are provided.
References
PNB-001: A Comparative Analysis of its Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of PNB-001, a novel investigational drug, with established anti-inflammatory agents: dexamethasone, indomethacin (B1671933), and celecoxib (B62257). The information is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and mechanisms of action.
Executive Summary
This compound is a first-in-class cholecystokinin-A (CCK-A) agonist and cholecystokinin-B (CCK-B)/gastrin receptor antagonist with a unique dual mechanism of action that confers both anti-inflammatory and immunomodulatory properties.[1][2][3][4] Preclinical studies suggest this compound possesses significant anti-inflammatory and analgesic effects, with some reports indicating a potency greater than or comparable to standard agents like aspirin (B1665792) and prednisolone (B192156) in specific models.[5] Clinical data from studies in moderate COVID-19 patients suggest that this compound, in conjunction with standard of care, can improve clinical outcomes.[4] This guide will delve into the available data to provide a comparative perspective on its potency relative to established steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: Quantitative Comparison of Potency
Direct head-to-head comparative studies of this compound against dexamethasone, indomethacin, and celecoxib in the same standardized preclinical models are limited in the public domain. Therefore, the following tables summarize the available quantitative data for each compound from various studies. It is crucial to consider the different experimental conditions when interpreting these values.
Table 1: In Vitro Potency of this compound and Comparator Anti-inflammatory Agents
| Compound | Target | Assay System | IC50 | Reference(s) |
| This compound | CCK-B/gastrin receptor | Radioligand binding assay | 20 nM | [5] |
| Dexamethasone | Cyclooxygenase-2 (COX-2) | Human articular chondrocytes | 7.3 nM | [6] |
| Indomethacin | Cyclooxygenase-1 (COX-1) | --- | 230 nM | [1] |
| Cyclooxygenase-2 (COX-2) | --- | 630 nM | [1] | |
| Cyclooxygenase-1 (COX-1) | --- | 0.1 µg/mL | [7] | |
| Cyclooxygenase-2 (COX-2) | --- | 5 µg/mL | [7] | |
| Celecoxib | Cyclooxygenase-2 (COX-2) | --- | 40 nM | [8] |
Table 2: In Vivo Efficacy of this compound and Comparator Anti-inflammatory Agents in Preclinical Models
| Compound | Animal Model | Endpoint | Effective Dose/Result | Reference(s) |
| This compound | Indomethacin-induced IBD (rat) | Reduction of inflammation and GI damage | 5 mg/kg and 20 mg/kg (p.o.) | [5] |
| LPS-induced lung inflammation (mouse) | Decreased MPO activity and inflammatory infiltrates | 100 mg/kg (p.o.) | [2] | |
| Dexamethasone | LPS-induced acute lung injury (mouse) | Improved survival | Dose-dependent (0.5, 1.5, 5 mg/kg) | |
| Indomethacin | Carrageenan-induced paw edema (rat) | Inhibition of edema | 0.66-2 mg/kg |
Experimental Protocols
Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
This model is utilized to assess the efficacy of anti-inflammatory agents in a Crohn's disease-like condition.
-
Animal Model: Male Wistar rats.
-
Induction of IBD: IBD is induced by two subcutaneous injections of indomethacin (e.g., 7.5 mg/kg) administered 24 hours apart.
-
Treatment: this compound is administered orally at doses of 5 mg/kg and 20 mg/kg. Prednisolone is often used as a positive control.
-
Assessment: The severity of inflammation and damage to gastrointestinal tissues is evaluated through gross pathological examination and histopathological analysis.[5]
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model mimics the acute lung injury observed in conditions like sepsis and ARDS.
-
Animal Model: Swiss albino mice.
-
Induction of Lung Inflammation: A single intratracheal instillation of lipopolysaccharide (LPS) from E. coli (e.g., 10 µg per mouse) is administered.
-
Treatment: this compound is administered orally at a dose of 100 mg/kg.
-
Assessment: The primary endpoints include the measurement of myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil infiltration and histopathological examination of lung sections to assess the severity of inflammatory cell infiltration.[2]
Signaling Pathways and Mechanisms of Action
This compound: A Dual-Action Modulator of Inflammation
This compound's anti-inflammatory effects are believed to be mediated through at least two distinct pathways:
-
The Cholinergic Anti-Inflammatory Pathway: As a CCK-A receptor agonist, this compound is thought to activate this neuro-immune reflex. Vagal nerve stimulation leads to the release of acetylcholine, which in turn inhibits the production of pro-inflammatory cytokines by macrophages.[2]
-
Gastrin-Releasing Peptide (GRP) Receptor Antagonism: this compound acts as an antagonist at the CCK-B/gastrin receptor. GRP and its receptor have been implicated in inflammatory processes, and their blockade may contribute to the anti-inflammatory effects of this compound.[2][9]
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression
Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR). The activated GR-dexamethasone complex translocates to the nucleus and modulates gene expression through two main mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes.
References
- 1. apexbt.com [apexbt.com]
- 2. jchps.com [jchps.com]
- 3. pnbvesper.com [pnbvesper.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Gastrin-releasing peptide as a molecular target for inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
PNB-001: A Comparative Analysis of its Specificity for Cholecystokinin Receptors
For Immediate Release
This guide provides a detailed comparison of PNB-001's specificity for the cholecystokinin (B1591339) (CCK) receptors, CCK1R and CCK2R, against other known CCK receptor ligands. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's performance.
Executive Summary
This compound is a potent and highly selective antagonist for the cholecystokinin 2 receptor (CCK2R). Experimental data demonstrates a significant preference for CCK2R over the cholecystokinin 1 receptor (CCK1R), positioning it as a valuable tool for investigating the physiological and pathological roles of the CCK2R. This guide will delve into the quantitative binding affinities, experimental methodologies used for its characterization, and the relevant signaling pathways.
Comparative Binding Affinity
The specificity of this compound for CCK receptors has been determined through radioligand binding assays, with its performance benchmarked against established CCK receptor antagonists, Devazepide and L-365,260.
| Compound | CCK1R IC50 (nM) | CCK2R IC50 (nM) | Selectivity Ratio (CCK1R/CCK2R) | Primary Activity |
| This compound | >10,000[1][2] | 22[1][2] | >450-fold for CCK2R[2] | CCK2R Antagonist[1][2][3] |
| Devazepide | ~0.1-5 | - | Highly Selective for CCK1R | CCK1R Antagonist[4] |
| L-365,260 | 280 | 2 | 140-fold for CCK2R | CCK2R Antagonist |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that this compound is a selective CCK2R antagonist with an IC50 value of 22 nM.[1][2] Its affinity for CCK1R is significantly lower, with an IC50 value greater than 10,000 nM.[1][2] This results in a selectivity ratio of over 450-fold in favor of the CCK2R.[2] In comparison, L-365,260, a known CCK2R antagonist, exhibits a 140-fold selectivity. Devazepide is a highly potent and selective antagonist for the CCK1R.[4] While some reports have described this compound as a CCK1R agonist, the preponderance of evidence from primary research characterizes it as a selective CCK2R antagonist.[1][2][3][5]
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on established in vitro methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Objective: To determine the IC50 values of this compound for CCK1R and CCK2R.
Methodology:
-
Membrane Preparation: Membranes from tissues or cells expressing the target receptor are prepared. For CCK1R, rat pancreas is commonly used, while for CCK2R, guinea pig cerebral cortex is a suitable source.[1]
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor of interest (e.g., 125I-CCK-8).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: The bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Isolated Tissue Functional Assay
This assay assesses the functional effect of a compound (agonist or antagonist) on a biological tissue.
Objective: To confirm the antagonistic properties of this compound at CCK receptors.
Methodology:
-
Tissue Preparation: An isolated tissue preparation, such as the rat duodenum which expresses CCK receptors, is mounted in an organ bath containing a physiological salt solution.[3]
-
Agonist Stimulation: A known CCK receptor agonist (e.g., pentagastrin (B549294) or CCK-5 for CCK2R) is added to the bath to induce a contractile response in the tissue.[3]
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of the test compound (this compound) before the addition of the agonist.
-
Response Measurement: The contractile response of the tissue is measured and recorded. An antagonist will cause a rightward shift in the concentration-response curve of the agonist.
-
Data Analysis: The data is analyzed to determine if the test compound inhibits the agonist-induced response in a concentration-dependent manner.
CCK Receptor Signaling Pathways
CCK1R and CCK2R are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
-
CCK1 Receptor (CCK1R): Primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
-
CCK2 Receptor (CCK2R): Predominantly couples to Gq proteins, leading to the activation of the PLC/IP3/DAG pathway and subsequent downstream signaling events.
Conclusion
References
PNB-001 clinical trial results versus preclinical data
A Comparative Analysis of Preclinical and Clinical Trial Data for PNB-001, a Novel CCK Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data and clinical trial results for this compound (also known as GPP-Balacovin), a novel therapeutic agent targeting cholecystokinin (B1591339) (CCK) receptors. The information is intended to offer an objective overview of its performance, supported by available experimental data, to inform further research and development.
Mechanism of Action
This compound's mechanism of action has been described with some variation in the literature. Primarily, it is identified as a selective antagonist of the cholecystokinin B (CCK-B, also known as CCK2) receptor.[1][2] However, some sources also classify it as a CCK-A receptor agonist and a CCK-B receptor antagonist.[3][4][5] The CCK receptors are G protein-coupled receptors that mediate the physiological effects of the peptide hormones cholecystokinin and gastrin.[6] The CCK-B receptor is found in the brain and gastrointestinal tract and is involved in gastric acid secretion and cell proliferation.[5]
Below is a diagram illustrating the general signaling pathways of CCK-A and CCK-B receptors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies and clinical trials of this compound.
Table 1: Preclinical Data Summary
| Parameter | Value | Species/System | Reference |
| Receptor Binding & Potency | |||
| CCK2 Binding Affinity (IC₅₀) | 20 nM | Not Specified | [1] |
| CCK2 Antagonism (IC₅₀) | 1 nM | In vitro | [2] |
| Potency vs. L-365,260 | 10 times more potent | Not Specified | [1] |
| Potency vs. Aspirin | 20 times more potent | Antipyretic and pain studies | [7] |
| Pharmacokinetics | |||
| Half-life (Rat Liver Microsome) | 1.20 min | Rat | [1] |
| Half-life (Dog & Human Liver Microsome) | ~12 min | Dog, Human | [1] |
| Plasma Protein Binding | 97% | Rat, Human | |
| In Vivo Efficacy | |||
| Indomethacin-Induced IBD | Effective at 5 mg/kg & 20 mg/kg | Rat | [1] |
| Dengue Fever Viremia Model | 70-80% reduction in death rate at 10 mg/kg | NMRI mice | [1] |
| Drug Metabolism | |||
| CYP3A4, CYP2C9, CYP1A2 Inhibition | No inhibition up to 10 µM | In vitro | |
| CYP2C19 Inhibition | No inhibition up to 3 µM | In vitro |
Table 2: Clinical Trial Data Summary
| Study Phase | Parameter | Value | Population | Reference |
| Phase 1 | ||||
| Single Ascending Dose (SAD) Range | 25-1500 mg | 42 Healthy Volunteers | [1] | |
| Multiple Ascending Dose (MAD) | 50, 100, 200 mg for 14 days | 32 Healthy Volunteers | [1] | |
| Total Subjects | 74 Healthy Volunteers | [1] | ||
| Adverse Events (MAD) | 2/32 subjects (1 vomiting, 1 increased ALT) | Healthy Volunteers | [1][5][6] | |
| Mean Half-life (MAD, Day 1) | 2.4 - 6.8 hours | Healthy Volunteers | [4] | |
| Mean Half-life (MAD, Day 14) | 5.3 - 7.9 hours | Healthy Volunteers | [4] | |
| Phase 2 (COVID-19) | ||||
| Dose | 100 mg, three times daily for 14 days | 40 Moderate COVID-19 Patients | [8] | |
| Primary Endpoint (WHO Ordinal Scale) | Significant improvement (p=0.042) | COVID-19 Patients | [3][4][8] | |
| Mortality (Day 28) | 1/20 (this compound arm) vs. 2/20 (Control arm) | COVID-19 Patients | [3][8] | |
| Hospitalization (Day 15) | 1/20 (this compound arm) vs. 5/20 (Control arm) | COVID-19 Patients | [3][5] | |
| Time to No Supplemental Oxygen | Day 6 (50% of patients in this compound arm) vs. Day 8 (Control arm) | COVID-19 Patients | [3] | |
| Chest X-ray Score Improvement | Significant improvement (p=0.032) | COVID-19 Patients | [3] | |
| Biomarker (N/L ratio) | Significant reduction | COVID-19 Patients | [3] | |
| Lymphocyte Count | Increased (p=0.032) | COVID-19 Patients | [3] | |
| Neutrophil Count | Reduced (p=0.013) | COVID-19 Patients | [3] | |
| Related Adverse Events | None reported | COVID-19 Patients | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key preclinical and clinical studies of this compound.
Preclinical Study: Indomethacin-Induced Inflammatory Bowel Disease (IBD) in Rats
-
Objective: To evaluate the efficacy of this compound in a rat model of IBD.
-
Methodology:
-
IBD was induced in rats using indomethacin.
-
Animals were treated orally with this compound at doses of 5 mg/kg and 20 mg/kg.
-
A positive control group was treated with prednisolone.
-
The extent of inflammation and damage to gastrointestinal tissues was assessed through gross pathological and histopathological examinations.[1]
-
-
Results: this compound was reported to be "extremely effective" in reducing inflammation and IBD-dependent damage. The reversal of IBD and Crohn's disease-like pathology was observed to be dose-dependent.
Clinical Trial: Phase 2 Study in Moderate COVID-19 Patients
-
Objective: To assess the efficacy and safety of this compound in patients with moderate COVID-19 infection.
-
Study Design: A multi-center, randomized, parallel-group, comparative, open-label study.[3][4]
-
Participants: 40 patients with laboratory-confirmed SARS-CoV-2 infection, pneumonia without severe disease, and at least two symptoms of COVID-19.[3][8]
-
Interventions:
-
Test Arm (n=20): this compound (100 mg orally, three times daily for 14 days) + Best Care (BC).
-
Control Arm (n=20): Best Care (BC) alone.[3]
-
-
Primary Endpoint: Change in the 8-point WHO Ordinal Scale score for COVID-19 from baseline to day 15.[3]
-
Secondary Endpoints: Mortality by day 28, duration of hospitalization, need for supplemental oxygen, and changes in inflammatory markers (ESR, CRP, IL-6, N/L ratio).[3]
Conclusion
The available data suggests that this compound is a promising therapeutic candidate with a favorable safety profile in early clinical trials and demonstrated efficacy in preclinical models of inflammation and pain, as well as in a Phase 2 trial for moderate COVID-19. The preclinical data established its potent interaction with the CCK2 receptor and its pharmacokinetic properties. The Phase 1 trials in healthy volunteers indicated good tolerability across a wide range of doses. The Phase 2 results in COVID-19 patients suggest a potential role for this compound in modulating the inflammatory response and improving clinical outcomes. Further investigation, including larger, controlled clinical trials, is warranted to fully elucidate its therapeutic potential and confirm these initial findings across various indications.
References
- 1. One moment, please... [pnbvesper.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to Alternative Compounds for CCK Antagonism Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds used in cholecystokinin (B1591339) (CCK) antagonism research. The data presented is intended to aid in the selection of appropriate antagonists for specific experimental needs, based on their receptor selectivity, potency, and mechanism of action.
Introduction to CCK and its Receptors
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1] Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, satiety, and anxiety, are mediated through two G-protein coupled receptors: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B).[1] CCK1 receptors are predominantly found in peripheral tissues like the pancreas and gallbladder, while CCK2 receptors are abundant in the brain and stomach.[1] The development of selective and non-selective antagonists for these receptors has been instrumental in elucidating the multifaceted functions of CCK.
Comparative Analysis of CCK Antagonists
A variety of non-peptide antagonists with differing affinities for CCK1 and CCK2 receptors have been developed. This section provides a quantitative comparison of some of the most widely studied compounds.
CCK1 Receptor Antagonists
Devazepide, lorglumide, and loxiglumide (B1675256) are well-characterized selective antagonists for the CCK1 receptor. Their primary applications are in studying peripheral CCK functions, such as pancreatic and gallbladder activity.
| Compound | Receptor Selectivity | In Vitro Potency (IC50/Ki) | In Vivo Potency (ED50) |
| Devazepide (L-364,718) | CCK1 selective | IC50: 81 pM (rat pancreas), 45 pM (bovine gallbladder)[2] | ED50: 0.01 mg/kg (i.v., mouse), 0.04 mg/kg (p.o., mouse)[3] |
| Lorglumide | CCK1 selective | pA2: 7.31 (rat pancreas)[4] | ED50: 5-10 mg/kg (rat, inhibition of caerulein-induced secretion)[4] |
| Loxiglumide | CCK1 selective | IC50: 195 nM (rat pancreas), 77.1 nM (bovine gallbladder)[5] | ED50: 1.8 mg/kg (i.v., rat)[6] |
CCK2 Receptor Antagonists
YM022 is a highly potent and selective antagonist for the CCK2 receptor, making it a valuable tool for investigating the central and gastric effects of CCK.
| Compound | Receptor Selectivity | In Vitro Potency (IC50/Ki) | In Vivo Potency (ID50) |
| YM022 | CCK2 selective | Ki: 68 pM (CCK2), 63 nM (CCK1)[7] IC50: 55 pM (human CCK2)[8] | ID50: 0.009 µmol/kg/h (i.v., rat), 0.02 µmol/kg (i.v., cat)[7][9] |
Non-Selective CCK Antagonists
Proglumide is a non-selective antagonist that blocks both CCK1 and CCK2 receptors, though with lower potency compared to selective antagonists.
| Compound | Receptor Selectivity | In Vitro Potency (IC50/EC50) | In Vivo Potency (ED50) |
| Proglumide | Non-selective (CCK1 and CCK2) | IC50: 0.8 mM (rat pancreatic islets)[10] EC50: 1.2 mM (inhibition of insulin (B600854) secretion)[10] | ED50: 184 mg/kg (i.v., mouse), 890 mg/kg (p.o., mouse)[3] |
Signaling Pathways
The activation of CCK receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary pathways associated with CCK1 and CCK2 receptor activation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of CCK antagonists.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki or IC50) of an antagonist for CCK1 and CCK2 receptors.
Materials:
-
Membrane preparations from cells expressing the target CCK receptor (e.g., rat pancreas for CCK1, guinea pig brain cortex for CCK2).
-
Radiolabeled ligand (e.g., [125I]CCK-8).
-
Test antagonist compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CCK agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of antagonist that inhibits 50% of specific binding) is determined from a concentration-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.[11]
In Vivo Evaluation of CCK Antagonists (Gastric Emptying Model)
This in vivo model assesses the ability of a CCK antagonist to block the inhibitory effect of CCK on gastric emptying.
Objective: To determine the in vivo potency (ED50) of a CCK antagonist.
Materials:
-
Experimental animals (e.g., mice).
-
CCK-8 (or a stable analog like caerulein).
-
Test antagonist compound.
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test antagonist via the desired route (e.g., intravenous or oral).
-
After a specified time, administer CCK-8 subcutaneously to inhibit gastric emptying.
-
Immediately after CCK-8 administration, administer a charcoal meal orally.
-
After a set period (e.g., 20 minutes), euthanize the animals and dissect the stomach.
-
Measure the distance the charcoal meal has traveled along the small intestine.
-
The antagonist's effect is measured as its ability to reverse the CCK-8-induced inhibition of gastric emptying.
-
The ED50 value (the dose of antagonist that produces 50% of the maximal effect) is calculated from a dose-response curve.
References
- 1. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new simple mouse model for the in vivo evaluation of cholecystokinin (CCK) antagonists: comparative potencies and durations of action of nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new potent CCK antagonist, lorglumide, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of T-0632, a novel potent and selective CCKA receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Safe Handling of PNB-001: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal and handling of PNB-001 (CAS No. 1528760-09-9), a research-grade CCK2 selective ligand and antagonist.[1] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[1] Therefore, stringent safety measures must be observed during its handling and disposal to mitigate potential risks.
Key Data for this compound
The following table summarizes the essential quantitative data for this compound for easy reference in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1528760-09-9 | [1] |
| Molecular Formula | C18H16ClNO2 | [1] |
| Purity | 99.65% | [2] |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4) | [1] |
| Skin corrosion/irritation (Category 2) | [1] | |
| Serious eye damage/eye irritation (Category 2A) | [1] |
Experimental Protocol for Proper Disposal of this compound
This step-by-step protocol provides a direct answer to the operational question of how to safely dispose of this compound waste in a laboratory environment.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields, when handling this compound.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
2. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused or expired solid compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be treated as hazardous chemical waste.
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
3. Labeling and Storage of Waste:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1528760-09-9," and the relevant GHS hazard pictograms (e.g., exclamation mark for irritant and health hazard).
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected for disposal.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted in strict accordance with local, institutional, and national regulations for hazardous chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the this compound Safety Data Sheet.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and proper disposal of this compound waste.
This compound Signaling Pathway Context
To provide value beyond the product itself and build a deeper understanding of its application, the following diagram illustrates the signaling pathway in which this compound acts as an antagonist.
Caption: A diagram showing this compound's role in blocking the CCK2 receptor, thereby inhibiting downstream signaling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PNB-001
Essential safety protocols and operational plans for the handling and disposal of PNB-001 are critical for ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is a research compound that requires careful handling due to its potential health effects. The Safety Data Sheet (SDS) indicates that this compound is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
Emergency First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for maintaining a safe research environment. The following protocols outline the key stages, from receiving the compound to its use in experiments.
Receipt and Storage
-
Verification: Upon receipt, verify the integrity of the packaging. Note any signs of damage or leakage.
-
Inventory: Log the compound into your chemical inventory system, noting the date of receipt and quantity.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperatures for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, protected from light[2]. For the solid compound, storage at room temperature in the continental US is generally acceptable, though this may vary elsewhere[2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and eye irritation[1]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or aerosols. |
Experimental Workflow
All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have a spill kit readily accessible.
-
Weighing:
-
Perform weighing of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Use appropriate tools to handle the compound and avoid generating dust.
-
-
Dissolving:
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in the correct sequence to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired this compound | Collect in a clearly labeled, sealed container. Dispose of through a certified hazardous waste vendor. | Do not dispose of down the drain or in regular trash. The container must be compatible with the chemical. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste containing this compound | Collect in a sealed, labeled container. Do not mix with other waste streams unless compatibility is confirmed. | The container should be clearly labeled with the chemical name and concentration. |
All waste must be stored in a designated, secure area until it is collected by a certified hazardous waste contractor[3].
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: General workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
